molecular formula C6H10O4 B8643307 D(-)-Pantolactone

D(-)-Pantolactone

Cat. No.: B8643307
M. Wt: 146.14 g/mol
InChI Key: PEMICFJYIINBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D(-)-Pantolactone is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

4-(1-hydroxy-2-methylpropan-2-yl)dioxetan-3-one

InChI

InChI=1S/C6H10O4/c1-6(2,3-7)4-5(8)10-9-4/h4,7H,3H2,1-2H3

InChI Key

PEMICFJYIINBJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1C(=O)OO1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D(-)-Pantolactone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-Pantolactone, also known as (R)-(-)-Pantolactone, is a chiral molecule of significant interest in the pharmaceutical, cosmetic, and fine chemical industries.[1] It serves as a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are essential for various metabolic processes.[2][3] Its stereospecific structure makes it an invaluable chiral building block for the enantioselective synthesis of complex molecules, ensuring high purity and efficacy in the final products.[1][4] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[2][5] It is known to be hygroscopic, readily absorbing moisture from the air, and is soluble in water and common organic solvents like ethanol, ether, dichloromethane, and chloroform.[6]

Table 1: General and Physical Properties of this compound
PropertyValue
Appearance White crystalline powder or crystals[2][6]
Molecular Formula C₆H₁₀O₃[7][8]
Molecular Weight 130.14 g/mol [2][7][8]
Melting Point 88-93 °C[9], 91 °C (lit.)[2], 92 °C[5][6]
Boiling Point 120-122 °C at 15 mmHg (lit.)[2], 130 °C at 2.4 kPa[6], 224.6 °C at 760 mmHg[5][10]
Solubility Soluble in water, ethanol, ether, dichloromethane, and chloroform[6]
Density 1.2 ± 0.1 g/cm³[5]
Flash Point 99.0 ± 13.2 °C[5]
Refractive Index 1.469[5]
Table 2: Chemical Identifiers of this compound
IdentifierValue
IUPAC Name (3R)-3-hydroxy-4,4-dimethyloxolan-2-one[7]
CAS Number 599-04-2[2][7][8]
Synonyms D-Pantolactone, (R)-pantolactone, D-(-)-Pantoyl lactone, (R)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one[2][7]
InChI 1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1[11]
InChI Key SERHXTVXHNVDKA-BYPYZUCNSA-N[11]
SMILES CC1(C)COC(=O)[C@@H]1O[12]
EC Number 209-963-3
PubChem CID 439368[7]
Table 3: Spectroscopic and Optical Properties of this compound
PropertyData
Optical Rotation [α]²⁰/D = -51 ± 2° (c=2 in H₂O)[2][3], [α]²⁵/D = -49.8° (c=2 in H₂O)[11], -48° to -52° (c=2 in water)[9]
¹H NMR (D₂O, pH 7.4) Shifts [ppm]: 4.37, 4.15, 4.13, 4.10, 4.08, 1.18, 1.01[7]
¹³C NMR (D₂O, pH 7.4) Shifts [ppm]: 182.61, 79.67, 78.25, 43.31, 24.12, 20.87, 20.86[7]

Chemical Structure

This compound is a γ-butyrolactone, which is a five-membered ring containing an ester group.[13] Its structure is characterized by a hydroxyl group at the C3 position and two methyl groups at the C4 position. The stereochemistry at the C3 position is 'R', which is responsible for its optical activity and its designation as D(-).[7] This specific chirality is crucial for its biological role as a precursor to the biologically active D-pantothenic acid.[14]

Synthesis and Production

The primary industrial production of this compound involves the resolution of a racemic mixture of DL-pantolactone.[6][15] This can be achieved through chemical or, more commonly, enzymatic methods.[6] Biocatalytic kinetic resolution using enzymes like D-lactonase offers an efficient and environmentally friendly route to synthesize this compound with high optical purity.[14][16]

Another approach involves the deracemization of DL-pantolactone using a multi-enzyme cascade, which can achieve high enantiomeric excess.[15] The synthesis of the initial DL-pantolactone often starts from isobutyraldehyde (B47883) and formaldehyde.[6]

Role in Vitamin B5 Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5).[2][3] D-pantothenic acid is a component of coenzyme A, which is essential for a wide range of metabolic reactions. The synthesis involves the condensation of this compound with β-alanine.

Vitamin_B5_Synthesis D_Pantolactone This compound D_Pantothenic_Acid D-Pantothenic Acid (Vitamin B5) D_Pantolactone->D_Pantothenic_Acid Condensation Beta_Alanine β-Alanine Beta_Alanine->D_Pantothenic_Acid

Caption: Synthesis of D-Pantothenic Acid from this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to specific manufacturers and research labs, the following outlines the general methodologies for key analytical procedures based on the available data.

Measurement of Optical Rotation

The specific rotation of this compound is a critical parameter for confirming its enantiomeric purity.

  • Instrumentation: A polarimeter.

  • Sample Preparation: Prepare a solution of this compound in water at a concentration of 2 g/100 mL (c=2).[2][3]

  • Procedure:

    • Calibrate the polarimeter using a blank (deionized water).

    • Fill the sample cell with the prepared this compound solution, ensuring no air bubbles are present.

    • Measure the optical rotation at the sodium D-line (589 nm) at a controlled temperature (typically 20°C or 25°C).[2]

    • The observed rotation is then used to calculate the specific rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).[7] The concentration will depend on the instrument's sensitivity.

  • Procedure:

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the presence of the expected functional groups and their connectivity.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet or a Nujol mull.[17]

  • Procedure:

    • Acquire the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the lactone, and C-O stretching vibrations to confirm the structure.

Applications in Drug Development and Research

Beyond its role in Vitamin B5 synthesis, this compound is a valuable chiral auxiliary in asymmetric synthesis.[1] Its well-defined stereochemistry allows for the controlled synthesis of other chiral molecules, which is of paramount importance in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect.[4]

In the cosmetics industry, this compound is utilized for its moisturizing properties and as a precursor to D-panthenol, a common ingredient in skin and hair care products.[2][3] In biochemical research, it is used in studies related to metabolic pathways.[2][3]

Safety and Handling

This compound is classified as an eye irritant.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of eye protection, gloves, and a dust mask.[18] It should be stored in a cool, dry place, protected from moisture due to its hygroscopic nature.[2]

Conclusion

This compound is a fundamentally important chiral molecule with a well-defined chemical structure and a distinct set of chemical and physical properties. Its primary application as a precursor to Vitamin B5, along with its utility as a chiral building block, solidifies its significance in the pharmaceutical, cosmetic, and fine chemical sectors. A thorough understanding of its properties and handling is essential for researchers and professionals working in these fields.

References

The Pivotal Role of D(-)-Pantolactone in Coenzyme A Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D(-)-Pantolactone, a chiral precursor to the essential vitamin B5 (pantothenic acid), holds a critical position in the universal biosynthetic pathway of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes. This technical guide provides an in-depth exploration of the biological significance of this compound, focusing on its role within the metabolic framework leading to CoA. We will dissect the enzymatic conversions, present key kinetic data, and provide detailed experimental protocols for the characterization of the enzymes involved. Furthermore, this guide will illustrate the intricate signaling and metabolic pathways using precisely rendered diagrams to facilitate a deeper understanding of the molecular logistics.

Introduction

This compound, chemically known as (R)-(-)-dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, is a key intermediate in the synthesis of D-pantothenic acid.[1][2] While not a direct participant in most core metabolic cycles, its singular role as a precursor to pantothenate places it at the inception of the Coenzyme A (CoA) biosynthetic pathway. CoA is an indispensable molecule in all living organisms, participating in the Krebs cycle, fatty acid metabolism, and the synthesis of numerous vital compounds.[3] The metabolic pathway originating from this compound's hydrolyzed form, D-pantoate, is therefore of significant interest to researchers in metabolism, microbiology, and drug development, as the enzymes in this pathway represent potential targets for novel antimicrobial agents.[4][5] This guide will provide a comprehensive technical overview of the metabolic journey from this compound to CoA, supported by quantitative data and detailed methodologies.

The Metabolic Pathway: From this compound to Coenzyme A

The conversion of this compound to CoA is a multi-step enzymatic process. This compound itself is first hydrolyzed to D-pantoate. This can occur spontaneously at neutral pH or be catalyzed by lactonases.[6][7] D-pantoate then serves as the substrate for a series of enzymatic reactions.

The biosynthesis of pantothenate from D-pantoate involves two key enzymes:

  • Ketopantoate Reductase (KPR) : This enzyme is not directly involved in the conversion of D-pantoate but is essential for its synthesis from α-ketoisovalerate, an intermediate in the valine biosynthesis pathway.[4][8] It catalyzes the NADPH-dependent reduction of ketopantoate to D-pantoate.[4]

  • Pantothenate Synthetase (PS) : This enzyme catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form D-pantothenic acid.[1][8]

Once synthesized, D-pantothenic acid enters the five-step pathway to Coenzyme A.[3]

Pantothenate Biosynthesis Pathway

Pantothenate_Biosynthesis cluster_precursor Precursor Synthesis cluster_pantolactone From this compound cluster_condensation Condensation to Pantothenate alpha_ketoisovalerate α-Ketoisovalerate ketopantoate Ketopantoate alpha_ketoisovalerate->ketopantoate PanB (Ketopantoate hydroxymethyltransferase) d_pantoate D-Pantoate ketopantoate->d_pantoate PanE (Ketopantoate Reductase) NADPH -> NADP+ d_pantothenate D-Pantothenate (Vitamin B5) d_pantoate->d_pantothenate d_pantolactone This compound d_pantoate_from_lactone D-Pantoate d_pantolactone->d_pantoate_from_lactone D-Lactonase (Hydrolysis) d_pantoate_from_lactone->d_pantothenate beta_alanine β-Alanine beta_alanine->d_pantothenate PanC (Pantothenate Synthetase) ATP -> AMP + PPi

Biosynthesis of D-Pantothenate from α-Ketoisovalerate and this compound.
Coenzyme A Biosynthesis Pathway

CoA_Biosynthesis d_pantothenate D-Pantothenate phosphopantothenate 4'-Phosphopantothenate d_pantothenate->phosphopantothenate PanK (CoaA) (Pantothenate Kinase) ATP -> ADP phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine PPCS (CoaB) (Phosphopantothenoylcysteine Synthetase) CTP -> CMP + PPi phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine PPCDC (CoaC) (Phosphopantothenoylcysteine Decarboxylase) dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa PPAT (CoaD) (Phosphopantetheine Adenylyltransferase) ATP -> PPi coa Coenzyme A dephospho_coa->coa DPCK (CoaE) (Dephospho-CoA Kinase) ATP -> ADP

The five-step enzymatic synthesis of Coenzyme A from D-Pantothenate.

Quantitative Data

While direct measurements of intracellular this compound concentrations and metabolic flux under normal physiological conditions are not extensively reported, kinetic parameters for the key enzymes in the subsequent pathway have been characterized in several organisms.

Kinetic Parameters of Key Enzymes
EnzymeOrganismSubstrateKm (mM)kcat (s-1)Reference(s)
Ketopantoate Reductase (PanE) Escherichia coliKetopantoate0.034233[9]
NADPH0.017233[9]
Pantothenate Synthetase (PanC) Mycobacterium tuberculosisD-Pantoate0.133.4[1]
β-Alanine0.83.4[1]
ATP2.63.4[1]
Escherichia coliD-Pantoate0.021.2[10]
β-Alanine0.51.2[10]
ATP0.11.2[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the enzymes involved in the pantothenate pathway.

Assay for D-Pantolactone Hydrolase (D-Lactonase) Activity

This protocol is adapted for the determination of D-lactonase activity through the measurement of D-pantoic acid formation from a racemic mixture of D,L-pantolactone.

Materials:

  • D,L-Pantolactone

  • 0.2 M Tris-HCl buffer (pH 7.0)

  • Enzyme solution (cell lysate or purified enzyme)

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:

  • Prepare a 2% (w/v) solution of D,L-pantolactone in 0.2 M Tris-HCl buffer (pH 7.0).

  • Initiate the reaction by adding the enzyme solution to the substrate solution. A typical reaction volume is 2 mL.

  • Incubate the reaction mixture with shaking at 28°C.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or heat).

  • Centrifuge the samples to remove any precipitate.

  • Analyze the supernatant by HPLC on a chiral column to separate and quantify the remaining D- and L-pantolactone and the produced D-pantoic acid.[11]

  • Enzyme activity can be calculated based on the rate of D-pantoic acid formation or D-pantolactone consumption.

Assay for Pantothenate Synthetase (PanC) Activity

This protocol describes a coupled enzymatic assay to continuously monitor the production of AMP, which is stoichiometric with pantothenate synthesis.[1]

Materials:

  • D-Pantoate

  • β-Alanine

  • ATP

  • MgCl2

  • KCl

  • Tris-HCl buffer (pH 8.0)

  • Myokinase

  • Pyruvate (B1213749) kinase

  • Lactate (B86563) dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pantothenate Synthetase (purified or as cell extract)

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 100 mM KCl, 2 mM PEP, 0.2 mM NADH, 5 units of myokinase, 5 units of pyruvate kinase, and 10 units of lactate dehydrogenase.

  • Add varying concentrations of D-pantoate, β-alanine, and ATP to the reaction mixture.

  • Initiate the reaction by adding the pantothenate synthetase enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the rate of pantothenate synthesis.

Experimental Workflow for Enzyme Assays

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Buffers and Substrate Solutions mix_reagents Mix Assay Components (Buffer, Substrates, Cofactors) reagent_prep->mix_reagents enzyme_prep Prepare Enzyme Solution (Purified or Lysate) initiate_reaction Initiate Reaction with Enzyme enzyme_prep->initiate_reaction mix_reagents->initiate_reaction incubate Incubate at Optimal Temperature and Time initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction sample_prep Prepare Sample for Analysis (e.g., Centrifugation) stop_reaction->sample_prep detection Detect Product Formation or Substrate Depletion (e.g., HPLC, Spectrophotometry) sample_prep->detection data_analysis Calculate Enzyme Activity detection->data_analysis

A generalized workflow for conducting enzymatic assays.

Other Biological Roles and Future Directions

Currently, the primary established biological role of this compound is as a precursor for pantothenic acid biosynthesis.[1][2] It is also recognized as a degradation product of pantothenic acid.[12] There is limited evidence to suggest that this compound has significant direct biological roles within metabolic pathways beyond this precursor function. It has not been identified as a signaling molecule or an allosteric regulator of other metabolic enzymes.

Future research in this area could focus on several key aspects:

  • Quantification of Intracellular Concentrations: The development of sensitive analytical methods to accurately measure the intracellular concentrations of this compound and D-pantoate in various organisms under different physiological conditions would provide valuable insights into the regulation of the pantothenate pathway.

  • Metabolic Flux Analysis: Performing metabolic flux analysis using stable isotope-labeled precursors under normal physiological conditions will be crucial to determine the in vivo rates of the enzymatic reactions and to identify potential bottlenecks in the pathway.[13]

  • Exploration of Non-Canonical Roles: While currently unknown, further investigation into potential alternative metabolic fates or signaling functions of this compound could reveal new layers of metabolic regulation.

Conclusion

This compound serves as a critical entry point into the essential metabolic pathway of Coenzyme A biosynthesis. Understanding the enzymatic processes that convert it to pantothenic acid and subsequently to CoA is fundamental for a complete picture of cellular metabolism. The kinetic data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore this vital pathway. The elucidation of the finer details of its regulation and in vivo dynamics holds promise for the development of novel therapeutic strategies, particularly in the realm of antimicrobial drug discovery.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of D(-)-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D(-)-Pantolactone, a chiral molecule of significant interest, serves as a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives. While extensively studied from a synthetic and biotechnological perspective, its natural occurrence provides valuable insights into biosynthetic pathways and potential novel sources. This technical guide offers a comprehensive overview of the known natural occurrences of this compound, detailing its presence in various biological systems. It further outlines the de novo biosynthetic pathway for its precursor, D-pantoic acid, and provides detailed, synthesized experimental protocols for the extraction and quantification of this compound from natural matrices. This document aims to be a foundational resource for researchers in natural product chemistry, metabolic engineering, and pharmaceutical development.

Introduction

This compound, formally known as (R)-3-hydroxy-4,4-dimethyloxolan-2-one, is a chiral γ-butyrolactone. Its primary significance lies in its role as a key precursor for the industrial synthesis of D-pantothenic acid and other related compounds like D-panthenol, which are widely used in the pharmaceutical, cosmetic, and food industries.[1][2] While chemical and enzymatic resolution of racemic DL-pantolactone are the dominant industrial production methods, understanding the natural origins and biosynthetic routes of the D(-) enantiomer is of fundamental scientific and potential commercial importance.

This guide focuses exclusively on the natural occurrence and endogenous biosynthesis of this compound, distinguishing it from its production via industrial biotransformation of synthetic racemic precursors.

Natural Occurrence

The presence of this compound as a naturally occurring metabolite has been identified in a limited number of biological sources. Specific quantitative data on its concentration in these matrices is not extensively available in publicly accessible literature; however, its presence has been qualitatively confirmed.

In Microorganisms
  • Saccharomyces cerevisiae : this compound is recognized as a metabolite in the budding yeast Saccharomyces cerevisiae.[3] Its formation is linked to the pantothenate and coenzyme A (CoA) biosynthetic pathways, which are fundamental to the metabolism of this organism.

In Plants
  • Nicotiana tabacum : The presence of pantolactone has been reported in tobacco.[3] The specific concentration and physiological role in the plant are not well-documented but its occurrence points to the existence of the necessary biosynthetic machinery.

In Foodstuffs
  • Royal Jelly : While not a direct measurement of this compound, royal jelly is one of the richest natural sources of its derivative, D-pantothenic acid, with concentrations ranging from 120 to 565 mg/kg.[4][5][6] This suggests a significant flux through the biosynthetic pathway of D-pantoic acid and its lactone precursor in honeybees.

  • Pre-cooked Vegetable Oil : this compound has also been identified in pre-cooked vegetable oil, likely as a degradation product of pantothenic acid present in the original plant material.[3]

Biosynthesis of this compound Precursor

This compound is readily formed from its corresponding carboxylic acid, D-pantoic acid, through spontaneous or enzyme-catalyzed intramolecular esterification (lactonization). The de novo biosynthesis of D-pantoic acid has been primarily elucidated in microorganisms such as Escherichia coli. The pathway commences with an intermediate from the valine biosynthesis pathway, α-ketoisovalerate.

The key enzymatic steps are as follows:

  • Formation of Ketopantoate : α-Ketoisovalerate is hydroxymethylated to form α-ketopantoate. This reaction is catalyzed by ketopantoate hydroxymethyltransferase (PanB).

  • Reduction to Pantoate : The α-keto group of α-ketopantoate is then stereospecifically reduced to a hydroxyl group to yield D-pantoate. This reduction is carried out by ketopantoate reductase (PanE), an NADPH-dependent enzyme.

  • Lactonization : D-pantoic acid can then cyclize to form this compound.

This biosynthetic pathway is a critical segment of the overall synthesis of pantothenic acid (Vitamin B5), where D-pantoate is condensed with β-alanine by the enzyme pantothenate synthetase (PanC).

Signaling Pathway Diagram

Biosynthesis_of_D_Pantoic_Acid cluster_main De Novo Biosynthesis of D-Pantoic Acid Valine_Biosynthesis Valine Biosynthesis Intermediate alpha_Ketoisovalerate α-Ketoisovalerate Valine_Biosynthesis->alpha_Ketoisovalerate alpha_Ketopantoate α-Ketopantoate alpha_Ketoisovalerate->alpha_Ketopantoate Ketopantoate Hydroxymethyltransferase (PanB) D_Pantoate D-Pantoate alpha_Ketopantoate->D_Pantoate Ketopantoate Reductase (PanE) (NADPH-dependent) D_Pantolactone This compound D_Pantoate->D_Pantolactone Lactonization (spontaneous/enzymatic) Pantothenic_Acid Pantothenic Acid (Vitamin B5) D_Pantoate->Pantothenic_Acid Pantothenate Synthetase (PanC) + β-alanine

Biosynthesis of D-Pantoic Acid and its conversion to this compound.

Experimental Protocols

Detailed experimental protocols for the specific quantification of this compound in natural sources are not abundant in the literature. The following sections provide synthesized methodologies adapted from established procedures for similar analytes in relevant matrices.

Extraction of this compound from Nicotiana tabacum Leaves

This protocol is adapted from methods for the extraction of various metabolites from tobacco leaves.[7][8]

4.1.1. Materials and Reagents

  • Fresh or lyophilized Nicotiana tabacum leaves

  • Liquid nitrogen

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Internal Standard (IS): e.g., D-Pantolactone-¹³C₆,¹⁵N₁ (if available) or a structurally similar stable isotope-labeled lactone.

  • Centrifuge tubes (50 mL)

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

4.1.2. Extraction Procedure

  • Sample Preparation : Weigh approximately 1 g of fresh tobacco leaves (or 100 mg of lyophilized, powdered leaves) into a pre-chilled mortar or a bead beater tube.

  • Homogenization : Immediately add liquid nitrogen to flash-freeze the tissue and grind to a fine powder using a pestle or homogenize with beads.

  • Solvent Extraction : To the powdered sample, add 10 mL of a pre-chilled extraction solvent mixture of water:methanol:acetonitrile (3:1:1, v/v/v).[7]

  • Internal Standard Spiking : Add a known concentration of the internal standard to the extraction mixture.

  • Extraction : Vortex the mixture vigorously for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes at 4°C.

  • Centrifugation : Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection : Carefully collect the supernatant and transfer it to a new tube.

  • Solvent Evaporation : Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution and Clean-up : Reconstitute the residue in 1 mL of 10% methanol. Condition an SPE C18 cartridge with methanol followed by water. Load the reconstituted sample onto the cartridge and wash with water to remove highly polar impurities. Elute the this compound with methanol.

  • Final Preparation : Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 200 µL) of the initial mobile phase for GC-MS or LC-MS analysis.

Quantification of this compound by GC-MS

This method is adapted from general protocols for the GC-MS analysis of plant metabolites.[7][9]

4.2.1. Derivatization

  • To the dried extract from section 4.1.2, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes to silylate the hydroxyl group.

4.2.2. GC-MS Conditions

  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Mass Spectrometer : Agilent 5977A MSD or equivalent.

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector Temperature : 250°C.

  • Injection Volume : 1 µL (splitless mode).

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program : Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for derivatized this compound (e.g., m/z of the trimethylsilyl (B98337) derivative) and the internal standard.

4.2.3. Quantification

  • Create a calibration curve using serial dilutions of a derivatized authentic this compound standard with a fixed concentration of the internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Calculate the concentration of this compound in the original sample based on the calibration curve.

Extraction and Quantification of this compound from Saccharomyces cerevisiae

This protocol is adapted from established methods for yeast metabolomics.[10][11]

4.3.1. Materials and Reagents

  • Yeast culture (S. cerevisiae)

  • Quenching Solution: 60% methanol, pre-chilled to -40°C.

  • Extraction Solvent: 75% ethanol (B145695), pre-chilled to -20°C.

  • Internal Standard (as in 4.1.1).

  • Centrifuge tubes.

  • Liquid nitrogen.

  • Lyophilizer.

4.3.2. Extraction Procedure

  • Quenching : Rapidly withdraw a known volume of yeast culture and immediately quench metabolic activity by mixing with 5 volumes of pre-chilled 60% methanol.

  • Cell Pelleting : Centrifuge at 5,000 x g for 5 minutes at -10°C. Discard the supernatant.

  • Washing : Wash the cell pellet with the pre-chilled quenching solution and repeat the centrifugation.

  • Extraction : Resuspend the cell pellet in 1 mL of pre-chilled 75% ethanol containing the internal standard.

  • Lysis and Incubation : Incubate at 80°C for 3 minutes to extract metabolites, followed by immediate cooling on ice.

  • Centrifugation : Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection : Transfer the supernatant containing the metabolites to a new tube.

  • Drying : Lyophilize the extract to complete dryness.

  • Reconstitution : Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

4.4.1. LC-MS/MS Conditions

  • Liquid Chromatograph : Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer : Sciex Triple Quad™ 6500+ or equivalent.

  • Column : Chiral stationary phase column (e.g., amylose (B160209) or cellulose-based) for enantiomeric separation, or a HILIC column for general separation.

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : Optimize for separation of this compound from other metabolites. A typical gradient might be: 0-2 min, 95% B; 2-10 min, ramp to 5% B; 10-12 min, hold at 5% B; 12-12.1 min, return to 95% B; 12.1-15 min, re-equilibration.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Ion Source : Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM). Optimize precursor-product ion transitions for this compound and the internal standard.

4.4.2. Quantification

  • Prepare a calibration curve by analyzing serial dilutions of an authentic this compound standard with a fixed concentration of the internal standard.

  • Calculate the concentration in the samples using the same method described in section 4.2.3.

Experimental Workflow Diagram

Experimental_Workflow cluster_tobacco Tobacco Leaf Analysis cluster_yeast Yeast Analysis T_Sample Sample Collection (N. tabacum leaves) T_Homogenize Homogenization (Liquid N2) T_Sample->T_Homogenize T_Extract Solvent Extraction (Water:MeOH:ACN) T_Homogenize->T_Extract T_Cleanup SPE Cleanup T_Extract->T_Cleanup T_Deriv Derivatization (for GC-MS) T_Cleanup->T_Deriv T_GCMS GC-MS Quantification T_Deriv->T_GCMS Y_Sample Sample Collection (S. cerevisiae culture) Y_Quench Metabolic Quenching (-40°C Methanol) Y_Sample->Y_Quench Y_Extract Hot Ethanol Extraction Y_Quench->Y_Extract Y_Dry Lyophilization Y_Extract->Y_Dry Y_LCMS LC-MS/MS Quantification Y_Dry->Y_LCMS

Workflow for extraction and analysis of this compound.

Conclusion

The natural occurrence of this compound, though not widely documented in quantitative terms, is confirmed in key biological systems such as Saccharomyces cerevisiae and Nicotiana tabacum. Its presence is intrinsically linked to the fundamental biosynthetic pathway of pantothenic acid, originating from the amino acid precursor valine. The provided biosynthetic pathway diagram and detailed, albeit adapted, experimental protocols offer a robust framework for researchers aiming to investigate and quantify this important chiral molecule in natural matrices. Further research is warranted to establish the precise concentrations and physiological roles of this compound in these organisms, which could unveil new opportunities for metabolic engineering and natural product sourcing.

References

Physicochemical characteristics of (R)-(-)-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-(-)-Pantolactone

Introduction

(R)-(-)-Pantolactone, also known as D-(-)-Pantolactone, is a chiral bicyclic lactone that serves as a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, such as panthenol.[1] Its stereochemistry and functional groups make it a valuable building block in the pharmaceutical and cosmetic industries.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of (R)-(-)-Pantolactone, complete with detailed experimental protocols and structured data for researchers, scientists, and drug development professionals.

Core Physicochemical Data

The fundamental properties of (R)-(-)-Pantolactone are summarized in the tables below, providing a clear reference for its identity and behavior.

Table 1: General and Structural Information

PropertyValueReference
CAS Number 599-04-2[1][2]
Molecular Formula C₆H₁₀O₃[1][3]
Molecular Weight 130.14 g/mol [1][3]
Appearance White crystalline powder or crystals[1][4]
Odor Cotton candy[4][5]
InChI Key SERHXTVXHNVDKA-BYPYZUCNSA-N[4]
SMILES CC1(C)COC(=O)[C@@H]1O

Table 2: Thermal Properties

PropertyValueConditionsReference
Melting Point 91-92 °C(lit.)[1][2][6]
Boiling Point 120-122 °C15 mmHg (lit.)[1]
Flash Point 99 °C(est.)[5][7]

Table 3: Optical Properties

PropertyValueConditionsReference
Specific Rotation [α]²⁰/D = -51 ± 2°c=2 in H₂O[1]
Specific Rotation [α]²⁵/D = -50.7°c=2.05 in H₂O[2]
Specific Rotation [α]²⁵/D = -49.8°c=2 in H₂O[4]

Table 4: Solubility Profile

SolventSolubilityReference
Water Soluble (1e+006 mg/L @ 25 °C est.)[5]
Ethanol Moderately Soluble[7]
Methanol Moderately Soluble[7]
Chloroform Sparingly Soluble[4]
Ethyl Acetate Slightly Soluble[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of (R)-(-)-Pantolactone are outlined below. These protocols are generalized and may require optimization based on available equipment and specific sample purity.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[8][9]

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes (sealed at one end), thermometer.[8][9]

  • Procedure:

    • Sample Preparation: A small amount of finely powdered (R)-(-)-Pantolactone is packed into a capillary tube to a height of 1-2 mm.[10]

    • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in the heating block of a Mel-Temp apparatus or immersed in the oil of a Thiele tube.[8]

    • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[9]

    • Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10]

    • Reporting: The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0°C) typically indicates a high-purity compound.[8]

Boiling Point Determination (Reduced Pressure)

As (R)-(-)-Pantolactone's boiling point is determined at reduced pressure, a specialized setup is required. The Thiele tube method is commonly adapted for this purpose.

  • Apparatus: Thiele tube, heat source (e.g., Bunsen burner), thermometer, capillary tube (sealed at one end), fusion tube (small test tube), vacuum source.[11][12]

  • Procedure:

    • Sample Preparation: A few milliliters of (R)-(-)-Pantolactone are placed in a fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.[11][13]

    • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil). The apparatus is connected to a vacuum system to maintain the desired pressure (e.g., 15 mmHg).

    • Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[12]

    • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

    • Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.[12]

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

  • Apparatus: Small test tubes, vortex mixer (optional).

  • Procedure:

    • Sample and Solvent: Place approximately 25 mg of (R)-(-)-Pantolactone into a small test tube.[14]

    • Addition of Solvent: Add 0.75 mL of the desired solvent (e.g., water, ethanol) in small portions.[14]

    • Mixing: After each addition, shake the test tube vigorously or use a vortex mixer to ensure thorough mixing.[14]

    • Observation: Observe whether the solid dissolves completely. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

    • Systematic Testing: For a comprehensive profile, this test can be systematically performed with a range of solvents, from nonpolar (e.g., hexane) to polar (e.g., water), and also in aqueous acidic (5% HCl) and basic (5% NaOH) solutions to understand its acid-base characteristics.[14][15]

Optical Rotation Measurement (Polarimetry)

Optical rotation is a definitive characteristic of chiral molecules like (R)-(-)-Pantolactone.[16]

  • Apparatus: Polarimeter, sample cell (typically 1 dm), analytical balance, volumetric flasks.[17]

  • Procedure:

    • Instrument Warm-up and Zeroing: Turn on the polarimeter and allow the light source to warm up for at least 10 minutes.[17] Fill the sample cell with the pure solvent (e.g., water) and place it in the instrument to set the zero or baseline reading.[17]

    • Sample Preparation: Prepare a solution of (R)-(-)-Pantolactone of a precise concentration (e.g., 2 g per 100 mL, or c=2). Accurately weigh the compound and dissolve it in the chosen solvent using a volumetric flask.

    • Measurement: Rinse the sample cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present.[17][18] Place the filled cell in the polarimeter and record the observed optical rotation (α).[17] Note the temperature during the measurement.

    • Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c) where:

      • α = observed optical rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the solution in g/mL[19]

Spectral Data Acquisition
  • Apparatus: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[20]

  • Procedure (using ATR):

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Sample Application: Place a small amount of the solid (R)-(-)-Pantolactone powder directly onto the ATR crystal surface.

    • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the IR spectrum.[20] The typical range is 4000–400 cm⁻¹.[21]

  • Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes.

  • Procedure for ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve an appropriate amount of (R)-(-)-Pantolactone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside an NMR tube.[22]

    • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[22][23]

    • ¹³C NMR Acquisition:

      • Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.[22]

      • Set an appropriate number of scans (ns) to achieve a good signal-to-noise ratio.[22]

      • Employ a suitable relaxation delay (d1), typically 1-2 seconds for qualitative spectra.[22]

    • Data Processing: Apply Fourier transformation to the acquired data, phase the spectrum, and reference it using the solvent peak or an internal standard like TMS (0 ppm).[22]

  • Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Procedure (General):

    • Sample Introduction: The sample is introduced into the instrument. For a solid like pantolactone, this may involve dissolving it in a suitable solvent for ESI or using a direct insertion probe for EI.[24]

    • Ionization: The sample molecules are converted into gas-phase ions.[25] ESI is a 'soft' ionization technique that typically yields the molecular ion, while EI is a 'hard' technique that can cause fragmentation.

    • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[24][26]

    • Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like (R)-(-)-Pantolactone.

G Workflow for Physicochemical Characterization of (R)-(-)-Pantolactone cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Spectroscopic & Structural Analysis cluster_3 Data Compilation & Reporting start Sample Reception ((R)-(-)-Pantolactone) appearance Visual Inspection (Appearance, Color, Form) start->appearance melting_point Melting Point (Capillary Method) appearance->melting_point solubility Solubility Testing (Various Solvents) appearance->solubility optical_rotation Optical Rotation (Polarimetry) appearance->optical_rotation boiling_point Boiling Point (Reduced Pressure) melting_point->boiling_point data_analysis Data Analysis & Comparison to Literature boiling_point->data_analysis solubility->optical_rotation ir_spec IR Spectroscopy (Functional Groups) optical_rotation->ir_spec nmr_spec NMR Spectroscopy (¹H, ¹³C - Structure) ir_spec->nmr_spec ms_spec Mass Spectrometry (Molecular Weight, Formula) nmr_spec->ms_spec ms_spec->data_analysis report Final Characterization Report / Whitepaper data_analysis->report

Caption: Logical workflow for the physicochemical characterization of a chemical substance.

References

An In-depth Technical Guide to the Degradation Products of Pantothenic Acid, Focusing on D(-)-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of pantothenic acid (Vitamin B5), with a primary focus on the formation of its main degradation product, D(-)-pantolactone. This document delves into the chemical stability of pantothenic acid under various stress conditions, outlines detailed experimental protocols for its analysis, and presents available quantitative data to support formulation development and stability studies.

Introduction to Pantothenic Acid and its Degradation

Pantothenic acid is a water-soluble B vitamin essential for the synthesis of coenzyme A (CoA), a vital molecule in numerous metabolic pathways.[1] Despite its widespread presence in various foods, its stability can be compromised under certain conditions, leading to the formation of degradation products. The most significant of these is this compound. Understanding the degradation pathways of pantothenic acid is critical for ensuring the potency and safety of pharmaceutical and nutraceutical products.

The primary non-enzymatic degradation route of pantothenic acid is through intramolecular esterification, also known as lactonization. This process involves the hydroxyl group on the pantoic acid moiety attacking the carboxylic acid group, resulting in the formation of a cyclic ester, this compound, and the release of a water molecule.[2] This reaction is reversible and is significantly influenced by environmental factors such as pH, temperature, and humidity.

Degradation Pathways of Pantothenic Acid

The degradation of pantothenic acid can proceed through two main pathways: chemical degradation and microbial degradation.

Chemical Degradation: Formation of this compound

The principal chemical degradation pathway for pantothenic acid is its conversion to this compound. This intramolecular cyclization is highly dependent on the pH of the environment.

  • Acidic Conditions: An acidic environment favors the formation of the more stable this compound.[2]

  • Neutral to Alkaline Conditions: In neutral to alkaline solutions, the equilibrium shifts towards the hydrolysis of this compound back to pantoic acid.[2]

The stability of pantothenic acid in aqueous solutions is considerably reduced in both acidic and alkaline pH domains. Studies have shown that up to 40% of the initial amount of pantothenic acid can be degraded within one hour in these conditions.[3]

Other factors influencing chemical degradation include:

  • Temperature: Higher temperatures accelerate the rate of degradation.[2] Thermal degradation of pantothenic acid has been shown to follow first-order kinetics.[4]

  • Humidity: Pantothenic acid is hygroscopic, and the presence of moisture can facilitate hydrolysis and other degradation pathways.[2] Calcium pantothenate, a salt of pantothenic acid, is often used in formulations due to its enhanced stability against factors like acid, alkali, and heat.[1]

dot

pantothenic_acid Pantothenic Acid pantolactone This compound pantothenic_acid->pantolactone Intramolecular Esterification (Acidic pH, Heat) pantoic_acid Pantoic Acid pantothenic_acid->pantoic_acid Hydrolysis beta_alanine β-Alanine pantothenic_acid->beta_alanine Hydrolysis pantolactone->pantothenic_acid Hydrolysis (Neutral/Alkaline pH) pantothenic_acid Pantothenic Acid pantoic_acid (R)-Pantoate pantothenic_acid->pantoic_acid Pantothenate Hydrolase beta_alanine β-Alanine pantothenic_acid->beta_alanine Pantothenate Hydrolase aldopentoate Aldopentoate pantoic_acid->aldopentoate dimethylmalate (R)-3,3-Dimethylmalate aldopentoate->dimethylmalate ketoisovalerate α-Ketoisovalerate dimethylmalate->ketoisovalerate start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C, 24h) start->base oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) start->oxidation thermal Thermal Degradation (60°C, 7 days) start->thermal analysis Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis

References

The Core Mechanism of Action of D(-)-Pantolactone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-Pantolactone, a chiral bicyclic lactone, serves as a crucial building block in the synthesis of various biologically active molecules. Its inherent chirality and versatile chemical nature make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound derivatives, with a primary focus on their role as enzyme inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.

Inhibition of Fatty Acid Synthase (FAS)

A significant mechanism of action identified for a series of this compound derivatives is the inhibition of Fatty Acid Synthase (FAS). FAS is a key enzyme in the de novo biosynthesis of fatty acids and is overexpressed in many cancer cells and is implicated in various metabolic disorders. Inhibition of FAS is a promising therapeutic strategy for cancer and obesity.[1]

Quantitative Data: FAS Inhibition and Lipid Accumulation

A study by Zhong et al. (2019) described the synthesis and evaluation of a series of this compound derivatives as FAS inhibitors. The inhibitory activity was quantified by measuring the half-maximal inhibitory concentration (IC50) against mouse FAS. Furthermore, the effect of these derivatives on lipid accumulation in human HepG2 cells was assessed. The key quantitative findings are summarized in the table below.[1]

CompoundFAS IC50 (μM)Lipid Accumulation Inhibition in HepG2 cells
3c 15.45 ± 1.21Yes
3d 13.68 ± 1.52Yes
3e 18.72 ± 1.89Yes
3f 20.11 ± 2.03Yes
3j 22.54 ± 2.17Yes
3m 14.23 ± 1.68Yes
3q 33.19 ± 1.39Yes
3r 28.96 ± 2.54Yes
C75 (Reference Inhibitor) 13.86 ± 2.79Not Reported

Data sourced from Zhong et al., 2019.[1]

Signaling Pathway: FAS Inhibition

The inhibition of FAS by this compound derivatives disrupts the synthesis of fatty acids, which are essential for membrane formation, energy storage, and signaling. In cancer cells, this leads to an accumulation of the substrate malonyl-CoA, which can trigger apoptosis. The disruption of lipid metabolism also affects cellular signaling pathways that are dependent on lipid modifications of proteins.

FAS_Inhibition_Pathway cluster_Cell Cell D_Pantolactone_Derivative This compound Derivative FAS Fatty Acid Synthase (FAS) D_Pantolactone_Derivative->FAS Inhibits Fatty_Acids Fatty Acids FAS->Fatty_Acids Blocked Apoptosis Apoptosis FAS->Apoptosis Induces (in cancer cells) Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Cell_Membrane_Synthesis Cell Membrane Synthesis Fatty_Acids->Cell_Membrane_Synthesis Energy_Storage Energy Storage Fatty_Acids->Energy_Storage Signaling_Molecules Signaling Molecules Fatty_Acids->Signaling_Molecules

Caption: Inhibition of Fatty Acid Synthase (FAS) by this compound derivatives.

Potential as Antimicrobial Agents: Quorum Sensing Inhibition

While direct studies on this compound derivatives as quorum sensing (QS) inhibitors are limited, related lactone structures have shown significant activity in this area. QS is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. Inhibiting QS is a promising anti-virulence strategy. Alantolactone, a structurally related sesquiterpene lactone, has been shown to inhibit QS in Pseudomonas aeruginosa.[2][3] This suggests that this compound derivatives could be explored for similar activities.

Hypothesized Signaling Pathway: Quorum Sensing Inhibition

QS systems in Gram-negative bacteria often rely on N-acylhomoserine lactone (AHL) signaling molecules. These AHLs bind to transcriptional regulators (e.g., LasR in P. aeruginosa), activating the expression of virulence genes. This compound derivatives, due to their lactone core, could potentially act as competitive inhibitors of AHLs, blocking the activation of these transcriptional regulators.

Quorum_Sensing_Inhibition cluster_Bacteria Bacterial Cell D_Pantolactone_Derivative This compound Derivative LasR Transcriptional Regulator (e.g., LasR) D_Pantolactone_Derivative->LasR Potentially Binds & Inhibits Competitively AHL N-acylhomoserine lactone (AHL) AHL->LasR Binds & Activates Virulence_Gene_Expression Virulence Gene Expression LasR->Virulence_Gene_Expression Promotes

Caption: Hypothesized mechanism of quorum sensing inhibition by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound derivatives.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol is adapted from the methods used to evaluate FAS inhibitors.

Objective: To determine the IC50 value of this compound derivatives against FAS.

Materials:

  • Purified FAS enzyme

  • This compound derivatives (test compounds)

  • C75 (reference inhibitor)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and acetyl-CoA in each well of a 96-well plate.

  • Add varying concentrations of the this compound derivatives or the reference inhibitor to the wells.

  • Initiate the reaction by adding the FAS enzyme to each well.

  • Immediately monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADPH.

  • The reaction is initiated by the addition of malonyl-CoA.

  • Calculate the rate of NADPH oxidation for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of FAS activity, from the dose-response curve.

FAS_Inhibition_Workflow cluster_Workflow FAS Inhibition Assay Workflow A Prepare reaction mixture (Buffer, NADPH, Acetyl-CoA) in 96-well plate B Add varying concentrations of This compound derivatives A->B C Add FAS enzyme to initiate reaction B->C D Add Malonyl-CoA C->D E Monitor NADPH oxidation (absorbance at 340 nm) D->E F Calculate inhibition percentage E->F G Plot dose-response curve F->G H Determine IC50 value G->H

Caption: Workflow for the Fatty Acid Synthase (FAS) inhibition assay.

Lipid Accumulation Assay in HepG2 Cells

This protocol is used to assess the impact of FAS inhibitors on lipid accumulation in a cellular context.

Objective: To qualitatively and quantitatively assess the effect of this compound derivatives on lipid accumulation in HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • This compound derivatives

  • Oil Red O staining solution

  • Formalin solution (10%)

  • Isopropanol

  • Phosphate-buffered saline (PBS)

  • 24-well plates

  • Microscope

  • Spectrophotometer

Procedure:

  • Seed HepG2 cells in 24-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound derivatives for a specified period (e.g., 24-48 hours).

  • Wash the cells with PBS and fix them with 10% formalin for 1 hour.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for 10-15 minutes to visualize lipid droplets.

  • Wash the cells with water to remove excess stain.

  • For qualitative analysis, observe and capture images of the stained lipid droplets using a microscope.

  • For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol.

  • Measure the absorbance of the eluted stain at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

  • The absorbance is proportional to the amount of accumulated lipid.

Lipid_Accumulation_Workflow cluster_Workflow Lipid Accumulation Assay Workflow A Seed HepG2 cells in 24-well plates B Treat cells with This compound derivatives A->B C Fix cells with formalin B->C D Stain with Oil Red O C->D E Wash to remove excess stain D->E F Qualitative Analysis: Microscopic observation E->F G Quantitative Analysis: Elute stain with isopropanol E->G H Measure absorbance of eluted stain G->H I Determine lipid accumulation H->I Molecular_Docking_Workflow cluster_Workflow Molecular Docking Workflow A Obtain Protein 3D Structure (PDB) B Prepare Protein: - Remove water - Add hydrogens - Define binding site A->B E Perform Docking Simulation B->E C Generate Ligand 3D Structure D Prepare Ligand: - Optimize geometry - Assign charges C->D D->E F Score Binding Poses E->F G Analyze Top-Scoring Poses (Interactions, Binding Energy) F->G H Visualize Protein-Ligand Complex G->H

References

A Technical Guide to the Stereochemistry and Chirality of Pantolactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantolactone, a key chiral intermediate, is of paramount importance in the pharmaceutical industry, primarily serving as a precursor for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] This guide provides a comprehensive technical overview of the stereochemistry and chirality of pantolactone isomers. It details the distinct properties of (R)- and (S)-pantolactone, outlines methodologies for their separation and synthesis, and provides explicit experimental protocols for enzymatic resolution and chiral analysis. The content herein is intended to serve as a critical resource for professionals engaged in pharmaceutical research and development, synthetic chemistry, and metabolic engineering.

Introduction to Pantolactone Chirality

Pantolactone, chemically known as dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, is a chiral molecule existing as a pair of enantiomers due to a stereogenic center at the C3 position.[3][4] These non-superimposable mirror images are designated as:

  • (R)-(-)-pantolactone: Also known as D-(-)-pantolactone, this is the biologically significant isomer used in the synthesis of D-pantothenic acid, a vital component of Coenzyme A.[1][5]

  • (S)-(+)-pantolactone: Also referred to as L-(+)-pantolactone.

The distinct three-dimensional arrangement of these enantiomers results in different interactions with other chiral molecules, including biological systems like enzymes and receptors.[6][7] This stereospecificity is the fundamental reason why the enantiomeric purity of pantolactone is critical for drug development, as different isomers can exhibit varied pharmacological activities and toxicities.[7][8]

Physicochemical Properties of Pantolactone Isomers

While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density), they differ in their interaction with plane-polarized light (optical activity).[6] The (R)-isomer is levorotatory (-), while the (S)-isomer is dextrorotatory (+). A racemic mixture (DL-Form), containing equal amounts of both enantiomers, exhibits no optical activity.[6]

Table 1: Physicochemical Data of Pantolactone Isomers

Property(R)-(-)-Pantolactone (D-Form)(S)-(+)-Pantolactone (L-Form)(±)-Pantolactone (DL-Form)
CAS Number 599-04-2[5]5405-40-379-50-5[9]
Molecular Formula C₆H₁₀O₃[5]C₆H₁₀O₃C₆H₁₀O₃[9]
Molecular Weight 130.14 g/mol [5]130.14 g/mol [10]130.14 g/mol [9]
Melting Point 92 °C[11][12]89-93 °C80 °C[12]
Boiling Point 120-122 °C @ 15 mmHg120-122 °C @ 15 mmHg130 °C @ 18 mmHg[12]
Optical Rotation [α]D²⁵ -50.7° (c=2.05, H₂O)[12][α]D²² +50.0° (c=0.5, H₂O)Not Applicable

Strategies for Obtaining Enantiopure Pantolactone

The production of enantiomerically pure pantolactone is a central challenge. The primary strategies involve the resolution of racemic mixtures and direct asymmetric synthesis.[13]

Kinetic Resolution of Racemic Pantolactone

Kinetic resolution is a widely used industrial method that relies on the differential reaction rates of enantiomers with a chiral catalyst or enzyme.

  • Enzymatic Resolution: This is a highly efficient and stereoselective method.[1] D-lactonases or lipases are commonly employed. For instance, a D-lactonase selectively hydrolyzes D-(-)-pantolactone from a racemic mixture (DL-pantolactone) to form D-pantoic acid, leaving the unreacted L-(+)-pantolactone behind.[2][14] The resulting D-pantoic acid can then be separated and subsequently re-lactonized to yield pure D-(-)-pantolactone.[13] This process can achieve very high enantiomeric excess (>99% ee).[13]

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer in high purity, bypassing the need for resolution. A prominent method is the asymmetric reduction of the prochiral ketone, ketopantolactone, using chiral catalysts or biocatalysts (enzymes like carbonyl reductases).[13] This approach can stereoselectively produce (R)-pantolactone with high yield and enantiopurity.[1]

Visualization of Key Processes

Logical Flow of Pantolactone Production Strategies

The following diagram illustrates the two main pathways to obtain enantiomerically pure (R)-pantolactone.

Pantolactone_Production start Starting Materials (e.g., Isobutyraldehyde) racemic Racemic (DL)-Pantolactone Synthesis start->racemic Chemical Synthesis asymmetric Asymmetric Synthesis (e.g., Ketopantolactone Reduction) start->asymmetric resolution Kinetic Resolution (Enzymatic or Chemical) racemic->resolution r_pl_from_asym (R)-Pantolactone asymmetric->r_pl_from_asym r_pa (R)-Pantoic Acid resolution->r_pa Selective Reaction s_pl (S)-Pantolactone resolution->s_pl Unreacted r_pl_from_res (R)-Pantolactone r_pa->r_pl_from_res

Fig 1. Pathways for Enantiopure Pantolactone Production.
Experimental Workflow for Enzymatic Kinetic Resolution

This diagram outlines the typical laboratory workflow for the enzymatic resolution of DL-pantolactone.

Enzymatic_Resolution_Workflow start Racemic (DL)-Pantolactone in Buffer biocatalyst Add Biocatalyst (e.g., D-Lactonase) start->biocatalyst reaction Controlled Reaction (pH 7.0, 30°C) biocatalyst->reaction monitoring Monitor Conversion (HPLC) reaction->monitoring stop Stop Reaction (at ~50% conversion) monitoring->stop separation Separate Components (Centrifugation) stop->separation products Supernatant: (R)-Pantoic Acid & (S)-Pantolactone separation->products

Fig 2. Workflow for Enzymatic Kinetic Resolution.

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution of DL-Pantolactone

This protocol is adapted from methodologies employing whole-cell biocatalysts expressing a D-lactonase.[13][14]

1. Biocatalyst Preparation:

  • Cultivate E. coli cells engineered to express a D-lactonase (e.g., TSDL).[14]
  • Harvest the cells via centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer). The resulting wet cells are used directly as the whole-cell biocatalyst.[13]

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare a suspension of the wet cells (e.g., 40 g wet cell weight per liter) in water.[14]
  • Add DL-pantolactone substrate to the desired final concentration (e.g., up to 200 g/L).[14]

3. Reaction Execution:

  • Maintain the reaction temperature at 30°C with constant stirring.[14]
  • Control the pH at 7.0 by the automated addition of a base, such as 5% NH₃·H₂O, to neutralize the D-pantoic acid being formed.[14]
  • Monitor the reaction progress by periodically taking samples and analyzing the conversion of DL-pantolactone and the enantiomeric excess (ee) of the product via chiral HPLC.[13]
  • Stop the reaction when conversion reaches approximately 50%, which theoretically yields the highest enantiomeric excess for the remaining substrate.[13]

4. Workup and Analysis:

  • Remove the biocatalyst (cells) by centrifugation.[13]
  • The resulting supernatant contains the product, D-pantoic acid, and the unreacted L-(+)-pantolactone.[13]
  • These components can be separated using standard chemical procedures such as extraction or chromatography.
  • The purified D-pantoic acid can be re-lactonized to D-(-)-pantolactone if desired.[13]

Protocol: Chiral HPLC Analysis of Pantolactone Isomers

This protocol provides a general method for the analytical separation of pantolactone enantiomers, essential for determining enantiomeric excess (ee).[15][16]

1. HPLC System and Column:

  • Use an HPLC system equipped with a UV detector.[16]
  • Chiral Stationary Phase (CSP): A polysaccharide-based column is highly effective. For example, a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[15]

2. Mobile Phase (Normal-Phase Mode):

  • Prepare a mobile phase consisting of a mixture of n-Hexane, Isopropanol (B130326) (IPA), and Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v).[15]
  • Degas the mobile phase thoroughly before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[15]
  • Temperature: 25 °C.[15]
  • Detection: UV at 210 nm.[15]
  • Injection Volume: 10 µL.[15]

4. Sample Preparation:

  • Dissolve the pantolactone sample (racemic standard or reaction mixture) in the mobile phase to a concentration of approximately 1 mg/mL.[15]
  • Filter the sample through a 0.45 µm syringe filter before injection.[16]

5. Data Analysis and Optimization:

  • Integrate the peak areas for the two separated enantiomers in the resulting chromatogram.
  • Calculate the enantiomeric excess (ee %) using the formula: ee % = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
  • If separation is suboptimal, adjust the ratio of n-hexane to isopropanol to optimize resolution.[15]

Conclusion

The stereochemistry of pantolactone is a critical factor in its application within the pharmaceutical industry. The biological activity of Vitamin B5 and its derivatives is directly tied to the (R)-enantiomer, necessitating the production of enantiomerically pure (R)-pantolactone.[17] A thorough understanding of the distinct properties of each isomer, coupled with robust methodologies for asymmetric synthesis, enzymatic resolution, and chiral analysis, is essential for researchers and developers. The protocols and data presented in this guide offer a foundational resource for the synthesis, purification, and quality control of this vital chiral building block, ultimately supporting the development of safe and effective therapeutics.[18]

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of D(-)-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D(-)-Pantolactone, a chiral lactone and a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5), is utilized in the pharmaceutical and cosmetic industries.[1][2] This document provides a comprehensive overview of its safety, toxicity, and handling information, compiled from available safety data sheets and toxicological assessments.

Chemical and Physical Properties

This compound is a white crystalline solid.[3][4] It is hygroscopic and sensitive to moisture and light.[5][6]

PropertyValueReference(s)
Synonyms (R)-(-)-α-Hydroxy-β,β-dimethyl-γ-butyrolactone, (R)-(-)-Pantoyl lactone[5][6][7]
CAS Number 599-04-2[5][6][7]
Molecular Formula C6H10O3[3][7]
Molecular Weight 130.14 g/mol [3][6][7]
Melting Point 88-92°C[3]
Boiling Point 120-122°C (at 15 mmHg)[3][6]
Solubility Soluble in water[5]

Toxicological Data

The toxicological profile of this compound and its racemic mixture, DL-Pantolactone, has been evaluated through various studies.

TestSpeciesRouteResultReference(s)
Acute Oral LD50 (D-Pantolactone) RatOral3360 mg/kg bw[5][8]
Acute Oral LD50 (D-Pantolactone) MouseOral1410 mg/kg bw[8]
Acute Oral LD50 (DL-Pantolactone) RatOral9700 mg/kg bw[8]
Acute Oral LD50 (DL-Pantolactone) MouseOral4380 mg/kg bw[8]
Intraperitoneal LD50 (D-Pantolactone) MouseIntraperitoneal600 mg/kg bw[8]
Skin Irritation RabbitDermalNot irritating to slight erythema[9][10]
Eye Irritation Not SpecifiedOcularCauses serious eye irritation[3][5][7]
Skin Sensitization Guinea PigDermalNot a skin sensitizer[9]
Mutagenicity (Ames Test) Escherichia coliIn vitroNegative[8]
Reproductive/Developmental Toxicity (DL-Pantolactone) RatOralNOAEL ≥1000 mg/kg bw/day[9][11]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation.[5][7] Some sources also indicate it may cause skin and respiratory irritation.[3]

GHS Hazard Statements:

  • H319: Causes serious eye irritation[3][5]

  • H315: Causes skin irritation[3]

  • H335: May cause respiratory irritation[3]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3]

  • P264: Wash skin thoroughly after handling[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]

  • P337+P313: If eye irritation persists: Get medical advice/attention[3]

Handling, Storage, and First Aid

Handling:

  • Use in a well-ventilated area.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid dust formation and inhalation.[5][6]

  • Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, well-ventilated area.[3]

  • Keep container tightly closed.[3][6]

  • Protect from moisture and light as the product is hygroscopic.[5][6]

  • Recommended storage temperature is 2-8°C.[3]

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

  • In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]

  • In case of inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid immediately.[3]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test): This assay is a standard method for evaluating the mutagenic potential of a chemical.[12] The general workflow involves exposing specific strains of bacteria (e.g., Salmonella typhimurium or Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis to the test substance.[12] The mutagenicity is assessed by the number of revertant colonies that can grow on a medium lacking the specific amino acid.[12][13]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Test_Substance This compound Solution Plate_wo_S9 Plate without S9 Mix Test_Substance->Plate_wo_S9 Plate_w_S9 Plate with S9 Mix Test_Substance->Plate_w_S9 Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Plate_wo_S9 Bacteria->Plate_w_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->Plate_w_S9 Incubate Incubate at 37°C Plate_wo_S9->Incubate Plate_w_S9->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Control Count->Compare

Diagram 1: General workflow for a bacterial reverse mutation assay (Ames Test).

Skin Sensitization Test (Guinea Pig Maximization Test): This method is used to assess the potential of a substance to cause skin sensitization. It involves an induction phase where the test substance is administered to the guinea pig's skin, followed by a challenge phase to observe for allergic reactions.

GPMT_Workflow cluster_induction Induction Phase (Day 0-7) cluster_challenge Challenge Phase (Day 21) cluster_evaluation Evaluation (24-48h post-challenge) Intradermal Intradermal Injection of Test Substance Topical Topical Application of Test Substance Intradermal->Topical Day 7 Challenge_Application Topical Application to Naive Site Topical->Challenge_Application Day 21 Scoring Score Skin Reactions (Erythema, Edema) Challenge_Application->Scoring Classification Classify Sensitization Potential Scoring->Classification

Diagram 2: General workflow for a Guinea Pig Maximization Test.

Signaling Pathways and Biological Effects

Currently, there is limited publicly available information detailing the specific signaling pathways through which this compound may exert its biological or toxicological effects. It is primarily known as a precursor in the synthesis of pantothenic acid, which is essential for the synthesis of coenzyme A (CoA). CoA plays a critical role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. Allergic contact dermatitis has been reported in some cases, suggesting a potential for immune system interaction in susceptible individuals.[2][14][15][16]

Ecotoxicological Information

There is a general lack of available data on the ecotoxicity of this compound.[3][17] One study on the racemic mixture, DL-lactone, indicated that the acute toxicity to fish is greater than 100 mg/L.[11] Further studies are needed to fully characterize its environmental impact.

Conclusion

This compound is a compound with a well-defined role in chemical synthesis. Its primary hazard is serious eye irritation, with potential for skin and respiratory irritation. The available data suggests a low order of acute toxicity and no significant concerns regarding mutagenicity or reproductive toxicity. However, there have been case reports of allergic contact dermatitis. Standard safe laboratory practices, including the use of appropriate personal protective equipment and adequate ventilation, should be followed to minimize exposure and ensure safe handling. Further research into its specific biological interaction pathways and ecotoxicological profile would provide a more complete understanding of this compound.

References

Spectral data for D(-)-Pantolactone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of D(-)-Pantolactone

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and drug development professionals who require detailed spectral information and experimental methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Solvent
H-34.169d-4.4CDCl₃[1]
H-5a4.003d-CDCl₃[1]
H-5b3.98d-CDCl₃[1]
OH3.622s-CDCl₃[1]
CH₃-4a1.230s-CDCl₃[1]
CH₃-4b1.084s-CDCl₃[1]
H-34.37--D₂O[2]
H-54.15 - 4.08m-D₂O[2]
CH₃1.18s-D₂O[2]
CH₃1.01s-D₂O[2]
¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Assignment Chemical Shift (δ) [ppm] Solvent
C=O (C1)182.61D₂O[2]
C-O (C5)79.67D₂O[2]
C-OH (C3)78.25D₂O[2]
C(CH₃)₂ (C4)43.31D₂O[2]
CH₃24.12D₂O[2]
CH₃20.87D₂O[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Functional Group **Characteristic Absorption Band (cm⁻¹) **Intensity
O-H (Alcohol)3550 - 3200Strong, Broad[3]
C-H (Alkane)2950 - 2850Medium to Strong[3]
C=O (γ-Lactone)~1770Strong[3]
C-O (Ester)1300 - 1000Strong[4][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 130.14 g/mol .[2] The mass spectrum shows the molecular ion peak and various fragment ions.

Electron Ionization (EI) Mass Spectrometry
m/z Relative Intensity (%) Possible Fragment
130Low[M]⁺ (Molecular Ion)[1]
71100.0[M - C₂H₅O₂]⁺ or [C₄H₇O]⁺[1]
5719.6[C₄H₉]⁺[1]
4330.9[C₃H₇]⁺ or [C₂H₃O]⁺[1]
4124.6[C₃H₅]⁺[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.[1] The spectrum is recorded on an NMR spectrometer, for instance, a Bruker instrument, operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.[6] Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS). Data acquisition and processing are performed using appropriate software.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[2][7] In the ATR method, a small amount of the sample is placed directly on the ATR crystal. For the KBr pellet method, the sample is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[2]

Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.[8] Electron ionization (EI) at 70 eV is a common method for generating ions.[1] For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent and separated by HPLC before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for LC-MS.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis and Elucidation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Sample (ATR or KBr Pellet) Sample->IR_Prep MS_Prep Sample Introduction (GC or LC) Sample->MS_Prep NMR_Acq Data Acquisition (¹H and ¹³C NMR) NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Analysis Spectral Interpretation NMR_Data->Analysis IR_Acq Data Acquisition (FT-IR) IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Analysis MS_Acq Ionization and Mass Analysis MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for the spectral analysis of this compound.

References

A Technical Guide to the Biological Activity of Pantolactone and Pantoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the biological activities of pantoic acid and its corresponding lactone, pantolactone. As crucial precursors in the biosynthesis of Coenzyme A (CoA), these molecules are of significant interest in various fields, including biochemistry, metabolic research, and pharmaceutical development. This guide summarizes their roles in key metabolic pathways, presents quantitative data on their activity, details relevant experimental protocols, and visualizes the underlying biological processes.

Core Biological Activity and Stereospecificity

The primary biological significance of both pantoic acid and pantolactone lies in their role as precursors to pantothenic acid (Vitamin B5).[1][2][3] This activity, however, is highly dependent on stereochemistry.

Pantoic Acid

(R)-pantoic acid, also known as D-pantoic acid, is the biologically active enantiomer.[1] It serves as the direct precursor for the synthesis of pantothenic acid in the vast majority of organisms.[1] The enzyme responsible for this conversion, pantothenate synthetase, exhibits a high degree of stereospecificity for the (R)-enantiomer.[1] In contrast, (S)-pantoic acid is generally considered biologically inactive and may even act as an antagonist to the utilization of the (R)-form.[1]

Pantolactone

Pantolactone is the γ-lactone intramolecular ester of pantoic acid.[4][5] D-(-)-pantolactone is the biologically relevant isomer, serving as a precursor that can be hydrolyzed to form D-pantoic acid.[6][7] Research comparing the two forms has shown that the pantoate ion is more readily utilized than pantolactone for the synthesis of pantothenic acid in some bacterial systems, suggesting that pantoic acid, rather than pantolactone, is the immediate precursor in the biological synthesis of pantothenic acid.[8][9]

Role in Metabolic Pathways

The central role of (R)-pantoic acid is as a building block in the Coenzyme A (CoA) biosynthesis pathway. CoA is an indispensable cofactor in all living organisms, participating in over 70 enzymatic pathways, including fatty acid synthesis and oxidation, the citric acid cycle, and amino acid catabolism.[2][10][11]

The initial steps of this pathway, starting from (R)-pantoic acid, are critical for cellular metabolism. The enzyme pantothenate kinase, which catalyzes the first step in the conversion of pantothenic acid, is a key regulatory point, subject to feedback inhibition by CoA and its thioesters.[12][13]

CoA_Biosynthesis cluster_0 pantoic_acid (R)-Pantoic Acid inv1 pantoic_acid->inv1 beta_alanine β-Alanine beta_alanine->inv1 pantothenic_acid Pantothenic Acid (Vitamin B5) phospho_panto 4'-Phospho- pantothenate pantothenic_acid->phospho_panto Pantothenate Kinase (PanK) (Rate-limiting step) inv2 phospho_panto->inv2 cysteine Cysteine cysteine->inv2 ppc 4'-Phospho-N-pantothenoyl- cysteine (PPC) dephospho_coa Dephospho-CoA ppc->dephospho_coa PPCDC coa Coenzyme A dephospho_coa->coa DPCK inv1->pantothenic_acid Pantothenate Synthetase inv2->ppc PPCS s_pantoic_acid (S)-Pantoic Acid no_reaction No Reaction s_pantoic_acid->no_reaction Pantothenate Synthetase

Caption: Initial steps of the Coenzyme A biosynthesis pathway.[1][3]

Quantitative Data Summary

While extensive quantitative data for the direct biological activity of pantolactone and pantoic acid are specialized, the available information highlights the critical stereospecificity and the potential of synthetic derivatives.

Table 1: Comparison of Pantoic Acid Enantiomer Activity

Parameter (R)-pantoic acid (S)-pantoic acid References
Role in Pantothenic Acid Synthesis Precursor Inactive / Potential Antagonist [1]
Substrate for Pantothenate Synthetase Yes (Natural Substrate) No [1]

| General Biological Activity | High | Negligible / Inhibitory |[1] |

Table 2: Relative Activity in Antagonizing Salicylate Inhibition in E. coli

Compound Relative Activity Notes References
Pantoate ~9x more active Pantoate is more readily utilized than pantolactone for pantothenic acid synthesis. [8]

| Pantolactone | Less active | Activity may be due to slow hydrolysis to pantoate. |[8] |

Table 3: Inhibitory Activity of D-(-)-Pantolactone Derivatives against Fatty Acid Synthase (FAS)

Compound ID Structure Notes FAS Inhibitory IC₅₀ (μM) Reference
3c Derivative 20.35 ± 1.25 [14]
3d Derivative 13.68 ± 1.52 [14]
3e Derivative 20.21 ± 1.13 [14]
3f Derivative 18.92 ± 1.34 [14]
3j Derivative 16.59 ± 1.28 [14]
3m Derivative 14.24 ± 1.53 [14]
3q Derivative 33.19 ± 1.39 [14]
3r Derivative 21.06 ± 1.09 [14]

| C75 | Reference Inhibitor | 13.86 ± 2.79 |[14] |

Other Biological Activities and Applications

Beyond their central metabolic role, pantolactone and its derivatives have other documented activities.

  • Cosmetic and Dermatological Applications: Pantolactone is used in cosmetic formulations as a humectant, helping to maintain skin moisture and hydration.[15][16] It is a required component for creating the skin-beneficial B vitamins panthenol and pantothenic acid.[15]

  • Fatty Acid Synthase (FAS) Inhibition: As detailed in Table 3, novel synthetic derivatives of D-(-)-pantolactone have been shown to be moderate inhibitors of fatty acid synthase, with some compounds exhibiting IC₅₀ values comparable to the reference inhibitor C75.[14]

  • Quorum Quenching: While not extensively studied for pantolactone itself, other lactones are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence in many pathogens.[17][18][19] Given its structure, pantolactone and its derivatives represent a potential area of research for novel anti-infective agents that operate by disrupting QS pathways.

Experimental Protocols

The assessment of pantoic acid's biological activity can be performed using several robust methods.

Protocol 1: Enzymatic Assay of Pantoic Acid

This protocol assays the activity of Pantoate-β-alanine ligase (Pantothenate Synthetase) by measuring the rate of pantothenic acid production.[20]

Materials and Reagents:

  • Tris Buffer (0.1 M, pH 8.0)

  • D-(-)-Pantoic acid (0.1 M)

  • β-Alanine (0.1 M)

  • ATP (10 mM)

  • MgCl₂ (10 mM)

  • KCl (10 mM)

  • Pantoate-β-alanine ligase (purified or as crude cell extract)

  • Method for quantifying pantothenic acid (e.g., HPLC, microbiological assay)

Procedure:

  • Prepare Assay Mixture: In a microcentrifuge tube, combine 750 µL of Tris buffer, 100 µL of D-(-)-pantoic acid, 100 µL of β-alanine, 100 µL of ATP, 100 µL of MgCl₂, and 100 µL of KCl. Make up the volume to 990 µL with purified water.[20]

  • Pre-incubation: Equilibrate the assay mixture at 37°C for 5 minutes.[20]

  • Reaction Initiation: Start the reaction by adding 10 µL of the enzyme solution.[20]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent like trichloroacetic acid.

  • Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant for the amount of pantothenic acid formed using a suitable analytical method.

Enzymatic_Assay_Workflow prep 1. Prepare Assay Mixture (Buffer, Substrates, ATP, Cofactors) pre_incubate 2. Pre-incubate Mixture at 37°C prep->pre_incubate initiate 3. Initiate with Enzyme Solution pre_incubate->initiate incubate 4. Incubate at 37°C initiate->incubate terminate 5. Terminate Reaction (e.g., Heat Inactivation) incubate->terminate analyze 6. Analyze Product Formation (e.g., HPLC) terminate->analyze

Caption: General workflow for the enzymatic assay of pantoic acid.[20]
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for quantifying pantoic acid or pantothenic acid in complex biological matrices.[13]

Materials and Reagents:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal Standard (IS) (e.g., [¹³C₆, ¹⁵N₂]-pantothenic acid)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • LC-MS/MS system with ESI source

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: To a defined volume of the biological sample, add the internal standard. Precipitate proteins by adding 3 volumes of ice-cold protein precipitation solvent.[13]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for analysis.[13]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto the C18 column. Separate the analytes using a gradient elution, starting with a low percentage of Mobile Phase B and ramping up to elute the compounds.[13]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Define specific precursor-to-product ion transitions for the analyte and the internal standard.[13]

  • Data Analysis: Quantify the analyte by calculating the ratio of its peak area to that of the internal standard and comparing it against a standard curve.

LCMS_Workflow sample_prep 1. Sample Preparation (Add Internal Standard, Precipitate Proteins) centrifuge 2. Centrifuge to Pellet Debris sample_prep->centrifuge transfer 3. Transfer Supernatant centrifuge->transfer lc_separation 4. Chromatographic Separation (LC) transfer->lc_separation ms_detection 5. Mass Spectrometric Detection (MS/MS) lc_separation->ms_detection quantify 6. Data Analysis & Quantification ms_detection->quantify

Caption: Workflow for quantitative analysis by LC-MS/MS.[13]
Protocol 3: Microbiological Assay

This traditional method relies on the growth of a microorganism, such as Lactobacillus plantarum, which requires pantothenic acid for growth. The turbidity of the culture is proportional to the vitamin concentration.[21][22]

Materials and Reagents:

  • Sample for analysis

  • Enzymes for hydrolysis (e.g., papain, amylase, if measuring total pantothenic acid from bound forms)[21][23]

  • Test Organism: Lactobacillus plantarum (e.g., ATCC 8014)

  • Vitamin assay broth base (deficient in pantothenic acid)

  • Pantothenic acid standards

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • For free acid: Dilute the sample in water to an expected concentration within the assay range.

    • For total acid (from bound forms like CoA): Perform enzymatic hydrolysis on the sample to release free pantothenic acid.[21]

  • Assay Setup:

    • Prepare a series of tubes with increasing concentrations of the pantothenic acid standard.

    • Prepare another series of tubes with different dilutions of the prepared sample.

    • To each tube, add a specific volume of the pantothenic acid-deficient assay medium.

  • Inoculation: Inoculate each tube (except for uninoculated blanks) with a standardized suspension of Lactobacillus plantarum.

  • Incubation: Incubate all tubes at 37°C for a specified period (e.g., 24-48 hours) until sufficient growth has occurred.[23]

  • Measurement: Measure the turbidity (optical density) of each tube using a spectrophotometer at a suitable wavelength (e.g., 546-600 nm).[23]

  • Calculation: Construct a standard curve by plotting the turbidity against the concentration of the pantothenic acid standards. Use this curve to determine the pantothenic acid concentration in the samples.[22]

Microbio_Assay_Workflow sample_prep 1. Sample Preparation (Dilution / Enzymatic Hydrolysis) assay_setup 2. Set up Assay Tubes (Standards & Samples + Deficient Medium) sample_prep->assay_setup inoculate 3. Inoculate with Lactobacillus plantarum assay_setup->inoculate incubate 4. Incubate at 37°C inoculate->incubate measure 5. Measure Turbidity (Optical Density) incubate->measure calculate 6. Calculate Concentration vs. Standard Curve measure->calculate

Caption: Workflow for the microbiological assay of pantothenic acid.[21][22]

References

The Pivotal Role of D-(-)-Pantolactone in Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the multifaceted role of D-(-)-pantolactone as a key metabolite in the industrial workhorse, Saccharomyces cerevisiae. This whitepaper offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis, physiological implications, and analytical methodologies surrounding this crucial precursor to Vitamin B5.

D-(-)-Pantolactone is a chiral γ-lactone that serves as a critical intermediate in the biosynthesis of pantothenic acid, an essential component of Coenzyme A. Understanding the metabolic pathways and regulatory networks involving D-(-)-pantolactone is paramount for optimizing fermentation processes, developing novel antifungal strategies, and engineering yeast strains for enhanced production of valuable biochemicals.

Biosynthesis of D-(-)-Pantolactone: A Central Metabolic Junction

D-(-)-Pantolactone is not synthesized directly but is in equilibrium with its corresponding acid form, D-pantoate. The biosynthesis of D-pantoate in S. cerevisiae is a multi-step enzymatic process that originates from the branched-chain amino acid biosynthesis pathway.

The pathway begins with α-ketoisovalerate, an intermediate in valine biosynthesis. The key enzymes involved in the conversion of α-ketoisovalerate to D-pantoate are ketopantoate hydroxymethyltransferase (encoded by the PAN5 gene) and ketopantoate reductase (encoded by the PAN2 or ECM31 gene). D-pantoate is then condensed with β-alanine to form pantothenate, a reaction catalyzed by pantothenate synthetase (encoded by the PAN6 gene).

Pantolactone_Biosynthesis α-Ketoisovalerate α-Ketoisovalerate Ketopantoate Ketopantoate α-Ketoisovalerate->Ketopantoate PAN5 (Ketopantoate hydroxymethyltransferase) D-Pantoate D-Pantoate Ketopantoate->D-Pantoate PAN2/ECM31 (Ketopantoate reductase) Pantothenate Pantothenate D-Pantoate->Pantothenate PAN6 (Pantothenate synthetase) D-(-)-Pantolactone D-(-)-Pantolactone D-Pantoate->D-(-)-Pantolactone Spontaneous Lactonization/ Hydrolysis β-Alanine β-Alanine β-Alanine->Pantothenate

Figure 1: Biosynthesis of D-Pantoate and its relation to D-(-)-Pantolactone.

Physiological Role and Regulation

The primary role of D-(-)-pantolactone is as a precursor to pantothenic acid, which is essential for the synthesis of Coenzyme A (CoA). CoA is a vital cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of amino acids and secondary metabolites. The regulation of the pantothenate biosynthesis pathway is tightly controlled to meet the cellular demand for CoA. Feedback inhibition of key enzymes by CoA and its derivatives is a critical regulatory mechanism.[1][2][3]

While direct evidence for D-(-)-pantolactone as a signaling molecule in S. cerevisiae is limited, other lactones are known to function as quorum-sensing molecules in fungi, mediating cell-density-dependent communication.[4][5][6][7] This raises the intriguing possibility of a similar signaling role for D-(-)-pantolactone, a promising area for future research.

Quantitative Analysis of D-(-)-Pantolactone

Precise quantification of intracellular and extracellular D-(-)-pantolactone is crucial for metabolic engineering and fermentation optimization. The following table summarizes available quantitative data.

ParameterValueGrowth ConditionsSaccharomyces cerevisiae StrainReference
Intracellular Concentration61 ± 8 µMMust from Vitis vinifera, anaerobic fermentationBaker's yeast[8]
Production Yield (from Ketopantolactone)91.6%Heterologous expression in E. coliEnzyme from S. cerevisiae[9][10]
Final Concentration (from Ketopantolactone)458 mMHeterologous expression in E. coliEnzyme from S. cerevisiae[9][10]

Experimental Protocols

Accurate measurement of D-(-)-pantolactone requires robust experimental protocols for sample preparation and analysis.

Metabolite Extraction from Yeast

This protocol is a general method for the extraction of intracellular metabolites from S. cerevisiae and can be adapted for D-(-)-pantolactone analysis.

Extraction_Workflow cluster_harvest Cell Harvesting cluster_quenching Metabolism Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis Harvest 1. Harvest yeast cells (e.g., 5 OD600 units) by rapid filtration. Wash 2. Wash cells with ice-cold water. Harvest->Wash Quench 3. Immediately immerse filter in quenching solution (-40°C, 60% methanol). Wash->Quench Extract 4. Extract metabolites with boiling ethanol (B145695) (75%). Quench->Extract Centrifuge 5. Centrifuge to pellet cell debris. Extract->Centrifuge Supernatant 6. Collect supernatant containing metabolites. Centrifuge->Supernatant Dry 7. Dry the extract under vacuum or nitrogen. Supernatant->Dry Reconstitute 8. Reconstitute in a suitable solvent for analysis. Dry->Reconstitute Analyze 9. Analyze by HPLC-MS or GC-MS. Reconstitute->Analyze

Figure 2: General workflow for yeast metabolite extraction.
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of D-(-)-pantolactone.

  • Column: A reverse-phase C18 column is typically used.[11]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common.[11]

  • Detection: UV detection at a wavelength around 210-230 nm is suitable for pantolactone.[11]

  • Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve of known D-(-)-pantolactone concentrations.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like D-(-)-pantolactone.

  • Sample Preparation: Derivatization is often required to increase the volatility of pantolactone. Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[12][13][14][15][16]

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separation.

  • Mass Spectrometry: Electron ionization (EI) is typically used, and quantification can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity.

Degradation of D-(-)-Pantolactone

The degradation of D-(-)-pantolactone in S. cerevisiae is not well-characterized. However, the presence of lactonases, enzymes that hydrolyze the ester bond of lactones, has been reported in yeast.[17][18] This suggests a potential enzymatic degradation pathway for D-(-)-pantolactone, converting it back to D-pantoate. The regulation and physiological significance of this degradation are areas that warrant further investigation.

Future Perspectives

The study of D-(-)-pantolactone in S. cerevisiae continues to be a vibrant area of research. Future work will likely focus on elucidating its potential role in cell-to-cell signaling, identifying the specific enzymes and pathways involved in its degradation, and leveraging this knowledge for the metabolic engineering of yeast for enhanced production of pantothenic acid and other valuable chemicals. This technical guide provides a solid foundation for these future endeavors, empowering researchers to unlock the full potential of this versatile metabolite.

References

Methodological & Application

Application Notes & Protocols: Synthesis of D(-)-Pantolactone from DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D(-)-Pantolactone is a crucial chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are widely used in the pharmaceutical, cosmetic, and food industries.[1][2] The primary commercial route to this compound involves the resolution of a racemic mixture of DL-pantolactone. This document provides detailed application notes and protocols for the synthesis of this compound from DL-pantolactone, with a focus on enzymatic kinetic resolution and multi-enzyme deracemization techniques. Chemical resolution methods are also briefly discussed.

Overview of Resolution Strategies

The separation of DL-pantolactone into its constituent enantiomers can be achieved through several methods. The most prominent and industrially applied method is enzymatic kinetic resolution.[3] This technique leverages the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. A more advanced enzymatic approach is deracemization, which converts the undesired enantiomer into the desired one, thus achieving a theoretical yield of 100%. Traditional chemical resolution via the formation of diastereomeric salts is also a viable, albeit sometimes less efficient, method.[4]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely adopted method for producing this compound.[3] This process utilizes a D-lactonase enzyme that selectively hydrolyzes D(+)-pantolactone to D-pantoic acid, leaving the desired L(-)-pantolactone (which is then typically referred to as this compound in the context of its relationship to D-pantothenic acid) unreacted.[5][6] The unreacted L(-)-pantolactone can then be separated, and the D-pantoic acid can be chemically lactonized back to D(+)-pantolactone for recycling. Various microorganisms, such as Fusarium oxysporum, Pichia pastoris, and recombinant E. coli, are used to produce the D-lactonase.[3][7]

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_0 Upstream Processing cluster_1 Bioreaction cluster_2 Downstream Processing A Microorganism Cultivation (e.g., E. coli, P. pastoris) B Biocatalyst Preparation (Whole-cell or Immobilized) A->B D Enzymatic Resolution (Selective Hydrolysis of D-enantiomer) B->D C DL-Pantolactone Substrate C->D E Reaction Mixture: L-Pantolactone + D-Pantoic Acid D->E F Separation (e.g., Extraction) E->F G Purified This compound F->G H D-Pantoic Acid F->H J Racemization of L-enantiomer (Optional for recycling) G->J Unreacted L-PL I Chemical Lactonization H->I Acidification I->C Recycle J->C Recycle

Caption: Workflow for Enzymatic Kinetic Resolution of DL-Pantolactone.

Data Presentation: Comparison of Enzymatic Kinetic Resolution Systems
Biocatalyst SystemSubstrate Conc. (g/L)Temp (°C)pHReaction TimeConversion Rate (%)Enantiomeric Excess (ee) of D-Pantoic Acid (%)Reference
Recombinant E. coli (TSDL)80 - 200307.0Not specified~50>99[1]
Immobilized P. pastorisNot specifiedNot specifiedNot specified312 h (continuous)>4089.2 - 95.8[3]
Immobilized F. oxysporum300Not specifiedNot specified3780 h (180 batches)>4090[7]
Detailed Protocol: Enzymatic Kinetic Resolution using Recombinant E. coli

This protocol is based on the methodology described for a novel recombinant D-lactonase (TSDL) expressed in E. coli.[1][5]

1. Biocatalyst Preparation:

  • Cultivate recombinant E. coli cells expressing the D-lactonase gene in a suitable fermentation medium.

  • Harvest the cells by centrifugation when the desired cell density is reached.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer) to remove residual medium components. The resulting wet cell paste is the whole-cell biocatalyst.

2. Enzymatic Resolution Reaction:

  • In a temperature-controlled reactor, prepare a suspension of the wet E. coli cells (e.g., 40 g wet cell weight per liter) in deionized water.[8]

  • Add DL-pantolactone to the desired final concentration (e.g., 80-200 g/L).[1]

  • Maintain the reaction temperature at 30°C with constant stirring.[1]

  • Control the pH of the reaction mixture at 7.0. This can be achieved by the automated addition of a base, such as 5% NH₃·H₂O, to neutralize the D-pantoic acid formed during the reaction.[1][8]

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the conversion of DL-pantolactone and the enantiomeric excess of D-pantoic acid.

  • Terminate the reaction when the conversion reaches approximately 50%, which theoretically yields the highest enantiomeric excess for the remaining substrate.

3. Downstream Processing:

  • Separate the biocatalyst (E. coli cells) from the reaction mixture by centrifugation or filtration.[9]

  • The supernatant contains the unreacted L(-)-pantolactone and the product, D-pantoic acid.

  • Extract the unreacted L(-)-pantolactone from the aqueous solution using an organic solvent such as ethyl acetate (B1210297).[9]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude L(-)-pantolactone.

  • Purify the crude product by distillation or recrystallization to yield pure this compound.

  • The remaining aqueous layer containing D-pantoic acid can be acidified (e.g., with HCl) and heated to induce lactonization, thereby regenerating D(+)-pantolactone, which can be recycled.[6]

Multi-Enzymatic Deracemization

Deracemization is a more advanced and efficient approach that aims to convert the entire racemic mixture into a single desired enantiomer, thus overcoming the 50% theoretical yield limit of kinetic resolution.[2][10] A three-enzyme cascade has been developed for the deracemization of DL-pantolactone.[2][10]

This system typically involves:

  • An L-pantolactone dehydrogenase to oxidize L(+)-pantolactone to an intermediate, ketopantolactone.

  • A ketopantolactone reductase to reduce the intermediate to this compound.

  • A cofactor regeneration system, often using glucose dehydrogenase, to recycle the required NAD(P)H.

Logical Relationship: Multi-Enzymatic Deracemization Cascade

G DL_PL DL-Pantolactone L_PL L-Pantolactone DL_PL->L_PL D_PL D-Pantolactone Enz1 L-Pantolactone Dehydrogenase L_PL->Enz1 Keto_PL Ketopantolactone Enz2 Ketopantolactone Reductase Keto_PL->Enz2 Enz1->Keto_PL NADPH NADPH Enz1->NADPH Enz2->D_PL NADP NADP+ Enz2->NADP Enz3 Glucose Dehydrogenase Enz3->NADPH Gluconolactone Gluconolactone Enz3->Gluconolactone NADP->Enz1 NADP->Enz3 NADPH->Enz2 Glucose Glucose Glucose->Enz3

Caption: Multi-Enzyme Cascade for Deracemization of DL-Pantolactone.

Data Presentation: Multi-Enzymatic Deracemization of DL-Pantolactone
Biocatalyst SystemSubstrate Conc. (M)Temp (°C)pHReaction Time (h)Enantiomeric Excess (ee) of D-Pantolactone (%)Productivity (g/L/d)Reference
Co-expressed E. coli1.25306.03698.6107.7[2][10]
Detailed Protocol: Multi-Enzymatic Deracemization using Whole-Cell Biocatalyst

This protocol is based on the methodology described for a three-enzyme cascade co-expressed in E. coli.[2][10]

1. Biocatalyst Preparation:

  • Construct a recombinant E. coli strain co-expressing L-pantolactone dehydrogenase, ketopantolactone reductase, and glucose dehydrogenase.

  • Culture the engineered E. coli in a suitable fermentation medium to induce the expression of the three enzymes.

  • Harvest the cells by centrifugation and wash them with a buffer (e.g., 50 mM PBS, pH 6.0). The resulting cell paste serves as the whole-cell biocatalyst.

2. Deracemization Reaction:

  • In a pH-controlled reactor, prepare a reaction mixture containing DL-pantolactone (1.25 M), glucose (2.5 M), and the wet E. coli biocatalyst (200 g/L) in a suitable buffer (e.g., 50 mM PBS, pH 6.0).[2]

  • Maintain the reaction temperature at 30°C with stirring (e.g., 400 rpm).

  • Keep the pH constant at 6.0 using an auto-titration system.

  • The reaction can be supplemented with additional biocatalyst if needed to drive the reaction to completion. For instance, after 24 hours, an additional 100 g/L of wet cells expressing glucose dehydrogenase can be added.[2]

  • Allow the reaction to proceed for approximately 36 hours.[2][10]

3. Downstream Processing:

  • Terminate the reaction by adding an equal volume of 3 M HCl.[2]

  • Centrifuge the mixture to remove the cell debris.

  • Extract the this compound from the supernatant with an organic solvent like ethyl acetate (5 equivalent volumes).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product for yield and enantiomeric excess using chiral GC or HPLC.

Chemical Resolution

Chemical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[4] These diastereomers, having different physical properties, can be separated by methods like fractional crystallization.[11] The resolving agent is then removed to yield the pure enantiomer. While effective, this method can be laborious and requires stoichiometric amounts of a potentially expensive chiral resolving agent.[1][11]

Commonly used resolving agents for acids and amines include tartaric acid, camphorsulfonic acid, and chiral amines like 1-phenylethylamine.[4] For the resolution of DL-pantolactone, which is a neutral molecule, it is first hydrolyzed to DL-pantoic acid, which is then resolved using a chiral amine.

Conclusion

The synthesis of this compound from its racemic mixture is a well-established industrial process. While chemical resolution is a classic method, enzymatic approaches offer significant advantages in terms of efficiency, stereoselectivity, and milder reaction conditions. Enzymatic kinetic resolution is a robust and widely used technique. For even higher efficiency and yield, the multi-enzyme deracemization process presents a promising and more sustainable alternative, aligning with the principles of green chemistry. The choice of method will depend on factors such as scale, cost, and available resources.

References

Application Notes and Protocols for the Enzymatic Resolution of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-pantolactone is a crucial chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are widely used in the pharmaceutical, food, and cosmetic industries.[1][2] The chemical synthesis of pantolactone results in a racemic mixture of D- and L-isomers (DL-pantolactone). However, only the D-enantiomer is biologically active. Consequently, the resolution of racemic DL-pantolactone to obtain the pure D-isomer is a critical industrial process. Enzymatic kinetic resolution has emerged as an efficient, environmentally friendly, and economically viable alternative to traditional chemical resolution methods.[1][2]

This document provides detailed protocols for the enzymatic resolution of DL-pantolactone using D-lactonase, an enzyme that selectively hydrolyzes D-pantolactone to D-pantoic acid, leaving the L-pantolactone unreacted. The unreacted L-pantolactone can be racemized and recycled, making this a highly efficient process.[3][4]

Principle of Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of DL-pantolactone is based on the high enantioselectivity of certain enzymes, particularly D-lactonases. These enzymes catalyze the hydrolysis of the lactone ring of the D-enantiomer, forming D-pantoic acid, while leaving the L-enantiomer largely untouched. The resulting mixture of D-pantoic acid and L-pantolactone can then be separated. The D-pantoic acid is subsequently lactonized back to D-pantolactone, and the L-pantolactone can be racemized to DL-pantolactone for reuse in subsequent resolution cycles.[3][4]

A more advanced method, deracemization, utilizes a multi-enzyme cascade to convert the L-enantiomer into the D-enantiomer, potentially achieving a theoretical yield of 100% for the desired D-pantolactone.[5][6][7]

Experimental Workflow

The general workflow for the enzymatic kinetic resolution of DL-pantolactone is depicted below.

G cluster_resolution Enzymatic Resolution cluster_separation Separation cluster_downstream Downstream Processing DL-Pantolactone DL-Pantolactone Enzyme Enzyme DL-Pantolactone->Enzyme Substrate Reaction_Mixture Reaction Mixture (D-Pantoic Acid + L-Pantolactone) Enzyme->Reaction_Mixture Catalysis Separation_Process Separation Reaction_Mixture->Separation_Process D-Pantoic_Acid D-Pantoic_Acid Separation_Process->D-Pantoic_Acid L-Pantolactone L-Pantolactone Separation_Process->L-Pantolactone Lactonization Lactonization D-Pantoic_Acid->Lactonization Racemization Racemization L-Pantolactone->Racemization D-Pantolactone_Product D-Pantolactone (Product) Lactonization->D-Pantolactone_Product Recycled_DL-Pantolactone Recycled DL-Pantolactone Racemization->Recycled_DL-Pantolactone

Fig. 1: General workflow for the enzymatic resolution of DL-pantolactone.

Protocols

This section details two primary protocols for the enzymatic resolution of DL-pantolactone: one using whole-cell biocatalysts and another describing a multi-enzyme deracemization process.

Protocol 1: Kinetic Resolution using Whole-Cell Biocatalysts

This protocol is based on the use of whole cells, either free or immobilized, containing D-lactonase. Immobilization of the biocatalyst is a common strategy to improve stability and facilitate reuse.[3][4]

Materials and Reagents

  • DL-Pantolactone

  • Whole-cell biocatalyst (e.g., E. coli expressing a recombinant D-lactonase, or mycelia of Fusarium oxysporum)[1][8]

  • Buffer solution (e.g., phosphate (B84403) buffer)

  • Base for pH control (e.g., NaOH solution)

  • For immobilization: Calcium chloride, sodium alginate

Equipment

  • Bioreactor or stirred-tank reactor with temperature and pH control

  • Centrifuge (for cell harvesting)

  • Filtration system

  • HPLC with a chiral column for analysis

Procedure

  • Biocatalyst Preparation:

    • Cultivate the microorganisms (e.g., E. coli, Pichia pastoris, or Fusarium oxysporum) under optimal conditions to induce the expression of D-lactonase.[1][3]

    • Harvest the cells by centrifugation.

    • For immobilized biocatalysts, entrap the cells in a matrix such as calcium alginate.[3]

  • Enzymatic Resolution Reaction:

    • Prepare a substrate solution of DL-pantolactone in the appropriate buffer.

    • Add the whole-cell biocatalyst (free or immobilized) to the substrate solution in the reactor.

    • Maintain the reaction at the optimal temperature and pH. The pH is typically controlled by the addition of a base to neutralize the D-pantoic acid formed.

    • Monitor the reaction progress by taking samples periodically and analyzing the conversion and enantiomeric excess (e.e.) of D-pantoic acid by HPLC.

  • Downstream Processing:

    • After the desired conversion is reached (typically around 50%), separate the biocatalyst from the reaction mixture by filtration or centrifugation.

    • Separate the D-pantoic acid from the unreacted L-pantolactone.

    • Lactonize the D-pantoic acid to obtain D-pantolactone.

    • Racemize the L-pantolactone to DL-pantolactone for recycling.[3][4]

Data Presentation: Reaction Parameters for Whole-Cell Biocatalysis

ParameterE. coli (TSDL)[1][2]Pichia pastoris (recombinant D-lactonase)[3]Fusarium oxysporum[9]
Biocatalyst Whole cellsImmobilized whole cellsImmobilized mycelia
Substrate Conc. 40-200 g/L280-350 g/L300 g/L
Temperature 30-40°CNot specifiedNot specified
pH 7.0 ± 0.2Not specifiedNot specified
Reaction Time 3-12 hoursNot specifiedNot specified
Conversion ~50%>40%>40%
Enantiomeric Excess (e.e.) of D-Pantoic Acid 90-95%>90%90%
Protocol 2: Deracemization using a Multi-Enzyme Cascade

This advanced protocol utilizes a three-enzyme system to convert DL-pantolactone into D-pantolactone, aiming for a higher yield than the theoretical maximum of 50% for kinetic resolution.[5][6][7]

Enzymes Involved

  • L-pantolactone dehydrogenase (LPLDH): Oxidizes L-pantolactone to ketopantolactone.[5]

  • Conjugated polyketone reductase (CPR): Reduces ketopantolactone to D-pantolactone.[5]

  • Glucose dehydrogenase (GDH): For cofactor (NADPH/NADH) regeneration.[5]

Procedure

  • Biocatalyst Preparation:

    • Co-express the three enzymes (LPLDH, CPR, and GDH) in a suitable host, such as E. coli.[5]

    • Harvest the whole-cell biocatalyst.

  • Deracemization Reaction:

    • Prepare a reaction mixture containing DL-pantolactone, the whole-cell biocatalyst, a cofactor regeneration system (e.g., glucose for GDH), and buffer.

    • Maintain the reaction under optimal conditions of temperature and pH.

    • Monitor the formation of D-pantolactone and the depletion of L-pantolactone by chiral HPLC.

Data Presentation: Reaction Parameters for Multi-Enzyme Deracemization

ParameterValue[5][10]
Biocatalyst E. coli co-expressing LPLDH, CPR, and GDH
Substrate Conc. 1.25 M DL-pantolactone
Temperature 30°C
pH 6.0-7.0
Reaction Time 36 hours
Enantiomeric Excess (e.e.) of D-Pantolactone 98.6%
Productivity 107.7 g/(L·d)

Logical Relationship of the Multi-Enzyme Cascade

G cluster_cofactor Cofactor Regeneration L-Pantolactone L-Pantolactone Ketopantolactone Ketopantolactone L-Pantolactone->Ketopantolactone L-pantolactone dehydrogenase D-Pantolactone D-Pantolactone Ketopantolactone->D-Pantolactone Conjugated polyketone reductase Glucose Glucose Gluconic_Acid Gluconic_Acid Glucose->Gluconic_Acid Glucose dehydrogenase NADPH NADPH Glucose->NADPH NADP+ -> NADPH NADP+ NADP+

Fig. 2: Multi-enzyme cascade for the deracemization of DL-pantolactone.

The enzymatic resolution of DL-pantolactone offers a highly efficient and selective method for the production of the enantiopure D-isomer. The use of whole-cell biocatalysts, particularly in an immobilized form, allows for robust and reusable systems suitable for industrial-scale production.[3] Furthermore, the development of multi-enzyme deracemization processes presents a promising strategy to overcome the 50% theoretical yield limitation of conventional kinetic resolution, paving the way for even more sustainable and cost-effective manufacturing of D-pantolactone.[5][7] The choice of protocol will depend on the specific requirements for yield, purity, and process economics.

References

Application Notes and Protocols: D(-)-Pantolactone as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-Pantolactone, a chiral building block derived from pantothenic acid (Vitamin B5), has emerged as a versatile and efficient chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The temporary incorporation of this compound onto a prochiral substrate directs the approach of incoming reagents, leading to the formation of a desired stereoisomer with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product and allows for the recovery and recycling of the pantolactone moiety, rendering it a cost-effective and sustainable choice in chiral synthesis.

These application notes provide detailed protocols for the use of this compound as a chiral auxiliary in asymmetric Diels-Alder reactions, and explore its potential applications in asymmetric alkylation and aldol (B89426) reactions.

General Workflow

The use of this compound as a chiral auxiliary follows a three-step sequence: attachment of the auxiliary to a substrate, diastereoselective reaction, and cleavage of the auxiliary to yield the chiral product.

G sub Prochiral Substrate attach Attachment sub->attach aux This compound aux->attach inter Chiral Intermediate (Substrate-Auxiliary Adduct) attach->inter reaction Asymmetric Reaction (e.g., Diels-Alder) inter->reaction product_aux Diastereomerically Enriched Product-Auxiliary Adduct reaction->product_aux cleavage Cleavage product_aux->cleavage product Enantiomerically Enriched Product cleavage->product rec_aux Recovered This compound cleavage->rec_aux G dienophile Dienophile ((R)-Pantolactone Acrylate) step1 Coordination dienophile->step1 diene Diene (Cyclopentadiene) step2 [4+2] Cycloaddition diene->step2 lewis_acid Lewis Acid (TiCl4) lewis_acid->step1 complex [Dienophile-Lewis Acid Complex] complex->step2 product Diels-Alder Adduct step1->complex step2->product G product_aux Product-Auxiliary Adduct hydrolysis Hydrolysis (e.g., LiOH, H2O) product_aux->hydrolysis reduction Reduction (e.g., LiAlH4) product_aux->reduction acid Chiral Carboxylic Acid hydrolysis->acid rec_aux Recovered This compound hydrolysis->rec_aux alcohol Chiral Alcohol reduction->alcohol reduction->rec_aux

Application Notes & Protocols: Microbial Enzymatic Production of D-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-pantolactone is a crucial chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2][3] Traditional chemical synthesis methods for D-pantolactone often involve costly resolving agents and can be environmentally challenging.[3][4] Microbial enzymatic methods offer a greener, more efficient, and highly selective alternative for the production of enantiomerically pure D-pantolactone.[5][6] This document provides detailed application notes and protocols for the three primary enzymatic strategies: kinetic resolution of D,L-pantolactone, deracemization of D,L-pantolactone, and asymmetric reduction of ketopantolactone.

Strategic Approaches to Enzymatic D-Pantolactone Production

There are three main biocatalytic strategies for producing D-pantolactone:

  • Kinetic Resolution of D,L-Pantolactone: This method relies on the stereospecific hydrolysis of one enantiomer from a racemic mixture of D,L-pantolactone. Typically, a D-lactonase is used to selectively hydrolyze D-pantolactone to D-pantoic acid, which is then separated and chemically lactonized to yield pure D-pantolactone.[4][7][8] The unreacted L-pantolactone can be racemized and recycled.[9][10][11]

  • Deracemization of D,L-Pantolactone: This more advanced approach converts the undesired L-enantiomer into the desired D-enantiomer, theoretically allowing for a 100% yield. This is often achieved through a multi-enzyme cascade.[5][6][12][13]

  • Asymmetric Reduction of Ketopantolactone: In this strategy, a prochiral substrate, ketopantolactone, is asymmetrically reduced to D-pantolactone using a stereoselective ketopantolactone reductase.[14][15][16]

Logical Relationship of Production Strategies

Production_Strategies cluster_0 Biocatalytic Methods Start Starting Material DL_PL D,L-Pantolactone Start->DL_PL KPL Ketopantolactone Start->KPL KR Kinetic Resolution (D-Lactonase) DL_PL->KR Derac Deracemization (Multi-enzyme Cascade) DL_PL->Derac AR Asymmetric Reduction (Reductase) KPL->AR D_PL D-Pantolactone KR->D_PL Derac->D_PL AR->D_PL

Caption: Overview of the main biocatalytic routes to D-pantolactone.

Kinetic Resolution of D,L-Pantolactone

This is a widely used industrial method. It involves the use of microorganisms or their enzymes that selectively hydrolyze the D-enantiomer.

Microbial Sources and Enzymes

A variety of microorganisms have been identified for their ability to selectively hydrolyze D-pantolactone.

Microorganism/Enzyme SourceEnzyme TypeSubstrate Conc.Temp. (°C)pHConversion/YieldReference
Fusarium oxysporumD-Lactonase700 g/L307.090% hydrolysis of D-form
Pichia pastoris (recombinant)D-Lactonase220 g/L287.047% conversion[11]
Escherichia coli (recombinant TSDL)D-Lactonase200 g/L307.0>40% conversion[3]
Aspergillus terreus & Rhizopus oryzaeD-Lactonase---38-56% conversion[17][18]
Fusarium moniliformeD-Lactonohydrolase200 g/L507.0-[19]

Experimental Workflow: Kinetic Resolution

Kinetic_Resolution_Workflow Start Start Cultivation Microbial Cultivation (e.g., Fusarium sp.) Start->Cultivation Harvest Cell Harvest / Immobilization Cultivation->Harvest Reaction Enzymatic Hydrolysis (D,L-Pantolactone) Harvest->Reaction Separation Separation (D-Pantoic Acid / L-Pantolactone) Reaction->Separation Lactonization Chemical Lactonization (D-Pantoic Acid -> D-Pantolactone) Separation->Lactonization Purification Purification of D-Pantolactone Lactonization->Purification End End Product: D-Pantolactone Purification->End

Caption: Workflow for D-pantolactone production via kinetic resolution.

Protocol: Kinetic Resolution using Whole Cells

1. Microbial Cultivation:

  • Strain: Fusarium oxysporum or recombinant Pichia pastoris expressing a D-lactonase.[9][10][11]

  • Medium: Prepare a suitable growth medium (e.g., potato dextrose broth for Fusarium or BMGY for Pichia).

  • Conditions: Inoculate the medium with the microbial strain and incubate aerobically for 1 to 7 days at a temperature between 10-50°C and a pH of 3-9, depending on the specific strain.[4]

2. Cell Preparation:

  • Harvest the cells by centrifugation.

  • (Optional) For reuse, immobilize the cells in a matrix like calcium alginate. For example, mix wet cells (80 g/L) with sodium alginate (20 g/L) and cross-link with glutaraldehyde (B144438) (20 g/L).[11]

3. Enzymatic Reaction:

  • Prepare a reaction mixture containing D,L-pantolactone (e.g., 200-220 g/L) in a buffer or water.[3][11]

  • Add the whole cells (e.g., 40 g/L wet cell weight) or immobilized cells to the mixture.[3]

  • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0). The pH will tend to decrease as D-pantoic acid is formed, so it should be maintained by adding a base like NH₃·H₂O.[3][4]

  • Monitor the reaction progress by HPLC to determine the conversion of D-pantolactone.

4. Product Separation and Lactonization:

  • Once the desired conversion is reached (typically >40%), stop the reaction and remove the cells by centrifugation or filtration.[9][10]

  • Separate the resulting D-pantoic acid from the unreacted L-pantolactone (e.g., by extraction).

  • Convert the D-pantoic acid to D-pantolactone via chemical lactonization (e.g., by heating under acidic conditions).[9][10]

5. Purification:

  • Purify the D-pantolactone by methods such as distillation or crystallization.

Deracemization of D,L-Pantolactone

This elegant strategy employs a multi-enzyme system to convert L-pantolactone to D-pantolactone.

Enzymatic Cascade

A three-enzyme cascade has been developed for this purpose, often co-expressed in a single host like E. coli.[5][6]

  • L-pantolactone dehydrogenase (LPLDH): Oxidizes L-pantolactone to ketopantolactone.

  • Ketopantolactone reductase (KPR): Reduces ketopantolactone to D-pantolactone.

  • Glucose dehydrogenase (GDH): Regenerates the NADPH cofactor consumed by the reductase, using glucose as a co-substrate.

Deracemization Signaling Pathway

Deracemization_Pathway L_PL L-Pantolactone LPLDH L-Pantolactone Dehydrogenase L_PL->LPLDH KPL Ketopantolactone KPR Ketopantolactone Reductase KPL->KPR D_PL D-Pantolactone LPLDH->KPL KPR->D_PL NADP NADP+ KPR->NADP GDH Glucose Dehydrogenase Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NADPH GDH->NADPH Glucose Glucose Glucose->GDH NADP->GDH NADPH->KPR

Caption: Multi-enzyme cascade for the deracemization of D,L-pantolactone.

Protocol: Deracemization using Recombinant E. coli

1. Strain Construction:

  • Co-express the genes for L-pantolactone dehydrogenase (e.g., from Amycolatopsis methanolica), ketopantolactone reductase (e.g., from Zygosaccharomyces parabailii), and glucose dehydrogenase (e.g., from Bacillus subtilis) in an E. coli host like BL21(DE3).[5][6]

2. Cultivation and Induction:

  • Grow the recombinant E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotics.

  • Induce protein expression with IPTG when the culture reaches the mid-log phase.

  • Continue cultivation to allow for protein expression and then harvest the cells.

3. Whole-Cell Biotransformation:

  • Prepare a reaction mixture (e.g., in 200 mM PBS buffer, pH 6.0) containing:

    • D,L-pantolactone (e.g., 1.25 M)[5]

    • Recombinant wet cells (e.g., 200 g/L)[20]

    • Glucose (e.g., 1.5 M) for cofactor regeneration[20]

  • Carry out the reaction at a controlled temperature (e.g., 30°C) with agitation.[20]

  • Maintain the pH by adding a base (e.g., 1 M NaOH) as gluconic acid is formed.[20]

  • Monitor the formation of D-pantolactone and the disappearance of L-pantolactone by chiral HPLC.

4. Product Recovery:

  • After the reaction is complete (e.g., 36 hours), remove the cells by centrifugation.

  • Extract the D-pantolactone from the supernatant using an organic solvent (e.g., ethyl acetate).

  • Purify the product by distillation or crystallization.

Enzyme CascadeSubstrate Conc.Temp. (°C)pHTime (h)Product Conc./e.e.Reference
AmeLPLDH, ZpaCPR, BsGDH1.25 M306.036107.7 g/(l·d), 98.6% e.e.[5][6]

Asymmetric Reduction of Ketopantolactone

This method directly synthesizes D-pantolactone from a prochiral precursor, avoiding a racemic mixture.

Enzymatic System

This process requires a highly stereoselective ketopantolactone reductase. To make the process economically viable, an efficient cofactor regeneration system is essential.

  • Ketopantolactone Reductase (KPR): Enzymes like conjugated polyketone reductase (CPR) from various yeast species have shown high activity and selectivity.[14][15][21]

  • Cofactor Regeneration: Glucose dehydrogenase (GDH) is commonly co-expressed with the reductase to regenerate NADPH.[14][16]

Protocol: Asymmetric Reduction with Cofactor Regeneration

1. Strain Construction:

  • Co-express the genes for a ketopantolactone reductase (e.g., SceCPR1 from Saccharomyces cerevisiae) and a glucose dehydrogenase (e.g., EsGDH from Exiguobacterium sibiricum) in E. coli.[16]

2. Cultivation and Cell Preparation:

  • Cultivate the recombinant strain and induce protein expression as described in the deracemization protocol.

  • Harvest and lyophilize the cells for use as a whole-cell biocatalyst.

3. Bioreduction Reaction:

  • Due to the instability of ketopantolactone in aqueous solutions, a fed-batch or biphasic system can be employed to improve yields.[14][16]

  • Fed-batch approach:

    • Start with an initial reaction medium (e.g., 200 mM citrate (B86180) buffer, pH 5.5) containing lyophilized cells (e.g., 0.3 g in 5 mL).[15]

    • Continuously feed a solution of ketopantolactone and glucose over several hours.[16]

    • Maintain the reaction at an optimal temperature (e.g., 35°C).[15]

  • Biphasic system:

    • Use an organic solvent like dichloromethane (B109758) (15% v/v) to create a biphasic system. This can reduce the spontaneous hydrolysis of ketopantolactone.[14]

4. Product Analysis and Recovery:

  • Monitor the formation of D-pantolactone by HPLC.

  • After the reaction, separate the aqueous and organic phases (if applicable) and remove the cells.

  • Extract and purify the D-pantolactone as previously described.

Enzyme SystemSubstrateTemp. (°C)pHTime (h)Product Conc./e.e.Reference
SceCPR1, EsGDHKetopantolactone355.56458 mM, >99.9% e.e.[16]
CduCPR, BsuGDHKetopantolactone--70.77 M, 99% e.e.[14]

Conclusion

The microbial enzymatic production of D-pantolactone offers significant advantages over traditional chemical methods in terms of specificity, efficiency, and environmental impact. The choice of strategy—kinetic resolution, deracemization, or asymmetric reduction—will depend on factors such as the available starting material, desired yield, and process complexity. The protocols and data presented here provide a comprehensive guide for researchers and professionals to develop and optimize biocatalytic routes for the production of this valuable chiral intermediate.

References

Application Note: Chiral Analysis of Pantolactone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-pantolactone. Due to the differing biological activities of its enantiomers, with (R)-pantolactone being the precursor to the biologically active D-pantothenic acid (Vitamin B5), a robust analytical method for their separation and quantification is essential. This document provides a starting protocol for method development, leveraging established strategies for the chiral separation of related small lactones and acids. The proposed method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, which is a widely successful approach for this class of compounds.

Introduction

Pantolactone is a key chiral intermediate in the synthesis of pantothenic acid and its derivatives. The stereochemistry of this molecule is critical, as only the (R)-enantiomer leads to the formation of biologically active D-pantothenic acid. The (S)-enantiomer is considered inactive or can even have undesirable effects. Consequently, it is crucial for researchers, scientists, and drug development professionals to have a reliable method to determine the enantiomeric purity of pantolactone.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the premier technique for the direct separation of enantiomers.[1] The fundamental principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes possess different interaction energies, resulting in different retention times and thus, separation. Polysaccharide-based CSPs, such as those derivatized with amylose (B160209) or cellulose, have demonstrated broad applicability and high efficiency for resolving a wide variety of chiral compounds.[1]

This application note provides a comprehensive starting point for developing a chiral HPLC method for the analysis of pantolactone enantiomers.

Proposed Chiral HPLC Method

Based on the successful separation of structurally similar compounds like pantoic acid and panthenol, a normal-phase HPLC approach is recommended as a primary strategy.[2][3] Polysaccharide-based CSPs are highly effective for this type of analysis.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system with UV detector
Column Amylose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Hypothetical Performance Data

The following table presents hypothetical, yet realistic, data that could be obtained from a successful separation based on the proposed method. This data is intended to serve as a benchmark for method development and optimization.

CompoundEnantiomerRetention Time (t_R) (min)Resolution (R_s)
Pantolactone(S)-enantiomer8.5\multirow{2}{*}{> 2.0}
(R)-enantiomer10.2

Note: Elution order is hypothetical and must be confirmed experimentally.

Experimental Protocol

This section provides a detailed methodology for the chiral analysis of pantolactone.

Reagents and Materials
  • (R)-Pantolactone and (S)-Pantolactone reference standards

  • Racemic (RS)-Pantolactone

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Sample vials and caps

  • 0.45 µm syringe filters

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of (R)-, (S)-, and racemic pantolactone standards into separate 10 mL volumetric flasks. Dilute to volume with the mobile phase (n-Hexane/IPA, 90:10).

  • Working Standard Solution (0.1 mg/mL): Prepare a working standard by diluting 1 mL of the racemic stock solution to 10 mL with the mobile phase.

  • Sample Preparation: Dissolve the pantolactone sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Preparation and Operation
  • System Startup: Turn on the HPLC system, including the pump, detector, and data acquisition software.

  • Mobile Phase Preparation: For 1 L of the recommended mobile phase, combine 900 mL of n-Hexane and 100 mL of Isopropanol. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum degassing.

  • System Equilibration: Install the amylose-based chiral column. Flush the HPLC system and column with the mobile phase at a flow rate of 1.0 mL/min for a minimum of 30 minutes, or until a stable baseline is achieved in the chromatogram.

  • Sample Injection: Inject 10 µL of the prepared racemic working standard solution to verify system suitability and enantiomeric separation.

  • Data Acquisition: Acquire the chromatogram for a sufficient runtime to allow both enantiomers to elute completely.

  • Analysis: Following system suitability confirmation, inject the prepared samples for analysis.

Method Optimization Notes
  • Resolution: To improve the resolution between the enantiomers, the percentage of the alcohol modifier (Isopropanol) can be adjusted. Decreasing the IPA content (e.g., to 95:5 n-Hexane/IPA) will generally increase retention times and may improve resolution. Conversely, increasing the IPA content (e.g., to 85:15) will decrease retention times.

  • Alternative Solvents: Ethanol can be substituted for Isopropanol as the polar modifier, which may alter the selectivity of the separation.

  • Additives: For lactones that may hydrolyze to their corresponding acids, adding a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape and reproducibility.[3]

Workflow and Principles

The workflow for the chiral HPLC analysis of pantolactone follows a standard procedure from sample preparation to data analysis.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Racemic Pantolactone Sample or Standard B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject 10 µL into HPLC System C->D E Separation on Chiral Stationary Phase D->E F UV Detection at 210 nm E->F G Obtain Chromatogram F->G H Integrate Peak Areas for (R) and (S) Enantiomers G->H I Calculate Enantiomeric Purity / Ratio H->I

Caption: Experimental workflow for the chiral HPLC analysis of pantolactone.

The principle of separation on a chiral stationary phase is based on the formation of transient diastereomeric complexes.

Chiral_Recognition cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) R_enantiomer (R)-Pantolactone CSP Chiral Selector R_enantiomer->CSP Stronger Interaction (Longer Retention) S_enantiomer (S)-Pantolactone S_enantiomer->CSP Weaker Interaction (Shorter Retention)

Caption: Principle of chiral recognition on a stationary phase.

Conclusion

This application note provides a robust starting point for the development of a chiral HPLC method for the separation of pantolactone enantiomers. By utilizing a polysaccharide-based chiral stationary phase with a normal-phase mobile phase, a successful and reliable separation can be achieved. The detailed protocol and optimization guidelines will aid researchers in implementing this critical analysis for quality control and stereoselective studies in pharmaceutical and chemical research.

References

Application Notes and Protocols: Synthesis of Vitamin B5 Derivatives Using D(-)-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-Pantolactone is a crucial chiral intermediate in the synthesis of various Vitamin B5 derivatives. Its stereochemical purity is paramount as the biological activity of Vitamin B5 and its analogues resides in the D-configuration. These derivatives, including D-Panthenol and Calcium D-Pantothenate, are widely used in the pharmaceutical, cosmetic, and food industries for their therapeutic and moisturizing properties. This document provides detailed application notes and experimental protocols for the synthesis of key Vitamin B5 derivatives from this compound.

Applications

The derivatives synthesized from this compound have a broad range of applications:

  • D-Panthenol (Dexpanthenol): A provitamin of B5, it is used in topical formulations for its moisturizing, healing, and anti-inflammatory properties. It is readily converted to pantothenic acid in the body.

  • Calcium D-Pantothenate: The calcium salt of pantothenic acid, it is a stable form of Vitamin B5 used in dietary supplements and fortified foods.

  • Panthenyl Ethyl Ether: A derivative of panthenol used in hair care products for its conditioning and moisturizing effects.

  • Pantothenamides: Amide derivatives of pantothenic acid that have been investigated for their potential antimicrobial activities.

Synthesis Overview

The primary synthetic route to Vitamin B5 derivatives involves the ring-opening of this compound by a nucleophile, typically an amine. This reaction forms an amide bond and yields the desired derivative. The choice of the amine determines the final product.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of various Vitamin B5 derivatives.

Table 1: Synthesis of D-Panthenol

ParameterValueReference
Starting Materials This compound, 3-Amino-1-propanol
Reaction Type Aminolysis
Solvent Solvent-free or Ethanol
Temperature 50-70°C
Reaction Time 3 hours
Yield 80-100%
Purity 98.0 - 102.0%
Specific Optical Rotation +29.0° to +31.5°

Table 2: Synthesis of Calcium D-Pantothenate

ParameterValueReference
Starting Materials This compound, β-Alanine, Calcium Oxide/Metal Calcium
Reaction Type Aminolysis followed by salt formation
Solvent Anhydrous Methanol (B129727) or Ethanol
Temperature 75-80°C
Reaction Time 5-30 minutes (micro-channel reactor) or 16 hours (batch)
Yield ~96%
Purity Contains 5.7-6.0% Nitrogen and 8.2-8.6% Calcium
Specific Optical Rotation +25.0° to +28.5°

Experimental Protocols

Protocol 1: Synthesis of D-Panthenol

This protocol describes the solvent-free synthesis of D-Panthenol from this compound and 3-Amino-1-propanol.

Materials:

  • This compound (1.0 kg, ~7.68 mol)

  • 3-Amino-1-propanol (580 g, ~7.72 mol)

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Charge the reaction vessel with 1.0 kg of this compound and 580 g of 3-Amino-1-propanol.

  • Heat the mixture to 50°C while stirring.

  • Maintain the reaction at 50°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting viscous, colorless liquid is D-Panthenol.

Characterization:

  • Appearance: Clear, colorless, viscous, hygroscopic liquid.

  • Yield: Approximately 1.58 kg (quantitative).

  • Purity: 99.0% - 101.0% (anhydrous basis).

  • Specific Optical Rotation: +30.0° to +30.8°.

  • ¹H NMR (D₂O): Chemical shifts at approximately 0.89, 0.93, 1.76, 3.30, 3.51, 3.63, and 3.98 ppm.

  • IR (film): Characteristic absorptions for O-H, N-H, C-H, and C=O functional groups.

Protocol 2: Synthesis of Calcium D-Pantothenate

This protocol details the synthesis of Calcium D-Pantothenate using a micro-channel flow reactor.

Materials:

  • This compound

  • β-Alanine

  • Calcium Oxide

  • Anhydrous Methanol

  • Micro-channel flow reactor

Procedure:

  • Prepare Solution A: Dissolve this compound in anhydrous methanol to create a methanol solution of D-pantolactone.

  • Prepare Solution B: React β-alanine with calcium oxide in anhydrous methanol to obtain a β-alanine calcium methanol solution.

  • Reaction: Introduce Solution A and Solution B into a micro-channel flow reactor.

  • Maintain the reaction temperature in the reactor at 75-80°C for a residence time of 5-30 minutes.

  • The output from the reactor is a solution of D-Calcium Pantothenate.

  • Isolate the product by concentration and drying.

Characterization:

  • Appearance: White powder.

  • Yield: High.

  • Purity: Conforms to pharmacopeial standards.

  • Calcium Content: 8.2% - 8.6%.

  • Specific Optical Rotation: +25.0° to +28.5°.

Visualizations

Synthesis of D-Panthenol Workflow

G Figure 1: Synthesis of D-Panthenol cluster_reactants Reactants cluster_process Process cluster_product Product D_Pantolactone This compound Reaction Aminolysis Reaction (Solvent-free, 50-70°C, 3h) D_Pantolactone->Reaction Aminopropanol 3-Amino-1-propanol Aminopropanol->Reaction D_Panthenol D-Panthenol Reaction->D_Panthenol

Caption: Workflow for the synthesis of D-Panthenol.

Synthesis of Calcium D-Pantothenate Logical Relationship

G Figure 2: Synthesis of Calcium D-Pantothenate cluster_intermediates Intermediates D_Pantolactone This compound Reaction Condensation Reaction D_Pantolactone->Reaction beta_Alanine β-Alanine beta_Alanine_Salt β-Alanine Calcium Salt beta_Alanine->beta_Alanine_Salt Calcium_Source Calcium Source (e.g., CaO, Ca metal) Calcium_Source->beta_Alanine_Salt beta_Alanine_Salt->Reaction Product Calcium D-Pantothenate Reaction->Product

Caption: Logical relationship in Calcium D-Pantothenate synthesis.

Application Note: Enzymatic Kinetic Resolution of D,L-Pantolactone for the Production of Enantiopure D-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-pantolactone is a crucial chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are widely used in the pharmaceutical, food, and cosmetic industries.[1][2][3] The kinetic resolution of racemic D,L-pantolactone is a practical and efficient method for obtaining the desired D-enantiomer.[1][3] Among various methods, enzymatic kinetic resolution is often favored due to its high enantioselectivity, mild reaction conditions, and environmental friendliness compared to chemical resolution which may use costly and hazardous reagents.[1][3] This application note details a protocol for the kinetic resolution of D,L-pantolactone using a recombinant D-lactonase, providing researchers, scientists, and drug development professionals with a comprehensive guide for implementation.

The principle of this kinetic resolution lies in the stereospecific hydrolysis of D-pantolactone to D-pantoic acid by a D-lactonase, leaving the L-pantolactone unreacted. The resulting D-pantoic acid can then be separated from the L-pantolactone and subsequently re-lactonized to yield the high-purity D-pantolactone.[4][5]

Comparative Data of Different Catalytic Systems

The efficiency of the kinetic resolution of D,L-pantolactone is highly dependent on the biocatalyst and the reaction conditions. Below is a summary of quantitative data from studies utilizing a recombinant D-lactonase (TSDL) expressed in E. coli.

Table 1: Effect of Temperature on the Kinetic Resolution of D,L-Pantolactone using TSDL
Temperature (°C)Conversion of D,L-PL after 8h (%)Enantiomeric Excess (e.e.) of D-PA (%)
30~45>95
35~48~95
40>50~92
45~20Not specified
50<20Not specified

Data adapted from a study on TSDL-catalyzed kinetic resolution, which indicated that the maximum hydrolysis rate was at 40°C, but enantioselectivity decreased with increasing temperature.[1]

Table 2: Effect of pH on the Kinetic Resolution of D,L-Pantolactone using TSDL
pHConversion of D,L-PL after 5h (%)Enantiomeric Excess (e.e.) of D-PA (%)
6.0~25>95
6.5~35>95
7.0~45>95
7.5~45~92
8.0~45~85
8.5~45~80

Data adapted from a study on TSDL-catalyzed kinetic resolution, which identified the optimal pH to be around 7.0 for a balance of high hydrolysis rate and enantioselectivity.[1]

Table 3: Effect of Substrate Concentration on the Kinetic Resolution of D,L-Pantolactone using TSDL
Substrate Concentration (g/L)Reaction Time (h) to ~50% ConversionEnantiomeric Excess (e.e.) of D-PA (%)
403>95
1207>95
16010>95
2001290

Data adapted from a study on TSDL-catalyzed kinetic resolution, demonstrating the feasibility of high substrate concentrations.[1]

Experimental Protocol: Kinetic Resolution of D,L-Pantolactone using Recombinant E. coli Whole Cells Expressing D-Lactonase (TSDL)

This protocol is based on the findings from studies on the biocatalytic kinetic resolution of D,L-pantolactone using a novel recombinant D-lactonase (TSDL).[1][6]

Materials
  • D,L-pantolactone

  • Recombinant E. coli whole cells expressing D-lactonase (TSDL), wet cell weight (WCW)

  • Deionized water

  • Ammonia (B1221849) solution (5% and 15 M) or other suitable base for pH control

  • Calcium chloride (for immobilized cells, if applicable)[5]

  • Round-bottom flask or stirred tank reactor

  • Stirrer (magnetic or overhead)

  • pH meter and controller

  • Thermostatically controlled water bath or reactor jacket

  • Centrifuge

  • HPLC with a chiral column for analysis

Procedure
  • Reaction Setup:

    • Prepare a substrate solution by dissolving D,L-pantolactone in deionized water to the desired concentration (e.g., 200 g/L).[6]

    • Add the substrate solution to a temperature-controlled reactor.

    • Bring the solution to the optimal temperature of 30°C.[6]

  • Biocatalyst Addition:

    • Add the recombinant E. coli (TSDL) wet cells to the reactor to a final concentration of 40 g WCW/L.[6]

  • Reaction Conditions:

    • Maintain the reaction temperature at 30°C.[6]

    • Continuously monitor and control the pH of the reaction mixture at 7.0 ± 0.2 using an automated titrator with ammonia solution.[6]

    • Stir the reaction mixture to ensure homogeneity.

  • Monitoring the Reaction:

    • Withdraw samples at regular intervals to monitor the progress of the reaction.

    • Immediately centrifuge the samples to remove the cells.

    • Analyze the supernatant by HPLC to determine the conversion of D,L-pantolactone and the enantiomeric excess of the D-pantoic acid product.[6]

  • Reaction Termination and Work-up:

    • The reaction is typically terminated when approximately 50% conversion is reached to ensure high enantiomeric excess of both the product and the remaining substrate. For a 200 g/L substrate concentration, this may take around 12 hours.[1]

    • Separate the biocatalyst from the reaction mixture by centrifugation or filtration.

    • The resulting aqueous solution contains D-pantoic acid and unreacted L-pantolactone. These can be separated by standard chemical extraction techniques.

    • The purified D-pantoic acid can be re-lactonized to D-pantolactone through acidification and heating.

Visualizations

Experimental Workflow for Kinetic Resolution

G Figure 1: Experimental Workflow for the Kinetic Resolution of D,L-Pantolactone cluster_reaction Kinetic Resolution cluster_separation Separation & Purification cluster_final_product Final Product Generation Racemic D,L-Pantolactone Racemic D,L-Pantolactone Reaction Vessel (30°C, pH 7.0) Reaction Vessel (30°C, pH 7.0) Racemic D,L-Pantolactone->Reaction Vessel (30°C, pH 7.0) D-Lactonase (TSDL) D-Lactonase (TSDL) D-Lactonase (TSDL)->Reaction Vessel (30°C, pH 7.0) D-Pantoic Acid + L-Pantolactone D-Pantoic Acid + L-Pantolactone Reaction Vessel (30°C, pH 7.0)->D-Pantoic Acid + L-Pantolactone Separation Separation D-Pantoic Acid + L-Pantolactone->Separation D-Pantoic Acid D-Pantoic Acid Separation->D-Pantoic Acid L-Pantolactone L-Pantolactone Separation->L-Pantolactone Lactonization Lactonization D-Pantoic Acid->Lactonization D-Pantolactone D-Pantolactone Lactonization->D-Pantolactone

Caption: Workflow of the kinetic resolution of D,L-pantolactone.

Signaling Pathway of Enzymatic Kinetic Resolution

G Figure 2: Enzymatic Reaction Pathway for the Kinetic Resolution of D,L-Pantolactone D,L-Pantolactone Racemic Mixture (D,L-Pantolactone) D_Lactonase D-Lactonase (TSDL) D,L-Pantolactone->D_Lactonase D-Enantiomer selectively binds L_Pantolactone L-Pantolactone (Unreacted) D,L-Pantolactone->L_Pantolactone L-Enantiomer remains D_Pantoic_Acid D-Pantoic Acid D_Lactonase->D_Pantoic_Acid Hydrolysis

Caption: Enzymatic kinetic resolution of D,L-pantolactone.

References

Application of D(-)-Pantolactone in Pharmaceutical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-Pantolactone, a chiral intermediate, is a cornerstone in the stereoselective synthesis of various pharmaceutical compounds.[1][2] Its rigid structure and defined stereochemistry make it an invaluable building block for producing enantiomerically pure active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical development, with a focus on its role in the synthesis of Vitamin B5 derivatives and its function as a precursor to Coenzyme A.

Key Applications in Pharmaceutical Development

This compound is primarily utilized in the following areas:

  • Synthesis of Pantothenic Acid (Vitamin B5) and its Salts: As the chiral precursor to the biologically active D-enantiomer of pantothenic acid.[1][3]

  • Production of D-Panthenol (Dexpanthenol): A popular active ingredient in topical pharmaceutical and cosmetic formulations for its moisturizing and wound-healing properties.[4][5]

  • Precursor to Coenzyme A (CoA): Pantothenic acid derived from this compound is essential for the biosynthesis of CoA, a critical cofactor in numerous metabolic pathways.[6][7][8][9]

  • Chiral Auxiliary: Its stereochemistry is exploited to guide the formation of new stereocenters in asymmetric synthesis.

  • Development of Novel Therapeutics: Serves as a scaffold for the synthesis of new chemical entities with potential therapeutic activities, such as fatty acid synthase (FAS) inhibitors.[10]

Data Presentation: Synthesis and Resolution of this compound and Derivatives

The following tables summarize quantitative data from various synthetic and resolution methods involving this compound.

Table 1: Synthesis of D,L-Pantolactone
Starting MaterialsReaction ConditionsYieldReference
Paraformaldehyde, Isobutyraldehyde, HCNAlcohol solvent, basic catalyst, then acidic cond.92.5%[11]
Table 2: Enzymatic Resolution of D,L-Pantolactone
Enzyme SourceSubstrate Conc.Reaction TimeConversionEnantiomeric Excess (e.e.) of D-Pantoic AcidReference
Fusarium oxysporum300 g/L3780 h (180 cycles)>40%90%[12]
Recombinant D-lactonase (TSDL) in E. coli200 g/L12 h50%90%[2]
Immobilized Pichia pastoris (recombinant D-lactonase)-11-12 h>40%-[13]
Recombinant Fo-Lac in P. pastoris-4 h>40%99%[14]
Table 3: Synthesis of this compound Derivatives
ProductStarting MaterialsReaction ConditionsYieldReference
D-PanthenolThis compound, 3-aminopropanol50°C, 3 hours100%[15]
D-PanthenolThis compound, 3-aminopropanol60°C, 3 hours83-87%[16]
Calcium D-PantothenateThis compound, Calcium β-alaninate in ethanol75°C, 16 hours96%[17]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of D,L-Pantolactone

This protocol describes the stereoselective hydrolysis of D-pantolactone from a racemic mixture using a recombinant D-lactonase.

Materials:

  • D,L-Pantolactone

  • Recombinant E. coli cells expressing D-lactonase (e.g., TSDL)

  • Water

  • 5% NH₃·H₂O solution

  • Centrifuge

  • HPLC with a chiral column for analysis

Procedure:

  • Biocatalyst Preparation: Culture the recombinant E. coli cells expressing D-lactonase. Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Reaction Setup: In a temperature-controlled reactor, suspend the wet cell paste in water to a final concentration of 40 g (wet cell weight) per liter.

  • Add D,L-Pantolactone to the desired substrate concentration (e.g., 200 g/L).

  • Reaction Conditions: Maintain the reaction temperature at 30°C with constant stirring.

  • Monitor and maintain the pH of the reaction mixture at 7.0 ± 0.2 by the controlled addition of a 5% NH₃·H₂O solution.

  • Monitoring: Periodically take samples from the reaction mixture. Centrifuge the samples to remove the cells and analyze the supernatant by chiral HPLC to determine the conversion of D,L-Pantolactone and the enantiomeric excess of the produced D-pantoic acid.

  • Work-up: When the conversion reaches approximately 50%, terminate the reaction. Remove the cells by centrifugation. The resulting supernatant contains D-pantoic acid and unreacted L-pantolactone, which can be separated in subsequent downstream processing.

Protocol 2: Synthesis of D-Panthenol from this compound

This protocol details the synthesis of D-panthenol via the aminolysis of this compound.

Materials:

  • This compound

  • 3-aminopropanol

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Reaction Setup: Charge a clean, dry reactor with 1.0 kg of this compound and 580 g of 3-aminopropanol.[15][16]

  • Reaction Conditions: Heat the reaction mixture to 50-60°C with continuous stirring.[15][16]

  • Maintain the reaction at this temperature for 3 hours.[15][16]

  • Cooling and Product Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting product is D-panthenol, a clear, viscous liquid.[16]

Protocol 3: Synthesis of Calcium D-Pantothenate from this compound

This protocol outlines the synthesis of Calcium D-Pantothenate.

Materials:

  • This compound

  • β-alanine

  • Calcium oxide (CaO)

  • Anhydrous methanol (B129727) or ethanol

  • Reaction vessel with reflux condenser, heating, and stirring capabilities

Procedure:

  • Preparation of Calcium β-alaninate:

    • In a reaction vessel, suspend β-alanine and a stoichiometric amount of calcium oxide in anhydrous methanol.

    • Heat the mixture to reflux for several hours to facilitate the formation of calcium β-alaninate.[5][18]

  • Condensation Reaction:

    • To the freshly prepared calcium β-alaninate solution, add a solution of this compound in anhydrous methanol.

    • Heat the reaction mixture to 75°C and maintain under reflux for 16 hours with continuous stirring.[17]

  • Monitoring: Track the consumption of this compound using HPLC to monitor the reaction progress.[17]

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture.

    • Concentrate the filtrate under reduced pressure to obtain crude Calcium D-Pantothenate.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Calcium D-Pantothenate as a white powder.[5]

Mandatory Visualizations

Synthesis Pathway of D-Panthenol and Calcium D-Pantothenate

G DPL This compound DP D-Panthenol DPL->DP Aminolysis CDP Calcium D-Pantothenate DPL->CDP Condensation AP 3-Aminopropanol AP->DP BA β-Alanine CBA Calcium β-alaninate BA->CBA Salt Formation CaO Calcium Oxide CaO->CBA CBA->CDP

Caption: Synthesis of D-Panthenol and Calcium D-Pantothenate.

Enzymatic Resolution of D,L-Pantolactone Workflow

G cluster_0 Enzymatic Reaction cluster_1 Downstream Processing DLP D,L-Pantolactone Enzyme D-Lactonase DLP->Enzyme DPA D-Pantoic Acid Enzyme->DPA Stereoselective Hydrolysis LP L-Pantolactone (unreacted) Enzyme->LP Separation Separation DPA->Separation LP->Separation DPA_pure Pure D-Pantoic Acid Separation->DPA_pure LP_racemized Racemized D,L-Pantolactone Separation->LP_racemized Racemization

Caption: Workflow for the enzymatic resolution of D,L-Pantolactone.

Role of this compound in Coenzyme A Biosynthesis

G DPL This compound PA D-Pantoic Acid DPL->PA Hydrolysis PanA Pantothenic Acid (Vitamin B5) PA->PanA Condensation with β-alanine CoA Coenzyme A PanA->CoA Multi-step Enzymatic Synthesis Metabolism Cellular Metabolism (TCA Cycle, Fatty Acid Metabolism, etc.) CoA->Metabolism Essential Cofactor

Caption: this compound as a precursor to Coenzyme A.

References

Application Notes and Protocols for D-(-)-Pantolactone Synthesis Using Immobilized Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-pantolactone is a crucial chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are vital in the pharmaceutical and nutritional industries. Enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods for producing enantiomerically pure D-(-)-pantolactone. Immobilization of the enzymes used in this process enhances their stability, reusability, and cost-effectiveness, making them suitable for industrial-scale production.

This document provides detailed application notes and protocols for two primary immobilized enzyme techniques for D-(-)-pantolactone synthesis: Kinetic Resolution of DL-Pantolactone and Deracemization of DL-Pantolactone .

Method 1: Kinetic Resolution of DL-Pantolactone using Immobilized Whole Cells

Kinetic resolution is a widely used method where an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. In this case, a D-lactonase or D-lactonohydrolase selectively hydrolyzes D-(+)-pantolactone to D-pantoic acid, leaving the desired L-(-)-pantolactone (which is then chemically converted to D-(-)-pantolactone after separation) or, more commonly, D-(-)-pantolactone is produced from the resolution of a racemic precursor. The search results primarily describe the kinetic resolution of d,l-pantolactone where d-pantolactone is hydrolyzed.[1][2][3]

Biocatalyst: Whole cells of Pichia pastoris harboring recombinant D-lactonase or Fusarium moniliforme producing D-lactonohydrolase.[1][4]
Immobilization Technique: Entrapment in polysaccharide gels such as calcium alginate or κ-carrageenan.[1][4]
Experimental Protocols

Protocol 1: Immobilization of Pichia pastoris Cells in Calcium Alginate Gels [1]

  • Cell Preparation: Cultivate recombinant Pichia pastoris cells expressing D-lactonase. Harvest the cells by centrifugation to obtain a wet cell paste.

  • Cross-linking (optional but recommended for stability): Resuspend the wet cells in water. Add glutaraldehyde (B144438) solution (e.g., final concentration of 20 g/L) and stir the mixture at 4°C for 10 hours.[4] Centrifuge to collect the cross-linked cells, wash with water, and resuspend to create a cell suspension.

  • Preparation of Sodium Alginate Solution: Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in water with heating (e.g., at 85°C) and continuous stirring until complete dissolution.[1] Cool the solution to 30°C.

  • Cell Entrapment: Mix the prepared cell suspension with the sodium alginate solution.

  • Bead Formation: Extrude the cell-alginate mixture dropwise into a gently stirring 2% (w/v) calcium chloride solution. This can be done using a syringe or a peristaltic pump.

  • Curing: Allow the formed beads to harden in the calcium chloride solution for at least 2 hours with gentle agitation.[1]

  • Washing: Collect the beads by filtration and wash them thoroughly with distilled water to remove excess calcium chloride and un-entrapped cells. The immobilized cells are now ready for use or storage at 4°C.

Protocol 2: Kinetic Resolution of DL-Pantolactone [4]

  • Reaction Setup: Prepare a substrate solution of DL-pantolactone in a suitable buffer (e.g., pH 7.0).

  • Enzymatic Reaction: Add the immobilized Pichia pastoris beads to the substrate solution in a stirred tank reactor.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 28°C) and pH (e.g., 7.0, maintained by adding a base like NH₃·H₂O).[4]

  • Monitoring: Monitor the progress of the reaction by measuring the conversion of D-pantolactone.

  • Work-up: After achieving the desired conversion (typically >40%), filter to separate the immobilized enzyme beads. The beads can be washed and reused for subsequent batches.

  • Product Isolation: The reaction mixture contains L-(-)-pantolactone and D-pantoic acid. The unreacted L-(-)-pantolactone can be extracted, and the D-pantoic acid can be lactonized back to D-(+)-pantolactone if desired.

Quantitative Data
ParameterPichia pastoris in Calcium Alginate[1][4]Fusarium moniliforme in κ-Carrageenan[5]
Immobilization Support Calcium Alginateκ-Carrageenan
Enzyme Recombinant D-lactonaseD-lactonohydrolase
Optimal Immobilization Conditions 20 g/L sodium alginate, 20 g/L glutaraldehyde, 80 g/L wet cellsNot specified in detail
Substrate Concentration 220-350 g/L DL-pantolactone20% (w/v) DL-pantolactone
Reaction pH 7.0 ± 0.27.0
Reaction Temperature 28°C40°C
Reaction Time 10-12 hours8 hours
Conversion/Hydrolysis Rate >40%36.8%
Product Optical Purity (ee) >90% ee for D-pantoic acidNot specified
Reusability Stable for up to 56 repeated batchesRetained 85.6% activity after 20 batches

Workflow Diagram

G cluster_prep Biocatalyst Preparation cluster_immobilization Immobilization cluster_synthesis Kinetic Resolution cell_culture Pichia pastoris Culture harvest Cell Harvesting cell_culture->harvest mixing Mix Cells with Alginate harvest->mixing alginate_prep Prepare 2% Sodium Alginate alginate_prep->mixing bead_formation Extrude into 2% CaCl2 curing Cure Beads bead_formation->curing washing Wash Beads curing->washing reaction Reaction with DL-Pantolactone washing->reaction separation Separate Beads (Filtration) reaction->separation product Product Mixture separation->product

Caption: Workflow for D-(-)-Pantolactone Synthesis via Kinetic Resolution.

Method 2: Deracemization of DL-Pantolactone using a Multi-Enzyme Cascade

Deracemization is a more efficient process that theoretically allows for a 100% yield of the desired enantiomer from a racemic mixture. This method employs a multi-enzyme system within whole cells to convert L-(+)-pantolactone into D-(-)-pantolactone.[6][7]

Biocatalyst: Whole cells of E. coli co-expressing L-pantolactone dehydrogenase (LPLDH), a conjugated polyketone reductase (CPR), and glucose dehydrogenase (GDH) for cofactor regeneration.[6][7]
Immobilization Technique: This method typically uses whole cells directly as the biocatalyst, which can be considered a form of natural immobilization. The cells are harvested and used as a suspension.
Experimental Protocol

Protocol 3: Whole-Cell Deracemization of DL-Pantolactone [1][6]

  • Cell Preparation: Co-express the genes for LPLDH, CPR, and GDH in E. coli. Culture the recombinant E. coli and induce protein expression. Harvest the cells by centrifugation to obtain a wet cell paste.

  • Reaction Setup: Prepare a reaction mixture containing DL-pantolactone, D-glucose (as a co-substrate for cofactor regeneration), and a suitable buffer (e.g., PBS buffer, pH 6.0).[1]

  • Enzymatic Reaction: Add the wet E. coli cells to the reaction mixture in a reactor with agitation.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C), pH (e.g., 6.0), and agitation speed (e.g., 400 rpm).[1]

  • Monitoring: Track the conversion of L-pantolactone and the formation of D-pantolactone over time using appropriate analytical techniques (e.g., HPLC).

  • Work-up: After the reaction is complete (e.g., 36 hours), terminate the reaction (e.g., by adding acid).[6]

  • Product Isolation: Separate the cells by centrifugation. The D-(-)-pantolactone can then be extracted from the supernatant using an organic solvent (e.g., ethyl acetate) and further purified.

Quantitative Data
ParameterE. coli Whole-Cell Deracemization[6][7]
Enzymes L-pantolactone dehydrogenase, conjugated polyketone reductase, glucose dehydrogenase
Substrate Concentration 1.25 M DL-pantolactone
Co-substrate 2.5 M D-glucose
Cell Concentration 200 g/L wet cells
Reaction pH 6.0
Reaction Temperature 30°C
Reaction Time 36 hours
Product Yield/Productivity 107.7 g/(L·d)
Product Optical Purity (ee) 98.6% e.e.p

Signaling Pathway Diagram

G cluster_cofactor Cofactor Regeneration PL_L L-(+)-Pantolactone KPL Ketopantolactone PL_L->KPL LPLDH NADP+ -> NADPH PL_D D-(-)-Pantolactone KPL->PL_D CPR NADPH -> NADP+ Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH NADP+ -> NADPH

Caption: Multi-enzyme cascade for the deracemization of DL-pantolactone.

Conclusion

The choice between kinetic resolution and deracemization for D-(-)-pantolactone synthesis depends on the specific requirements of the process, including desired yield, enantiomeric purity, and the complexity of the downstream processing. Immobilization of whole cells provides a robust and reusable biocatalyst system for both approaches, paving the way for efficient and sustainable industrial production of this important chiral intermediate. The protocols and data presented here offer a solid foundation for researchers and professionals to develop and optimize their own biocatalytic processes for D-(-)-pantolactone synthesis.

References

Application Notes and Protocols: D(-)-Pantolactone Derivatization for Fatty Acid Synthase (FASN) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of long-chain fatty acids.[1] In many human cancers, FASN is overexpressed and has been linked to poor prognosis, making it an attractive target for therapeutic intervention.[1][2] D(-)-pantolactone, a chiral intermediate, has been utilized as a scaffold for the development of novel FASN inhibitors.[3] Derivatization of this compound has yielded compounds with significant inhibitory activity against FASN and the potential to modulate lipid accumulation in cancer cells.[3][4] These notes provide detailed protocols for the biological evaluation of this compound derivatives as FASN inhibitors and general methods for their synthesis.

Quantitative Data Summary

The inhibitory effects of a series of this compound derivatives on mouse Fatty Acid Synthase (FAS) and their impact on lipid accumulation in human HepG2 cells are summarized below.[3]

Compound IDModification on this compoundFASN Inhibition IC50 (µM)[3]Lipid Accumulation Inhibition in HepG2 cells[3]
3c Esterification with 4-chlorobenzoic acid15.73 ± 1.21Yes
3d Esterification with 4-bromobenzoic acid13.68 ± 1.52Yes
3e Esterification with 4-iodobenzoic acid16.45 ± 1.87Yes
3f Esterification with 4-(trifluoromethyl)benzoic acid20.11 ± 2.03Yes
3j Esterification with 3,4-dichlorobenzoic acid18.92 ± 1.55Yes
3m Esterification with 4-butoxybenzoic acid14.27 ± 1.19Yes
3q Esterification with 4-hexyloxybenzoic acid25.67 ± 2.11Yes
3r Esterification with 4-(hexyloxy)benzoic acid33.19 ± 1.39Yes
C75 Reference FASN Inhibitor13.86 ± 2.79Not Reported

Experimental Protocols

Synthesis of this compound Derivatives

Disclaimer: The specific, detailed experimental procedures for the synthesis of the this compound derivatives listed in the table above were not available in the public domain. The following are general, representative protocols for the chemical transformations that can be applied to the this compound scaffold.

1. General Protocol for Esterification of this compound with Substituted Benzoic Acids:

This protocol is a general guideline for Fischer-Speier esterification and may require optimization for specific substrates.

  • Materials:

    • This compound

    • Substituted benzoic acid (e.g., 4-chlorobenzoic acid)

    • Concentrated sulfuric acid (H₂SO₄)

    • Anhydrous alcohol (e.g., methanol (B129727) or ethanol) as solvent

    • Sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a dry round-bottom flask, add this compound (1 equivalent) and the substituted benzoic acid (1.1 equivalents).

    • Dissolve the reactants in a suitable amount of anhydrous alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Attach a condenser and reflux the mixture with stirring for several hours (reaction progress can be monitored by Thin Layer Chromatography - TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the pure ester derivative.

2. General Protocol for Williamson Ether Synthesis with Substituted Benzyl (B1604629) Halides:

This general protocol can be adapted for the etherification of the hydroxyl group of this compound.

  • Materials:

    • This compound

    • Substituted benzyl halide (e.g., 3,4-dichlorobenzyl bromide)

    • Strong base (e.g., sodium hydride - NaH)

    • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) - THF, or dimethylformamide - DMF)

    • Ammonium (B1175870) chloride (NH₄Cl) solution

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

    • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup.

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in the anhydrous aprotic solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to form the alkoxide.

    • Cool the reaction mixture back to 0 °C.

    • Add the substituted benzyl halide (1.1 equivalents) dissolved in the anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Biological Evaluation Protocols

1. Fatty Acid Synthase (FASN) Inhibition Assay (Spectrophotometric Method):

This assay measures the activity of FASN by monitoring the oxidation of NADPH at 340 nm.

  • Materials:

    • Purified FASN enzyme

    • Potassium phosphate (B84403) buffer (pH 7.0)

    • Acetyl-CoA

    • Malonyl-CoA

    • NADPH

    • Dithiothreitol (DTT)

    • EDTA

    • Test compounds (this compound derivatives) dissolved in DMSO

    • UV-Vis spectrophotometer with temperature control.

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, DTT, and EDTA.

    • Add a solution of the test compound at various concentrations (or DMSO for the control) to the reaction mixture.

    • Add acetyl-CoA and NADPH to the mixture.

    • Initiate the reaction by adding the FASN enzyme.

    • Immediately before adding malonyl-CoA, measure the background rate of NADPH oxidation at 340 nm for a few minutes at 37°C.

    • Start the FASN-catalyzed reaction by adding malonyl-CoA.

    • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) at 37°C.

    • The rate of NADPH oxidation is proportional to the FASN activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Lipid Accumulation Assay in HepG2 Cells (Oil Red O Staining):

This protocol quantifies the intracellular lipid content in HepG2 cells after treatment with FASN inhibitors.

  • Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • Test compounds (this compound derivatives)

    • Phosphate-buffered saline (PBS)

    • Formalin solution (10%) for cell fixation

    • Oil Red O staining solution

    • 60% Isopropanol (B130326)

    • Hematoxylin (B73222) for counterstaining (optional)

    • Microplate reader.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24-48 hours.

    • After the incubation period, remove the culture medium and wash the cells with PBS.

    • Fix the cells by adding 10% formalin and incubating for at least 1 hour.

    • Wash the fixed cells with distilled water and then with 60% isopropanol.

    • Stain the intracellular lipid droplets by adding the Oil Red O solution and incubating for 10-15 minutes at room temperature.

    • Remove the staining solution and wash the cells with distilled water until the excess stain is removed.

    • (Optional) Counterstain the nuclei with hematoxylin for better visualization under a microscope.

    • For quantification, add isopropanol to each well to extract the Oil Red O stain from the lipid droplets.

    • Read the absorbance of the extracted dye at a wavelength of 490-520 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of intracellular lipid.

Visualizations

FASN Signaling Pathway

FASN_Signaling_Pathway GF Growth Factors (e.g., EGF, HER2) RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) GF->RTK binds PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates SREBP1c SREBP-1c mTORC1->SREBP1c activates FASN_Gene FASN Gene Expression SREBP1c->FASN_Gene upregulates FASN_Protein FASN Protein FASN_Gene->FASN_Protein translates to ACC ACC AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Palmitate Palmitate AcetylCoA->Palmitate FASN MalonylCoA->Palmitate FASN Lipids Complex Lipids (Phospholipids, Triglycerides) Palmitate->Lipids Signaling Protein Palmitoylation & Signaling Palmitate->Signaling Membrane Membrane Integrity & Fluidity Lipids->Membrane Proliferation Cell Proliferation & Survival Membrane->Proliferation Signaling->Proliferation Inhibitor This compound Derivatives Inhibitor->FASN_Protein inhibits

Caption: FASN signaling pathway in cancer cells.

Experimental Workflow for FASN Inhibitor Evaluation

FASN_Inhibitor_Workflow Start Start: Synthesize This compound Derivatives FASN_Assay FASN Inhibition Assay (Spectrophotometric) Start->FASN_Assay Lipid_Assay Lipid Accumulation Assay (HepG2 cells, Oil Red O) Start->Lipid_Assay IC50 Determine IC50 Values FASN_Assay->IC50 End End: Identify Lead Compounds IC50->End Quantify Quantify Lipid Content Lipid_Assay->Quantify Quantify->End

Caption: Workflow for evaluating FASN inhibitors.

Conclusion

This compound serves as a versatile and promising scaffold for the design and synthesis of novel FASN inhibitors. The derivatization of this molecule can lead to compounds with potent anti-FASN activity and the ability to reduce lipid accumulation in cancer cells. The protocols outlined in these application notes provide a framework for the synthesis and biological evaluation of these derivatives, aiding in the discovery and development of new anticancer agents targeting lipogenesis. Further optimization of the this compound scaffold could lead to the development of clinically viable FASN inhibitors.

References

Application Notes and Protocols for the Spectroscopic Characterization of D(-)-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D(-)-Pantolactone, a chiral bicyclic lactone, is a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as Dexpanthenol.[1][2] Its purity and structural integrity are paramount for the efficacy and safety of the final pharmaceutical products. Spectroscopic techniques are indispensable tools for the comprehensive characterization of this compound, ensuring its identity, purity, and structural conformation. This document provides detailed application notes and experimental protocols for the analysis of this compound using Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below for reference.

PropertyValueReference(s)
CAS Number 599-04-2[3][4]
Molecular Formula C₆H₁₀O₃[3][4]
Molecular Weight 130.14 g/mol [3][4]
Appearance White crystalline powder or solid[1][3]
Melting Point 88-93 °C[3]
Boiling Point 120-122 °C at 15 mmHg[1][3]
Optical Rotation -48° to -52° (c=2 in water)[1][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FT-IR is primarily used to confirm the presence of the key hydroxyl (-OH) group and the γ-butyrolactone ring, specifically its carbonyl (C=O) group. The resulting spectrum provides a unique molecular "fingerprint" that can be used for material identification and quality control by comparing it against a reference standard.[5][6]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-4 hours to remove moisture. Store in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

    • Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powder into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Data Analysis:

    • Perform baseline correction and spectral normalization if necessary.

    • Identify the characteristic absorption bands and compare them with known values for this compound.

Data Presentation: Characteristic FT-IR Peaks
Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3400Strong, BroadO-H stretch (hydroxyl group)
2970-2880Medium-StrongC-H stretch (aliphatic CH₃ and CH₂)
~1770Very StrongC=O stretch (γ-lactone carbonyl)
~1470MediumC-H bend (aliphatic)
~1130StrongC-O stretch (lactone ring)

Note: Peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet vs. ATR). The values are typical representations.

Visualization: FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind 1mg Sample with 100mg KBr Press Press Mixture into Pellet Grind->Press Homogenize Background Acquire Background Spectrum Press->Background Place in FT-IR Sample Acquire Sample Spectrum Background->Sample Process Baseline Correction & Normalization Sample->Process Identify Identify Characteristic Peaks Process->Identify

Caption: Workflow for this compound analysis using FT-IR spectroscopy.

Raman Spectroscopy

Application Note

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FT-IR.[2] It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can effectively probe the C-C skeletal framework and the carbonyl group. Since water is a weak Raman scatterer, this technique is also suitable for analyzing samples in aqueous solutions without significant interference.[7]

Experimental Protocol
  • Sample Preparation:

    • Place a small amount of the crystalline this compound powder directly into a glass vial or onto a microscope slide. No further preparation is typically needed for solid samples.

    • For solutions, dissolve the sample in a suitable solvent (e.g., water, chloroform) in a quartz cuvette.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Focus the laser (e.g., 785 nm) onto the sample.

    • Acquire the Raman spectrum over a range of 3500-200 cm⁻¹ (Raman shift). Adjust laser power and acquisition time to achieve a good signal-to-noise ratio while avoiding sample degradation.

  • Data Analysis:

    • Perform cosmic ray removal and baseline correction.

    • Identify the characteristic Raman scattering peaks and compare them with a reference spectrum.

Data Presentation: Characteristic Raman Peaks
Raman Shift (cm⁻¹)Tentative Assignment
2980-2880C-H stretch
~1765C=O stretch (lactone)
~1460C-H bend
900-700C-C skeletal stretch / Ring vibrations

Note: Raman peak assignments can be complex and often require computational modeling for definitive assignment.

Visualization: Raman Analysis Workflow

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PlaceSample Place Solid Sample on Slide or in Vial FocusLaser Focus Laser on Sample PlaceSample->FocusLaser Mount in Spectrometer Acquire Acquire Raman Spectrum FocusLaser->Acquire Process Cosmic Ray Removal & Baseline Correction Acquire->Process Identify Identify Characteristic Peaks Process->Identify

Caption: Workflow for this compound analysis using Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR is used to confirm the complete molecular structure, verify stereochemistry, and identify and quantify impurities.

Experimental Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Deuterium (B1214612) Oxide, D₂O) in a clean, dry NMR tube.[4][8]

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, for CDCl₃) if quantitative analysis is required.

    • Cap the NMR tube and gently invert to ensure the solution is homogeneous.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard pulse sequences.

  • Data Analysis:

    • Process the raw data (Free Induction Decay, FID) by applying Fourier Transform, phase correction, and baseline correction.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Data Presentation: ¹H and ¹³C NMR Data

Table: ¹H NMR Spectral Data

AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in D₂O (ppm)[4]MultiplicityIntegration
-OHVariable (e.g., ~3.0)(exchanges)Singlet (broad)1H
H-3~4.05~4.37Singlet1H
H-2 (CH₂)~3.95~4.132H (AB quartet)2H
CH₃ (gem-dimethyl)~1.20~1.18Singlet3H
CH₃ (gem-dimethyl)~1.05~1.01Singlet3H

Table: ¹³C NMR Spectral Data

AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in D₂O (ppm)[4]
C-1 (C=O)~179.5182.61
C-3 (CH-OH)~76.079.67
C-2 (CH₂)~75.878.25
C-4 (quaternary)~40.243.31
CH₃ (gem-dimethyl)~23.024.12
CH₃ (gem-dimethyl)~20.020.86

Note: Chemical shifts are referenced to TMS (0 ppm) for CDCl₃ or an internal standard for D₂O. Values can vary slightly based on concentration and instrument.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Instrument Setup & Acquisition cluster_analysis Data Processing & Analysis Dissolve Dissolve 5-10mg Sample in 0.6mL Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Magnet Transfer->Insert LockShim Lock & Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Assign Integrate & Assign Chemical Shifts Process->Assign

Caption: Workflow for this compound analysis using NMR spectroscopy.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.[9] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for analyzing this relatively volatile compound, providing both retention time for separation and a mass spectrum for identification.[4] Electrospray Ionization (ESI-MS) coupled with liquid chromatography (LC) can be used to detect the protonated molecule [M+H]⁺.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 60°C) to a high temperature (e.g., 250°C) to ensure separation from any impurities.

    • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 200.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺·) and the major fragment ions. Compare the fragmentation pattern to a library or reference spectrum for confirmation.

Data Presentation: Key Mass Fragments (EI)
m/zIonProposed Fragment Identity
130[M]⁺·Molecular Ion
115[M - CH₃]⁺Loss of a methyl group
102[M - CO]⁺· or [M - C₂H₄]⁺·Loss of carbon monoxide or ethene
85[M - COOH]⁺ or [M - C₂H₅O]⁺Loss of carboxyl or ethoxy radical
71[C₄H₇O]⁺Fragment from isobutyryl moiety
57[C₄H₉]⁺tert-Butyl cation
43[C₃H₇]⁺ or [C₂H₃O]⁺Isopropyl or acetyl cation

Note: Fragmentation patterns are complex. The proposed identities are based on common fragmentation rules for lactones and alcohols.

Visualization: GC-MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis Dissolve Prepare Dilute Solution (e.g., 1mg/mL in MeOH) Inject Inject 1µL into GC Dissolve->Inject Separate Separate in GC Column Inject->Separate Ionize Ionize (EI, 70eV) & Analyze in MS Separate->Ionize Process Analyze Total Ion Chromatogram (TIC) Ionize->Process Identify Identify Molecular Ion & Fragmentation Pattern Process->Identify

Caption: Workflow for this compound analysis using GC-MS.

References

Application Notes and Protocols for the Preparation of Panthenol from D(-)-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized active ingredient in the pharmaceutical, cosmetic, and personal care industries. Its efficacy as a moisturizer, humectant, and wound-healing agent is well-established. The biologically active enantiomer, D-panthenol (dexpanthenol), is synthesized through the condensation of D(-)-pantolactone with 3-aminopropanol. This document provides detailed application notes and experimental protocols for this synthesis, aimed at providing researchers, scientists, and drug development professionals with a comprehensive guide to the preparation of D-panthenol.

Chemical Reaction

The fundamental reaction for the synthesis of D-panthenol is the nucleophilic acyl substitution reaction between this compound and 3-aminopropanol. The amino group of 3-aminopropanol acts as a nucleophile, attacking the carbonyl carbon of the lactone ring in this compound. This leads to the opening of the lactone ring and the formation of an amide bond, resulting in the final product, D-panthenol.

chemical_reaction cluster_reactants Reactants cluster_product Product D_pantolactone This compound reagents D_pantolactone->reagents three_aminopropanol 3-Aminopropanol three_aminopropanol->reagents D_panthenol D-Panthenol reagents->D_panthenol +

Caption: Chemical synthesis of D-Panthenol.

Quantitative Data Summary

The synthesis of D-panthenol from this compound can be achieved under various conditions, with reported yields being consistently high. The following table summarizes quantitative data from different experimental setups.

This compound (mass) 3-Aminopropanol (mass) Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
1.0 kg580 gNone60387[1]
1.0 kg580 gNone60383[1]
Not specifiedNot specifiedMethanol (B129727)RefluxNot specified~100[2][3]
Not specifiedNot specifiedNoneNot specifiedNot specified>80[1]
Not specifiedNot specifiedNot specifiedNot specifiedNot specified80-90[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of D-panthenol from this compound.

Materials and Equipment
  • This compound (CAS: 599-04-2)

  • 3-aminopropanol (CAS: 156-87-6)

  • Reaction vessel (round-bottom flask or reactor)

  • Heating mantle or oil bath with temperature controller

  • Magnetic stirrer and stir bar

  • Vacuum pump

  • Distillation apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Workflow

experimental_workflow start Start reagent_prep Reagent Preparation (this compound & 3-Aminopropanol) start->reagent_prep reaction_setup Reaction Setup (Combine reactants in vessel) reagent_prep->reaction_setup heating_stirring Heating and Stirring (e.g., 60°C for 3 hours) reaction_setup->heating_stirring reaction_monitoring Reaction Monitoring (e.g., TLC, HPLC) heating_stirring->reaction_monitoring workup Work-up (Cooling to room temperature) reaction_monitoring->workup purification Purification (Vacuum distillation) workup->purification characterization Characterization (HPLC, NMR, Specific Rotation) purification->characterization end End characterization->end

Caption: Experimental workflow for D-Panthenol synthesis.

Step-by-Step Procedure
  • Reagent Preparation:

    • Ensure this compound is of high purity. If necessary, it can be purified by recrystallization.

    • Use distilled or high-purity 3-aminopropanol.

  • Reaction Setup:

    • In a clean and dry reaction vessel, add this compound.

    • Add 3-aminopropanol to the reaction vessel. A typical molar ratio is a slight excess of 3-aminopropanol to ensure complete conversion of the lactone. For example, for 1.0 kg of this compound (approximately 7.68 mol), use around 580 g of 3-aminopropanol (approximately 7.72 mol).[1]

  • Reaction Conditions:

    • The reaction can be performed solvent-free, which is an advantage for industrial applications.[1] Alternatively, solvents like methanol can be used.[2][5]

    • Heat the reaction mixture to a controlled temperature. A common temperature is 60°C.[1] Higher temperatures can risk racemization of the D-panthenol.

    • Stir the mixture continuously to ensure homogeneity.

    • The reaction is typically carried out for 3 hours.[1]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature. The product, D-panthenol, is a viscous, colorless liquid.

    • For high-purity applications, the product can be purified by vacuum distillation to remove any unreacted 3-aminopropanol and other volatile impurities.[4]

Characterization

The identity and purity of the synthesized D-panthenol should be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any residual starting materials or by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of D-panthenol.

  • Specific Rotation: As D-panthenol is chiral, measuring its specific optical rotation is a critical quality control parameter to ensure the enantiomeric purity. The reported specific rotation for D-panthenol is around +30°.[1]

Safety Precautions

  • This compound: May be harmful if swallowed and causes serious eye irritation. It is hygroscopic and should be stored in a dry, well-ventilated place.

  • 3-Aminopropanol: Is a corrosive liquid that can cause severe skin burns and eye damage. It is also harmful if swallowed. Handle this chemical in a fume hood with appropriate PPE, including gloves and eye protection.

  • The reaction should be conducted in a well-ventilated area.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of D-panthenol from this compound and 3-aminopropanol is a straightforward and high-yielding process. By carefully controlling the reaction conditions, particularly temperature, high-purity D-panthenol suitable for pharmaceutical and cosmetic applications can be reliably produced. The solvent-free approach offers an efficient and environmentally friendly option for this synthesis. Proper analytical characterization is crucial to ensure the quality and enantiomeric purity of the final product.

References

Application Notes and Protocols for the Asymmetric Hydrolysis of D,L-Pantolactone Using Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective hydrolysis of racemic D,L-pantolactone to produce optically pure D-pantoic acid, a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5), and the unreacted L-pantolactone. The methods described utilize whole-cell biocatalysts from various microbial sources, offering a green and efficient alternative to chemical resolution methods.

Introduction

The kinetic resolution of D,L-pantolactone is a widely employed industrial method for the production of enantiomerically pure D-pantolactone. This process relies on the stereospecific hydrolysis of the D-enantiomer by microbial lactonases, leaving the L-enantiomer largely unreacted. The resulting D-pantoic acid can then be separated and subsequently lactonized to D-pantolactone. This document outlines protocols for three commonly used microbial systems: the fungus Fusarium oxysporum, and recombinant whole-cell biocatalysts of Escherichia coli and Pichia pastoris expressing D-lactonase.

Data Presentation: Comparative Performance of Microbial Systems

The following tables summarize the quantitative data from various studies on the asymmetric hydrolysis of D,L-pantolactone, providing a comparative overview of the different microbial systems.

Table 1: Asymmetric Hydrolysis of D,L-Pantolactone using Fusarium Species

Microorganism StrainSubstrate Conc. (g/L)Reaction Time (h)Conversion (%)Enantiomeric Excess of D-Pantoic Acid (%)Reference
Fusarium oxysporum135Not Specified4190[1]
Fusarium oxysporum (immobilized)30021>4090
Fusarium moniliforme SW-902Not Specified45Not SpecifiedNot Specified[2]

Table 2: Asymmetric Hydrolysis of D,L-Pantolactone using Recombinant E. coli

Recombinant StrainSubstrate Conc. (g/L)Reaction Time (h)Conversion (%)Enantiomeric Excess of D-Pantoic Acid (%)Reference
E. coli BL21(DE3) expressing D-lactonase TSDL804~45>99[3]
E. coli BL21(DE3) expressing D-lactonase TSDL (preparative scale)2008~48>99[3]

Table 3: Asymmetric Hydrolysis of D,L-Pantolactone using Recombinant Pichia pastoris

Recombinant StrainSubstrate Conc. (g/L)Reaction Time (h)Conversion (%)Enantiomeric Excess of D-Pantoic Acid (%)Reference
Pichia pastoris harboring recombinant D-lactonase (immobilized)350312 (continuous)>4089.2-95.8[4]

Experimental Protocols

Protocol 1: Asymmetric Hydrolysis using Fusarium oxysporum

This protocol details the cultivation of Fusarium oxysporum and its application as a whole-cell biocatalyst for the hydrolysis of D,L-pantolactone.

1. Materials and Media

  • Fusarium oxysporum strain

  • Potato Dextrose Agar (B569324) (PDA) for solid culture

  • Liquid Culture Medium:

    • Glycerol: 20 g/L

    • Peptone: 5 g/L

    • Yeast Extract: 5 g/L

    • Corn Steep Liquor: 5 g/L

    • Adjust pH to 6.5-7.5[5]

  • 0.2 M Tris-HCl buffer (pH 7.0)

  • D,L-pantolactone

  • 28% Aqueous ammonia[5]

  • Ethyl acetate

2. Inoculum Preparation

  • Cultivate Fusarium oxysporum on PDA plates at 28°C for 5-7 days until sufficient mycelial growth is observed.
  • Aseptically transfer a few mycelial plugs from the agar plate to a flask containing the liquid culture medium.
  • Incubate the flask at 28°C with shaking (e.g., 150 rpm) for 2-7 days to generate a sufficient quantity of mycelia.[5]

3. Hydrolysis Reaction

  • Harvest the fungal mycelia from the liquid culture by filtration or centrifugation.
  • Wash the mycelia with sterile water or buffer.
  • Prepare a reaction mixture containing D,L-pantolactone solution (e.g., 30% w/v) in water or buffer.[5]
  • Add the washed mycelia to the reaction mixture.
  • Incubate the reaction at 28°C with stirring.[5]
  • Maintain the pH of the reaction mixture at 6.5-7.5 by the dropwise addition of 28% aqueous ammonia (B1221849).[5] The consumption of ammonia indicates the progress of the hydrolysis reaction (formation of acidic D-pantoic acid).
  • Monitor the reaction progress by taking samples periodically and analyzing for the conversion of D,L-pantolactone and the enantiomeric excess of D-pantoic acid using chiral HPLC or GC.

4. Product Isolation

  • After the desired conversion is reached (typically around 40-50%), stop the reaction by filtering off the mycelia.
  • The filtrate contains D-pantoic acid and unreacted L-pantolactone.
  • Extract the unreacted L-pantolactone from the aqueous solution using an organic solvent such as ethyl acetate.
  • The aqueous layer containing D-pantoic acid can be further processed for its isolation and subsequent lactonization to D-pantolactone if desired.

Protocol 2: Asymmetric Hydrolysis using Recombinant E. coli (Whole-Cell Biocatalyst)

This protocol describes the expression of a recombinant D-lactonase in E. coli BL21(DE3) and the use of the whole cells as a biocatalyst.

1. Materials and Media

  • E. coli BL21(DE3) strain harboring the expression plasmid for D-lactonase (e.g., pET vector with TSDL gene).[3]

  • Luria-Bertani (LB) medium:

    • Tryptone: 10 g/L

    • Yeast Extract: 5 g/L

    • NaCl: 10 g/L

  • Kanamycin (or other appropriate antibiotic for plasmid selection), 50 µg/mL.[3]

  • Isopropyl-β-D-thiogalactopyranoside (IPTG)

  • 5% NH₃·H₂O[3]

  • D,L-pantolactone

2. Expression of D-lactonase

  • Inoculate a single colony of the recombinant E. coli strain into 10 mL of LB medium containing the appropriate antibiotic.
  • Incubate at 37°C overnight with shaking.
  • Transfer the overnight culture to a larger volume of fresh LB medium (e.g., 1 L) and continue to incubate at 37°C.
  • Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.2 mM.[3]
  • Reduce the incubation temperature to 28°C and continue to shake for another 12-14 hours to allow for protein expression.[3]
  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
  • Wash the cell pellet with buffer (e.g., phosphate-buffered saline, pH 7.4) and centrifuge again. The resulting wet cell paste can be used directly for the hydrolysis reaction or stored at -20°C.

3. Whole-Cell Biocatalysis

  • Prepare a reaction mixture in a suitable vessel containing D,L-pantolactone (e.g., 80-200 g/L) in water.[3]
  • Resuspend the prepared E. coli cell paste in the reaction mixture (e.g., 10-40 g wet cell weight per liter).[3]
  • Incubate the reaction at 30°C with stirring.[3]
  • Maintain the pH at 7.0 ± 0.2 by the controlled addition of 5% NH₃·H₂O.[3]
  • Monitor the reaction progress by analyzing samples for substrate conversion and product enantiomeric excess.

4. Work-up and Analysis

  • Once the desired conversion is achieved, terminate the reaction by removing the cells via centrifugation.
  • The supernatant containing D-pantoic acid and unreacted L-pantolactone can be processed as described in Protocol 1.

Protocol 3: Asymmetric Hydrolysis using Immobilized Recombinant Pichia pastoris

This protocol outlines the use of immobilized Pichia pastoris cells expressing a recombinant D-lactonase for the continuous hydrolysis of D,L-pantolactone.

1. Materials

  • Recombinant Pichia pastoris strain expressing D-lactonase.

  • Appropriate fermentation medium for P. pastoris growth and protein expression (e.g., BMGY and BMMY).

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • D,L-pantolactone

2. Cultivation and Expression

  • Cultivate the recombinant P. pastoris strain in a suitable fermenter according to standard protocols for high-cell-density fermentation.
  • Induce the expression of D-lactonase, typically using methanol.
  • Harvest the cells by centrifugation.

3. Cell Immobilization

  • Wash the harvested cells with sterile water.
  • Resuspend the cell paste in a solution of sodium alginate (e.g., 2% w/v).
  • Extrude the cell-alginate mixture dropwise into a gently stirred solution of calcium chloride (e.g., 0.2 M).
  • Allow the resulting calcium alginate beads containing the entrapped cells to harden for a few hours.
  • Wash the immobilized cell beads with sterile water.

4. Continuous Hydrolysis in a Packed Bed Reactor

  • Pack the immobilized cell beads into a column to create a packed bed reactor.
  • Continuously feed a solution of D,L-pantolactone (e.g., 350 g/L) through the reactor at a controlled flow rate.[4]
  • Maintain the reactor at an optimal temperature and pH.
  • Collect the effluent from the reactor, which contains D-pantoic acid and unreacted L-pantolactone.
  • Monitor the conversion and enantiomeric excess of the product in the effluent over time. The immobilized system allows for long-term, continuous operation.[4]

Protocol 4: Analytical Method - Chiral HPLC

This protocol provides a general method for the analysis of the enantiomers of pantolactone and pantoic acid. Method optimization may be required depending on the specific column and HPLC system used.

1. Materials

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H).[1]

  • HPLC grade solvents: n-Hexane, Isopropanol, Trifluoroacetic acid (TFA).[1]

  • Racemic standards of D,L-pantolactone and D,L-pantoic acid.

  • Enantiomerically pure standards (if available) for peak identification.

2. Chromatographic Conditions for Pantolactone

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.[6]
  • Flow Rate: 1.0 mL/min.[1]
  • Column Temperature: 25°C.[6]
  • Detection: UV at 210 nm.[1]

3. Chromatographic Conditions for Pantoic Acid

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v). The acidic additive (TFA) is crucial for good peak shape of the carboxylic acid.[1]
  • Flow Rate: 1.0 mL/min.[1]
  • Column Temperature: 25°C.[1]
  • Detection: UV at 210 nm.[1]

4. Sample Preparation

  • Take a sample from the reaction mixture and centrifuge to remove cells.
  • Dilute the supernatant with the mobile phase to an appropriate concentration.
  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Inject the racemic standard to determine the retention times of the two enantiomers.
  • If available, inject a pure enantiomer standard to confirm the elution order.
  • Calculate the conversion and enantiomeric excess (e.e.) based on the peak areas of the substrate and product enantiomers.

Mandatory Visualizations

Asymmetric_Hydrolysis_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis & Separation start Select Microorganism (e.g., Fusarium, E. coli, Pichia) culture Cultivation & Growth start->culture induction Induction of D-lactonase (for recombinant strains) culture->induction harvest Harvest & Wash Cells induction->harvest immobilization Immobilization (Optional) harvest->immobilization reaction Asymmetric Hydrolysis (pH & Temp. Control) immobilization->reaction substrate D,L-Pantolactone (Substrate) substrate->reaction sampling Reaction Sampling reaction->sampling hplc Chiral HPLC Analysis (Conversion & e.e.) sampling->hplc separation Product Separation hplc->separation d_pantoic_acid D-Pantoic Acid separation->d_pantoic_acid l_pantolactone L-Pantolactone separation->l_pantolactone

Caption: General workflow for the asymmetric hydrolysis of D,L-pantolactone.

Microbial_Screening_Logic start Microbial Culture Collection primary_screening Primary Screening: Growth on Pantolactone Medium start->primary_screening positive_hits Positive Hits: Growth Observed primary_screening->positive_hits secondary_screening Secondary Screening: Hydrolysis of D,L-Pantolactone positive_hits->secondary_screening Yes no_growth No Growth positive_hits->no_growth No activity_check Activity Check: Formation of Pantoic Acid secondary_screening->activity_check enantioselectivity_analysis Enantioselectivity Analysis: Chiral HPLC/GC activity_check->enantioselectivity_analysis Yes no_activity No/Low Activity activity_check->no_activity No high_ee High Enantioselectivity? enantioselectivity_analysis->high_ee lead_strain Lead Strain for Optimization high_ee->lead_strain Yes low_ee Low Enantioselectivity high_ee->low_ee No

Caption: Logical workflow for screening microorganisms for pantolactone hydrolysis.

Signaling_Pathway DL_PL D,L-Pantolactone (in reaction medium) Cell Microbial Cell DL_PL->Cell L_PL L-Pantolactone (Unreacted) DL_PL->L_PL L-form remains D_Lactonase D-Lactonase (Enzyme) Cell->D_Lactonase expresses D_PA D-Pantoic Acid (Product) D_Lactonase->D_PA hydrolyzes D-form

Caption: Simplified reaction pathway for asymmetric hydrolysis of pantolactone.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic Resolution of Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic resolution of (±)-pantolactone.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control for successful enzymatic resolution of pantolactone?

A1: The most critical parameters to control are pH and temperature, as they directly impact the activity and stability of the enzyme. Other important factors include the choice of enzyme, substrate concentration, enzyme loading, and reaction time.

Q2: Which enzymes are commonly used for the kinetic resolution of (±)-pantolactone?

A2: The most frequently employed enzymes are d-lactonohydrolases and lipases. Specific examples include d-lactonohydrolase from Fusarium moniliforme and lipases such as Candida antarctica Lipase (B570770) B (CALB) and lipases from Pseudomonas species.[1][2][3][4]

Q3: What is the expected outcome of a successful kinetic resolution of (±)-pantolactone?

A3: A successful resolution will yield one enantiomer of pantolactone in high enantiomeric excess (e.e.) and the corresponding hydrolyzed product of the other enantiomer. For example, using a D-selective lactonohydrolase, D-pantolactone is hydrolyzed to D-pantoic acid, leaving behind unreacted L-pantolactone. The theoretical maximum yield for the unreacted enantiomer is 50%.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or no enzyme activity Incorrect pH or temperature.Verify that the reaction pH and temperature are within the optimal range for your specific enzyme (see Tables 1 and 2). Ensure buffers were prepared correctly.
Inactive enzyme.Use a fresh batch of enzyme or test the activity of the current batch with a standard substrate. Ensure proper storage of the enzyme.
Presence of inhibitors.Check if any components of the reaction mixture are known inhibitors for the enzyme.
Low enantiomeric excess (e.e.) Suboptimal pH or temperature.Fine-tune the pH and temperature. Sometimes, operating at a slightly suboptimal temperature can enhance enantioselectivity.
Reaction has proceeded past 50% conversion.Monitor the reaction progress over time and stop the reaction at or near 50% conversion for the highest possible e.e. of the remaining substrate.
Incorrect choice of enzyme.The selected enzyme may not have high enantioselectivity for pantolactone. Consider screening other commercially available lactonohydrolases or lipases.
Reaction stalls before 50% conversion Product inhibition.The accumulation of the hydrolyzed product (pantoic acid) can lower the pH of the medium and inhibit the enzyme. Use a pH-stat or a buffered system to maintain the optimal pH.
Enzyme denaturation.Prolonged exposure to suboptimal pH or high temperatures can denature the enzyme. Consider using an immobilized enzyme for improved stability.[1]
Substrate or product instability.Verify the stability of pantolactone and pantoic acid under the reaction conditions.
Difficulty in separating product and unreacted substrate Inefficient extraction or separation methods.Optimize the extraction solvent and pH for the separation of pantoic acid from pantolactone. L-pantolactone can be extracted with a suitable organic solvent after acidification of the aqueous phase to protonate the pantoic acid, making it less soluble in the organic layer.

Optimal Reaction Conditions

Table 1: Optimal pH and Temperature for d-Lactonohydrolase in Pantolactone Resolution
Enzyme Source Optimal pH Optimal Temperature (°C) Notes
Fusarium moniliforme (free cells)7.050---
Fusarium moniliforme (immobilized)7.0 - 7.540 - 55Immobilization can slightly alter optimal conditions.[1]
Fusarium oxysporum7.028Used in an industrial-scale process.[5][6]
Recombinant D-lactonase (TSDL) in E. coli7.030Reaction pH was investigated from 6.0 to 8.5.[7]
Multi-enzyme cascade (AmeLPLDH, ZpaCPR, BsGDH)6.030This system is for the deracemization of DL-pantolactone.[8]
Table 2: Optimal pH and Temperature for Lipases in Lactone Resolution
Enzyme Source Optimal pH Optimal Temperature (°C) Notes
Pseudomonas sp. Lipase8.012.5For the resolution of other γ- and δ-lactones.[4]
Pseudomonas sp. Lipase8.0 - 8.560General characterization of the lipase.[9]
Candida antarctica Lipase B (CALB)7.030For native CALB. Immobilized CALB can have a higher optimal temperature (40°C) and pH (8.0).[10]

Experimental Protocols

Protocol 1: Kinetic Resolution of (±)-Pantolactone using Whole-Cell D-Lactonase

This protocol is adapted from a study on recombinant D-lactonase.[7]

  • Biocatalyst Preparation:

    • Express the D-lactonase (e.g., TSDL) in a suitable host like E. coli.

    • Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Reaction Setup:

    • In a temperature-controlled vessel, suspend the wet cells in water. A typical concentration is 40 g wet cell weight per liter.

    • Add (±)-pantolactone to the desired concentration (e.g., 200 g/L).

  • Reaction Execution:

    • Maintain the reaction at the optimal temperature (e.g., 30°C) with stirring.[7]

    • Control the pH at the enzyme's optimum (e.g., pH 7.0) by the automated addition of a base (e.g., 5% NH₃·H₂O) to neutralize the D-pantoic acid formed.[7]

    • Monitor the reaction progress by taking samples periodically. Analyze the conversion of (±)-pantolactone and the enantiomeric excess of the product by HPLC.

    • Stop the reaction when the conversion approaches 50%.

  • Workup and Analysis:

    • Remove the cells by centrifugation or filtration.

    • The supernatant contains D-pantoic acid and unreacted L-pantolactone.

    • Acidify the supernatant to pH 1-2 with an acid (e.g., HCl).

    • Extract the L-pantolactone with an organic solvent (e.g., ethyl acetate).

    • The remaining aqueous layer contains the D-pantoic acid.

Visual Guides

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Resolution cluster_workup Product Separation b1 Gene Expression (D-Lactonase in E. coli) b2 Cell Harvesting (Centrifugation) b1->b2 b3 Cell Washing b2->b3 r1 Reaction Setup (Suspend cells, add DL-pantolactone) b3->r1 Add biocatalyst r2 Reaction Control (pH 7.0, 30°C) r1->r2 r3 Monitoring (HPLC) r2->r3 w1 Cell Removal (Centrifugation) r3->w1 When conversion ≈ 50% w2 Acidification w1->w2 w3 Solvent Extraction (L-pantolactone) w2->w3 w4 Aqueous Layer (D-pantoic acid) w2->w4

Caption: Workflow for the enzymatic kinetic resolution of DL-pantolactone.

parameter_optimization cluster_params Key Parameters cluster_outputs Desired Outcomes center Optimal Enzymatic Resolution Yield High Yield (→ 50%) center->Yield EE High e.e. center->EE Stability Enzyme Stability center->Stability pH pH pH->center pH->EE affects pH->Stability affects Temp Temperature Temp->center Temp->EE affects Temp->Stability affects Enzyme Enzyme Choice Enzyme->center Substrate Substrate Conc. Substrate->center

Caption: Relationship between key parameters and outcomes in optimization.

References

Improving yield and optical purity of D(-)-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D(-)-Pantolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental yield and optical purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

1. Issue: Low yield of racemic pantolactone in the initial chemical synthesis.

  • Question: I am experiencing a low yield in my synthesis of racemic pantolactone from isobutyraldehyde, formaldehyde, and cyanide. What are the likely causes and how can I resolve them?

  • Answer: Low yields in this synthesis can often be attributed to several factors:

    • Incomplete Cyanidation: The reaction of hydroxypivaldehyde with cyanide may be incomplete due to the aldehyde's poor water solubility.

    • Losses During Workup: Pantoic acid and pantolactone are water-soluble, which can lead to significant losses during aqueous workup and extraction phases.[1]

    • Suboptimal Reaction Conditions: The molar ratios of your reactants are critical for maximizing yield.[1]

    Solutions:

    • Ensure efficient stirring and consider the use of a phase-transfer catalyst to improve the cyanidation reaction.

    • To minimize losses during extraction, perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) and consider back-extraction of the aqueous layers.[2][3]

    • Carefully optimize the molar ratios of isobutyraldehyde, formaldehyde, and cyanide.

2. Issue: Inefficient enzymatic kinetic resolution of DL-pantolactone.

  • Question: My enzymatic kinetic resolution of DL-pantolactone is showing low conversion (stalling before 50%) or poor enantioselectivity. What could be the problem?

  • Answer: Enzymatic resolution relies on the stereospecific hydrolysis of one enantiomer (typically D-pantolactone) into D-pantoic acid, leaving the L-pantolactone unreacted.[2] Poor performance is often due to suboptimal reaction conditions affecting the enzyme's activity and stability.[2]

    Common Causes & Solutions:

    • Incorrect pH: Enzymes operate within a narrow optimal pH range. Deviation from this can drastically reduce the hydrolysis rate and selectivity. For many fungal lactonases, the optimal pH is around 7.0.[2][4]

      • Solution: Maintain the optimal pH for your specific lactonase using a reliable buffer system.[2]

    • Suboptimal Temperature: Enzyme activity is highly dependent on temperature.

      • Solution: Conduct the reaction at the enzyme's optimal temperature, typically between 30°C and 40°C.[2][5]

    • Enzyme Inhibition: The product, D-pantoic acid, or the unreacted L-pantolactone can inhibit the enzyme at high concentrations.[1][2]

      • Solution: Monitor the reaction's progress and consider strategies like in-situ product removal or a fed-batch approach to keep inhibitor concentrations low.[1]

    • Poor Enzyme Stability/Reusability: If using an immobilized enzyme, its stability and reusability can decline over time.

      • Solution: Optimize the immobilization technique. Entrapment in calcium alginate gels, for instance, can enhance stability.[6][7] Monitor the catalyst's performance across multiple cycles.

3. Issue: Low enantiomeric excess (e.e.) in the final this compound product.

  • Question: The optical purity of my final this compound product is lower than expected. What are the potential reasons and how can I improve it?

  • Answer: Achieving high enantiomeric excess is crucial. Low optical purity can stem from issues in both enzymatic and chemical synthesis routes.

    Potential Causes & Solutions:

    • Spontaneous Racemization: Under certain pH or temperature conditions, pantolactone can undergo racemization, although this is less common.[1]

      • Solution: Ensure that your workup and analysis conditions are mild to prevent racemization.

    • Inefficient Asymmetric Reduction: When synthesizing from ketopantolactone, the efficiency of the reductase and its cofactor regeneration are key.

      • Solution: In whole-cell systems, ensure efficient regeneration of NADPH or NADH.[1] Co-expressing a glucose dehydrogenase can be an effective strategy.[8]

    • Competing Endogenous Enzymes: In whole-cell biocatalysis, other native enzymes might compete for the substrate or cofactor, leading to side reactions and reduced enantioselectivity.[1]

      • Solution: Consider using a purified enzyme or an engineered microbial strain with reduced competing enzymatic activities.

Data Presentation

The following tables summarize quantitative data from various methods for producing this compound, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Enzymatic Kinetic Resolution of DL-Pantolactone

BiocatalystSubstrate Conc.Temp (°C)pHReaction Time (h)Conversion (%)Optical Purity (e.e.p)Reference
Immobilized Pichia pastoris (recombinant D-lactonase)>40% hydrolysis--up to 312-89.2% - 95.8%[6]
Recombinant E. coli (TSDL D-lactonase)80 g/L307.0-->99%[4]
Immobilized d-lactonohydrolase20%407.0836.8%-[5]
Fusarium oxysporum cells700 g/L307.02490% (hydrolysis of D-form)-

Table 2: Asymmetric Synthesis & Deracemization Methods

MethodKey Enzymes/CatalystsSubstrate Conc.Temp (°C)pHReaction Time (h)Yield/ProductivityOptical Purity (e.e.p)Reference
Asymmetric ReductionConjugated polyketone reductase (CduCPR) & Glucose dehydrogenase (BsuGDH)Fed-batch--70.77 mol/L99%[8]
Multi-Enzymatic Cascade (Deracemization)l-pantolactone dehydrogenase (AmeLPLDH), conjugated polyketone reductase (ZpaCPR), glucose dehydrogenase (BsGDH)1.25 M306.036107.7 g/(L·d)98.6%[9][10]
Scandium-Catalyzed Aldol Reaction--INVALID-LINK--₂⁺-----High[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments discussed in this guide.

1. Protocol: Enzymatic Kinetic Resolution using Whole-Cell Biocatalyst

This protocol is adapted from studies on recombinant E. coli expressing D-lactonase.[4]

  • Biocatalyst Preparation: Cultivate recombinant E. coli cells expressing the desired D-lactonase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer).

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare an aqueous solution of DL-pantolactone (e.g., 80 g/L).

    • Add the prepared wet cells to the reactor (e.g., 10 g wet cell weight per liter).

  • Reaction Execution:

    • Maintain the reaction mixture at the optimal temperature (e.g., 30°C) with constant stirring.[4]

    • Control the pH at the enzyme's optimum (e.g., pH 7.0) by the controlled addition of a base, such as 5% NH₃·H₂O.[1][4]

    • Monitor the reaction progress by taking samples periodically.

  • Analysis:

    • Remove the cells from the samples by centrifugation.

    • Analyze the supernatant using HPLC to determine the conversion of DL-pantolactone and the enantiomeric excess of the D-pantoic acid produced.[4]

  • Workup:

    • After the reaction, separate the cells from the reaction mixture.

    • Extract the unreacted L-pantolactone with an organic solvent (e.g., ethyl acetate).[3]

    • Acidify the remaining aqueous solution containing D-pantoic acid and heat to induce lactonization to this compound.[3]

    • Extract the this compound with an organic solvent.

2. Protocol: Multi-Enzyme Deracemization of DL-Pantolactone

This protocol is based on a three-enzyme cascade system using a whole-cell biocatalyst.[9][10]

  • Biocatalyst: Use a whole-cell biocatalyst (e.g., E. coli) co-expressing l-pantolactone dehydrogenase, a ketopantolactone reductase, and a glucose dehydrogenase for cofactor regeneration.

  • Reaction Mixture:

    • DL-pantolactone (e.g., 1.0 - 1.25 M)

    • D-glucose (e.g., 1.5 - 2.5 M) for cofactor regeneration

    • Wet cells (e.g., 200 g/L)

    • Phosphate buffer (e.g., 200 mM, pH 7.0, later optimized to 50 mM, pH 6.0)

  • Reaction Conditions:

    • Conduct the reaction at 30°C with agitation (e.g., 400-600 rpm).[9]

    • Maintain a constant pH using an auto-titration system.

  • Process Optimization: As described in the literature, a fed-batch or supplemental addition of the rate-limiting enzyme (in this case, glucose dehydrogenase) after a certain reaction time (e.g., 24 hours) can significantly improve the final enantiomeric excess.[9]

  • Termination and Extraction:

    • Terminate the reaction by adding an equal volume of 3 M HCl.

    • Centrifuge the mixture and extract the supernatant with ethyl acetate.

    • Dehydrate the organic phase with anhydrous sodium sulfate.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for troubleshooting and optimizing the synthesis of this compound.

G Troubleshooting Low Yield & Optical Purity start Low Yield or Low Optical Purity synthesis_type Synthesis Method? start->synthesis_type chemical Chemical Synthesis (Racemic Pantolactone) synthesis_type->chemical Chemical biocatalytic Biocatalytic Synthesis (Enzymatic Resolution/Deracemization) synthesis_type->biocatalytic Biocatalytic low_yield_chem Low Yield? chemical->low_yield_chem incomplete_cyanidation Incomplete Cyanidation low_yield_chem->incomplete_cyanidation Yes workup_loss Workup/Extraction Losses low_yield_chem->workup_loss Yes optimize_ratios Suboptimal Molar Ratios low_yield_chem->optimize_ratios Yes solution_chem Optimize Reaction Conditions & Extraction Protocol incomplete_cyanidation->solution_chem workup_loss->solution_chem optimize_ratios->solution_chem low_conversion Low Conversion? biocatalytic->low_conversion low_ee Low e.e.? biocatalytic->low_ee ph_temp Suboptimal pH/Temp low_conversion->ph_temp Yes inhibition Substrate/Product Inhibition low_conversion->inhibition Yes enzyme_stability Poor Enzyme Stability low_conversion->enzyme_stability Yes racemization Spontaneous Racemization low_ee->racemization Yes cofactor_regen Inefficient Cofactor Regeneration low_ee->cofactor_regen Yes competing_enzymes Competing Endogenous Enzymes low_ee->competing_enzymes Yes solution_conversion Optimize pH, Temp, Substrate Feed & Immobilize Enzyme ph_temp->solution_conversion inhibition->solution_conversion enzyme_stability->solution_conversion solution_ee Use Mild Conditions, Optimize Cofactor Regeneration, Use Purified Enzyme racemization->solution_ee cofactor_regen->solution_ee competing_enzymes->solution_ee

Caption: Troubleshooting workflow for this compound synthesis.

G Workflow for Enzymatic Kinetic Resolution start Start: DL-Pantolactone Racemic Mixture enzymatic_step Enzymatic Hydrolysis (e.g., D-lactonase) start->enzymatic_step mixture Mixture: D-Pantoic Acid & L-Pantolactone enzymatic_step->mixture extraction Solvent Extraction (e.g., Ethyl Acetate) mixture->extraction l_pantolactone L-Pantolactone (in organic phase) extraction->l_pantolactone Separates d_pantoic_acid D-Pantoic Acid (in aqueous phase) extraction->d_pantoic_acid Separates racemization Racemization l_pantolactone->racemization lactonization Acidification & Heat (Lactonization) d_pantoic_acid->lactonization recycle Recycle to Start racemization->recycle extraction2 Solvent Extraction lactonization->extraction2 final_product Final Product: This compound extraction2->final_product

Caption: Experimental workflow for enzymatic kinetic resolution.

References

Technical Support Center: D(-)-Pantolactone Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of D(-)-Pantolactone.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties of this compound is crucial for designing and troubleshooting crystallization experiments. Key data is summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol [1]
Appearance White crystalline powder or crystals[2]
Melting Point 88.0°C to 92.0°C[1]
Boiling Point 120-122 °C at 15 mmHg
Solubility Soluble in water, ethanol (B145695), methanol, and ethyl acetate (B1210297).[3] Sparingly soluble in chloroform. Slightly soluble in ethyl acetate.
Hygroscopicity This compound is sensitive to humidity and readily absorbs moisture.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: The choice of solvent is critical for successful crystallization. Based on literature, ethyl acetate is a commonly used solvent for dissolving this compound, while alkane solvents like hexane (B92381) or heptane (B126788) can be used as anti-solvents to induce crystallization. Methanol and ethanol are also suitable solvents for the crystallization process.[3]

Q3: What is "oiling out" and how can I prevent it during this compound crystallization?

A3: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) instead of solid crystals. This often occurs when a solution is highly supersaturated or cooled too quickly. The oil may eventually solidify, but it often traps impurities and results in a lower quality product.

To prevent oiling out:

  • Control Supersaturation: Avoid creating a solution that is too concentrated. Start with a more dilute solution.

  • Slow Cooling: Allow the solution to cool down to room temperature slowly, and then transfer it to a refrigerator for further gradual cooling.

  • Use a Co-solvent: In some cases, adding a co-solvent can increase the solubility and prevent oiling out.

  • Seeding: Introducing a small seed crystal of this compound can encourage crystallization to occur at a lower supersaturation level, bypassing the conditions that lead to oiling out.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of this compound.

Problem 1: No crystals are forming; the solution remains clear.

  • Possible Cause: The solution is not sufficiently supersaturated.

    • Solution:

      • Evaporate Solvent: Slowly evaporate the solvent by passing a gentle stream of inert gas (like nitrogen) over the surface of the solution or by using a rotary evaporator at a controlled temperature.

      • Add an Anti-solvent: If your this compound is dissolved in a good solvent, slowly add a miscible anti-solvent (a solvent in which it is poorly soluble) to induce precipitation. For example, if dissolved in ethyl acetate, slowly add hexane.

      • Reduce Temperature: Gradually lower the temperature of the solution.

  • Possible Cause: Lack of nucleation sites.

    • Solution:

      • Scratching: Gently scratch the inside of the crystallization vessel below the surface of the solution with a glass rod. The microscopic scratches can serve as nucleation sites.

      • Seeding: Add a very small, pure crystal of this compound to the supersaturated solution.

Problem 2: The product has "oiled out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast.

    • Solution:

      • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of the primary solvent to dilute the solution.

      • Slower Cooling: Attempt the crystallization again with a much slower cooling rate.

  • Possible Cause: Presence of impurities that depress the melting point.

    • Solution:

      • Purification: Consider purifying the crude this compound using a technique like column chromatography before attempting crystallization.

Problem 3: The crystal yield is low.

  • Possible Cause: Too much solvent was used, leaving a significant amount of product in the mother liquor.

    • Solution: Concentrate the mother liquor and cool it to a lower temperature to obtain a second crop of crystals.

  • Possible Cause: The final cooling temperature is not low enough.

    • Solution: Cool the solution for a longer period or to a lower temperature, if feasible without causing the solvent to freeze.

Problem 4: The crystals are very small or needle-like.

  • Possible Cause: Very rapid nucleation and crystal growth.

    • Solution:

      • Reduce Supersaturation: Use a more dilute solution.

      • Slower Cooling/Evaporation: Decrease the rate at which the solution is cooled or the solvent is evaporated.

      • Use a Different Solvent System: Experiment with different solvent and anti-solvent combinations.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

The following table summarizes the mole fraction solubility (x) of this compound in four different pure solvents at temperatures ranging from 278.15 K to 318.15 K.[3]

Temperature (K)Water (x)Ethanol (x)Methanol (x)Ethyl Acetate (x)
278.150.08830.08910.10130.0276
283.150.10110.10050.11540.0325
288.150.11530.11310.13110.0381
293.150.13120.12710.14850.0445
298.150.14910.14250.16780.0518
303.150.16930.15960.18930.0602
308.150.19210.17850.21320.0697
313.150.21780.19930.23980.0805
318.150.24690.22240.26950.0928

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethyl Acetate)

  • Dissolution: In a clean crystallization vessel, dissolve the crude this compound in a minimal amount of warm ethyl acetate (e.g., 40-50°C) with gentle stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the warm solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the vessel and allow the solution to cool slowly to room temperature. To promote slower cooling, the vessel can be placed in an insulated container.

  • Further Cooling: Once at room temperature, transfer the vessel to a refrigerator (2-8°C) or an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Anti-solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., ethyl acetate or ethanol) at room temperature.

  • Anti-solvent Addition: While stirring the solution, slowly add an anti-solvent (a solvent in which this compound is poorly soluble but is miscible with the primary solvent, e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.

  • Crystal Growth: If the solution becomes too cloudy, add a few drops of the primary solvent to redissolve the precipitate. Cover the vessel and allow it to stand undisturbed at room temperature for crystals to form.

  • Cooling: To improve the yield, the vessel can be cooled in a refrigerator or ice bath after initial crystal growth.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1, using the cold solvent/anti-solvent mixture for washing.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting this compound Crystallization Issues cluster_solutions Solutions start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals / Clear Solution check_crystals->no_crystals No oiled_out Oiled Out / Amorphous Solid check_crystals->oiled_out Oiled Out poor_yield Low Crystal Yield check_crystals->poor_yield Low Yield small_crystals Small / Needle-like Crystals check_crystals->small_crystals Fine/Needles success Successful Crystallization check_crystals->success Yes increase_supersaturation Increase Supersaturation: - Evaporate solvent - Add anti-solvent - Lower temperature no_crystals->increase_supersaturation induce_nucleation Induce Nucleation: - Scratch vessel - Add seed crystal no_crystals->induce_nucleation redissolve_dilute Re-dissolve & Dilute: - Warm solution - Add more solvent oiled_out->redissolve_dilute slow_cooling Slower Cooling Rate oiled_out->slow_cooling concentrate_mother_liquor Concentrate Mother Liquor & Recrystallize poor_yield->concentrate_mother_liquor optimize_conditions Optimize Conditions: - Slower cooling/evaporation - Change solvent system small_crystals->optimize_conditions

Caption: Troubleshooting workflow for this compound crystallization.

Experimental_Workflow General this compound Crystallization Workflow start Start: Crude this compound dissolution 1. Dissolution (Minimal hot solvent) start->dissolution hot_filtration 2. Hot Filtration (Optional: remove solid impurities) dissolution->hot_filtration crystallization 3. Crystallization (Slow cooling or anti-solvent addition) hot_filtration->crystallization isolation 4. Isolation (Vacuum filtration) crystallization->isolation washing 5. Washing (Cold solvent) isolation->washing drying 6. Drying (Under vacuum) washing->drying end End: Pure this compound Crystals drying->end

Caption: A general experimental workflow for this compound crystallization.

References

Technical Support Center: Optimization of Substrate Concentration in D(-)-Pantolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of D(-)-Pantolactone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic methods for synthesizing this compound?

A1: The two primary enzymatic methods for this compound synthesis are:

  • Enzymatic kinetic resolution of racemic DL-pantolactone: This method uses a stereospecific enzyme, such as D-lactonase, to selectively hydrolyze one enantiomer (typically the D-enantiomer) of DL-pantolactone into D-pantoic acid. The unreacted L-pantolactone is left behind. The D-pantoic acid is then separated and lactonized to form this compound.

  • Asymmetric reduction of ketopantolactone (KPL): This approach utilizes a reductase enzyme, such as ketopantolactone reductase (KPR), to convert the prochiral substrate KPL directly into the desired this compound enantiomer.[1][2][3] This method can be highly efficient and avoid the resolution of a racemic mixture.

Q2: What is a typical starting concentration for DL-pantolactone in enzymatic resolution?

A2: The initial substrate concentration for DL-pantolactone in enzymatic resolution can range from 10 g/L to as high as 500 g/L.[4] However, optimal concentrations are often found to be around 200-280 g/L.[5][6] Higher concentrations can lead to substrate or product inhibition, which can stall the reaction.[7]

Q3: How does substrate inhibition affect this compound synthesis?

A3: Substrate inhibition occurs when high concentrations of the substrate (e.g., DL-pantolactone or ketopantolactone) bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.[8] This can manifest as a stalled reaction before reaching the theoretical 50% conversion in kinetic resolution or a lower than expected yield in asymmetric reduction.[9]

Q4: What is product inhibition and how does it impact the synthesis?

A4: Product inhibition happens when the product of the enzymatic reaction (e.g., D-pantoic acid or this compound) binds to the enzyme, preventing the substrate from accessing the active site.[7] This is a common issue in enzymatic reactions and can lead to a decrease in the reaction rate as the product concentration increases.

Troubleshooting Guides

Issue 1: Low Conversion or Stalled Reaction in Enzymatic Kinetic Resolution of DL-Pantolactone

Symptoms:

  • The reaction stops before reaching the expected 50% conversion.

  • The rate of hydrolysis significantly decreases over time.

Possible Causes and Solutions:

Cause Troubleshooting Step Recommended Action
Substrate Inhibition Reduce the initial substrate concentration.Start with a lower concentration of DL-pantolactone (e.g., 100-150 g/L) and gradually increase it in subsequent experiments.
Implement a fed-batch strategy.Instead of adding all the substrate at the beginning, feed the substrate continuously or in portions throughout the reaction to maintain a low, optimal concentration.[9]
Product Inhibition Consider in-situ product removal.If feasible, implement methods to remove D-pantoic acid from the reaction mixture as it is formed.
Optimize reaction time.Monitor the reaction progress closely and stop the reaction once the desired conversion is reached to prevent excessive product accumulation.
Suboptimal pH Verify and adjust the pH of the reaction medium.The optimal pH for many lactonases is around 7.0.[5] Use a reliable buffer system to maintain a constant pH.
Suboptimal Temperature Check and adjust the reaction temperature.The optimal temperature for this enzymatic reaction is often between 30°C and 40°C.
Issue 2: Low Yield or Poor Enantioselectivity in Asymmetric Reduction of Ketopantolactone (KPL)

Symptoms:

  • The final yield of this compound is lower than expected.

  • The enantiomeric excess (e.e.) of the product is below the desired level (>99%).

Possible Causes and Solutions:

Cause Troubleshooting Step Recommended Action
Substrate Instability Use a biphasic reaction system.KPL can be unstable in aqueous buffers. A biphasic system can improve its stability and availability to the enzyme.[1]
Inefficient Cofactor Regeneration Ensure the cofactor regeneration system is active.In whole-cell systems, co-expression of an enzyme like glucose dehydrogenase (GDH) is crucial for regenerating the NADPH cofactor required by the reductase.[1][2]
Provide sufficient co-substrate.Ensure an adequate supply of the co-substrate for the regeneration system (e.g., glucose for GDH).
Enzyme Inhibition Test for substrate or product inhibition.Similar to kinetic resolution, high concentrations of KPL or this compound can be inhibitory. A fed-batch approach for the substrate can be beneficial.[2]
Suboptimal Reaction Conditions Optimize pH and temperature.The optimal pH and temperature will depend on the specific reductase being used. Consult the literature for the optimal conditions for your enzyme.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of DL-Pantolactone using Whole Cells
  • Biocatalyst Preparation: Prepare a whole-cell biocatalyst by expressing a suitable D-lactonase in a host organism like E. coli. Harvest and wash the cells.[9]

  • Reaction Setup: In a temperature-controlled reactor, suspend the wet cells (e.g., 40 g wet cell weight per liter) in a suitable buffer (e.g., pH 7.0).[9]

  • Substrate Addition: Add DL-pantolactone to the desired concentration (e.g., starting at 200 g/L).[9]

  • Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 30°C) with stirring.[9] Control the pH by adding a base (e.g., 5% NH₃·H₂O) as D-pantoic acid is formed.[9]

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the conversion of DL-pantolactone and the enantiomeric excess of the produced D-pantoic acid by HPLC.[9]

  • Workup: Once the conversion reaches approximately 50%, stop the reaction. Remove the cells by centrifugation. The supernatant containing D-pantoic acid and unreacted L-pantolactone can then be processed for separation and lactonization of the D-pantoic acid.[9]

Protocol 2: Asymmetric Reduction of Ketopantolactone using a Fed-Batch Biphasic System
  • Biocatalyst Preparation: Use E. coli cells co-expressing the ketopantolactone reductase and a cofactor regenerating enzyme like glucose dehydrogenase.[1]

  • Reaction Setup: In a reactor, create a biphasic system with an aqueous buffer phase containing the whole-cell biocatalyst and an organic phase to dissolve the ketopantolactone (KPL).

  • Fed-Batch Substrate Addition: After an initial batch reaction, continuously feed a solution of KPL into the reactor.[1]

  • Reaction Conditions: Maintain optimal temperature and pH for the enzymatic reaction.

  • Monitoring: Monitor the concentration of this compound in the reaction mixture over time.

  • Workup: After the desired reaction time (e.g., 7 hours), the product can be extracted from the reaction mixture.[1]

Visualizations

Experimental_Workflow_Kinetic_Resolution cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation Expression Express D-Lactonase in E. coli Harvest Harvest & Wash Cells Expression->Harvest Setup Suspend Cells in Buffer Harvest->Setup Add_Substrate Add DL-Pantolactone Setup->Add_Substrate React Maintain Temp & pH Add_Substrate->React Monitor Monitor by HPLC React->Monitor Stop_Reaction Stop at ~50% Conversion Monitor->Stop_Reaction Centrifuge Remove Cells Stop_Reaction->Centrifuge Separate Separate D-Pantoic Acid & L-Pantolactone Centrifuge->Separate Lactonize Lactonize D-Pantoic Acid Separate->Lactonize D_Pantolactone D_Pantolactone Lactonize->D_Pantolactone This compound

Caption: Experimental workflow for enzymatic kinetic resolution of DL-pantolactone.

Signaling_Pathway_Asymmetric_Reduction cluster_cofactor Cofactor Regeneration Cycle KPL Ketopantolactone (KPL) D_PL This compound KPL->D_PL Reduction KPR Ketopantolactone Reductase (KPR) NADP NADP+ KPR->NADP NADPH NADPH NADPH->KPR NADP->NADPH Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH Glucose Dehydrogenase (GDH)

Caption: Multi-enzyme cascade for asymmetric reduction of ketopantolactone.

References

Reducing by-products in the chemical synthesis of D(-)-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of D(-)-Pantolactone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical synthesis route for this compound?

A1: The most common industrial synthesis involves a multi-step chemical process. It begins with the synthesis of racemic pantolactone (a mixture of D- and L-forms), which is then resolved to isolate the desired this compound. The synthesis of racemic pantolactone typically starts with the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269), followed by a cyanohydrin formation and subsequent acid-catalyzed hydrolysis and lactonization.[1]

Q2: What are the major challenges in reducing by-products during this synthesis?

A2: Each step of the synthesis presents unique challenges. The initial aldol condensation can lead to self-condensation products and Cannizzaro reaction by-products. The cyanohydrin formation is a reversible reaction, and incomplete conversion can be an issue. The final hydrolysis and lactonization step needs to be driven to completion to avoid intermediates in the final product. Finally, the resolution of the racemic mixture can introduce its own set of impurities if not performed under optimal conditions.

Q3: Are there alternative, "greener" synthesis routes?

A3: Yes, biocatalytic methods are gaining prominence as they offer high enantioselectivity and milder reaction conditions, which inherently reduce by-product formation.[2] These methods include enzymatic kinetic resolution of DL-pantolactone and asymmetric synthesis from a prochiral precursor.[2][3] A deracemization process using a multi-enzyme cascade is another sustainable approach to obtain this compound with high optical purity.[4][5]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the chemical synthesis of this compound.

Part 1: Synthesis of Racemic (DL)-Pantolactone

Issue 1: Low yield and formation of by-products in the Aldol Condensation of Isobutyraldehyde and Formaldehyde.

  • Question: During the synthesis of hydroxypivaldehyde, I am observing a low yield of the desired product along with several impurities. What are the likely causes and how can I mitigate them?

  • Answer: The aldol condensation of isobutyraldehyde and formaldehyde is sensitive to reaction conditions, and deviations can lead to the formation of several by-products.

    • Common By-products and Their Prevention:

      • Cannizzaro Reaction Products: Formaldehyde can undergo a disproportionation reaction in the presence of a strong base to form formic acid and methanol. Isobutyraldehyde can also undergo a Cannizzaro reaction, though it has an alpha-hydrogen.[4] To minimize this, use a milder base catalyst (e.g., potassium carbonate instead of sodium hydroxide) and maintain a controlled temperature.

      • Self-Condensation of Isobutyraldehyde: Isobutyraldehyde can react with itself to form an aldol adduct. This can be minimized by slowly adding the isobutyraldehyde to the reaction mixture containing formaldehyde and the catalyst.[6]

      • Tishchenko Reaction Products: Aldehydes can form esters in the presence of a base. Careful control of the base concentration and temperature can reduce the formation of these by-products.

      • Acetal Formation: Formaldehyde can react with the hydroxyl group of the product (hydroxypivaldehyde) or other alcohols present to form acetals. Controlling the stoichiometry and reaction time can help reduce this.

    • Troubleshooting Summary Table:

ParameterRecommended RangePotential Issue if DeviatedBy-product(s) Formed
Temperature 15-25°CHigher temperatures can increase the rate of side reactions.[6]Cannizzaro products, Tishchenko esters
Catalyst Weak base (e.g., K₂CO₃, Triethylamine)Strong bases promote the Cannizzaro reaction.Formic acid, Methanol
Stoichiometry Slight excess of formaldehydeExcess isobutyraldehyde can lead to self-condensation.Isobutyraldehyde aldol adduct
Reaction Time 2-4 hoursProlonged reaction times can lead to the formation of acetals and other condensation products.Acetals, higher-order condensation products

Issue 2: Incomplete conversion and side reactions during Cyanohydrin Formation.

  • Question: The conversion of hydroxypivaldehyde to 2,4-dihydroxy-3,3-dimethylbutyronitrile (B157872) is incomplete. What could be the reason?

  • Answer: The addition of cyanide to an aldehyde is a reversible equilibrium reaction. To drive the reaction towards the product, it is crucial to control the pH and temperature.

    • Troubleshooting Steps:

      • pH Control: The reaction requires a slightly basic pH to ensure the presence of the cyanide anion (CN⁻) as the nucleophile. However, a pH that is too high can promote the reverse reaction. A pH range of 9-10 is generally optimal.

      • Temperature Control: The reaction is typically carried out at low temperatures (0-10°C) to favor the forward reaction, as it is an exothermic process.

      • Reagent Purity: Ensure that the hydroxypivaldehyde is free from unreacted aldehydes from the previous step, as they will also react with cyanide.

Issue 3: Low yield during Hydrolysis and Lactonization.

  • Question: I am getting a low yield of DL-pantolactone after the acid-catalyzed hydrolysis of the cyanohydrin. What are the critical parameters for this step?

  • Answer: This step involves the hydrolysis of the nitrile to a carboxylic acid, followed by an intramolecular esterification (lactonization). Incomplete reaction is a common issue.

    • Optimization Strategies:

      • Acid Concentration: A strong acid, such as sulfuric acid or hydrochloric acid, is required to catalyze both the hydrolysis and the lactonization. The concentration of the acid should be sufficient to maintain a low pH throughout the reaction.

      • Temperature and Reaction Time: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

      • Water Content: While water is necessary for the hydrolysis of the nitrile, excess water can shift the equilibrium of the lactonization back towards the open-chain hydroxy acid. In some procedures, water is removed as the reaction progresses to drive the formation of the lactone.

Part 2: Resolution of (DL)-Pantolactone

Issue 4: Low yield of this compound and recovery of the resolving agent.

  • Question: During the resolution of DL-pantolactone with a chiral amine, I am experiencing a low yield of the desired diastereomeric salt and difficulty in recovering the chiral amine. What are the potential pitfalls?

  • Answer: The efficiency of diastereomeric salt resolution depends heavily on the choice of the resolving agent, the solvent system, and the crystallization conditions.

    • By-products and Troubleshooting in Diastereomeric Salt Resolution:

      • Amide Formation: Chiral amines can react with the lactone to form an amide. This is more likely to occur at elevated temperatures. It is crucial to carry out the salt formation at a controlled, moderate temperature.

      • Incomplete Salt Formation: The acid-base reaction between the pantoic acid (formed by in-situ hydrolysis of the lactone) and the chiral amine may not go to completion if the stoichiometry is incorrect or if the reaction conditions are not optimal.

      • Poor Diastereomeric Purity: The separation of the diastereomeric salts by crystallization is a critical step. If the solubility difference between the two diastereomers in the chosen solvent is not significant, the separation will be poor, leading to a low enantiomeric excess of the final product.

    • Optimization Table for Diastereomeric Resolution:

ParameterRecommendationRationale
Resolving Agent Screen various chiral amines (e.g., (1R,2S)-ephedrine, (R)-α-methylbenzylamine)The choice of resolving agent is crucial for obtaining well-defined crystalline salts with a significant solubility difference.
Solvent Test a range of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, water)The solvent system affects the solubility of the diastereomeric salts and thus the efficiency of the separation.
Temperature Controlled cooling during crystallizationSlow and controlled cooling promotes the formation of larger, purer crystals of the less soluble diastereomer.
Stoichiometry Use a slight excess of the resolving agentCan help to ensure complete formation of the diastereomeric salt.

Experimental Protocols

Protocol 1: Synthesis of Racemic (DL)-Pantolactone

This protocol is a general guideline and may require optimization.

  • Aldol Condensation:

    • To a cooled (10-15°C) solution of aqueous formaldehyde (1.1 equivalents) and potassium carbonate (0.1 equivalents), slowly add isobutyraldehyde (1.0 equivalent) while maintaining the temperature below 25°C.

    • Stir the mixture at room temperature for 3 hours.

  • Cyanohydrin Formation:

    • Cool the reaction mixture to 5-10°C.

    • Slowly add a solution of sodium cyanide (1.1 equivalents) in water, ensuring the temperature does not exceed 15°C.

    • Stir for an additional 2-3 hours at this temperature.

  • Hydrolysis and Lactonization:

    • Carefully acidify the reaction mixture to pH 1 with concentrated sulfuric acid.

    • Heat the mixture to reflux (95-100°C) for 4-6 hours.

    • Cool the mixture and extract the DL-pantolactone with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude DL-pantolactone can be purified by vacuum distillation.

Protocol 2: Resolution of (DL)-Pantolactone with a Chiral Amine

This is a representative protocol and the choice of chiral amine and solvent will need to be optimized.

  • Hydrolysis of DL-Pantolactone:

    • Dissolve DL-pantolactone (1.0 equivalent) in an aqueous solution of sodium hydroxide (B78521) (1.0 equivalent) and stir at room temperature for 2 hours to form sodium pantoate.

  • Diastereomeric Salt Formation:

    • To the solution of sodium pantoate, add a solution of a chiral amine hydrochloride (e.g., (1R,2S)-(-)-ephedrine hydrochloride, 0.5 equivalents) in water.

    • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of D(-)-Pantoic Acid:

    • Collect the crystals by filtration and wash with cold water.

    • Treat the diastereomeric salt with a stoichiometric amount of sodium hydroxide to liberate the chiral amine.

    • Extract the chiral amine with an organic solvent.

    • Acidify the aqueous layer with hydrochloric acid to pH 1-2 to precipitate D(-)-pantoic acid.

  • Lactonization to this compound:

    • Heat the aqueous solution of D(-)-pantoic acid at 80-90°C for 2-3 hours to effect lactonization.

    • Extract the this compound with an organic solvent, dry the organic layer, and concentrate to obtain the product.

Visualizations

Chemical_Synthesis_of_DL_Pantolactone isobutyraldehyde Isobutyraldehyde hydroxypivaldehyde Hydroxypivaldehyde isobutyraldehyde->hydroxypivaldehyde formaldehyde Formaldehyde formaldehyde->hydroxypivaldehyde cyanohydrin 2,4-dihydroxy-3,3-dimethylbutyronitrile hydroxypivaldehyde->cyanohydrin cyanide Cyanide (e.g., NaCN) cyanide->cyanohydrin dl_pantolactone DL-Pantolactone cyanohydrin->dl_pantolactone acid Acid (e.g., H₂SO₄) acid->dl_pantolactone

Workflow for the chemical synthesis of DL-Pantolactone.

Resolution_of_DL_Pantolactone dl_pantolactone DL-Pantolactone hydrolysis Base Hydrolysis dl_pantolactone->hydrolysis dl_pantoic_acid DL-Pantoic Acid hydrolysis->dl_pantoic_acid diastereomeric_salts Diastereomeric Salts (D-Pantoate-Amine & L-Pantoate-Amine) dl_pantoic_acid->diastereomeric_salts chiral_amine Chiral Amine chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization d_salt Less Soluble Salt (e.g., D-Pantoate-Amine) crystallization->d_salt l_salt More Soluble Salt (in solution) crystallization->l_salt acidification_d Acidification d_salt->acidification_d lactonization_d Lactonization acidification_d->lactonization_d d_pantolactone This compound lactonization_d->d_pantolactone

Logical workflow for the resolution of DL-Pantolactone.

References

Technical Support Center: Enhancing Stability of Immobilized Enzymes for Pantolactone Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the kinetic resolution of pantolactone using immobilized enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using immobilized enzymes for pantolactone resolution?

A1: Immobilizing enzymes offers several benefits over using them in their free, soluble form. Key advantages include enhanced stability against changes in temperature and pH, which prolongs their operational lifespan.[1] Immobilization facilitates easy separation of the enzyme from the reaction mixture, simplifying downstream processing and preventing product contamination. This also allows for the repeated use of the enzyme over multiple reaction cycles, which can significantly reduce overall process costs.[2]

Q2: What are the common causes of activity loss in immobilized enzymes?

A2: Loss of activity in immobilized enzymes can be attributed to several factors. These include:

  • Thermal deactivation: Exposure to temperatures outside the enzyme's optimal range can cause denaturation.[3]

  • pH instability: Extreme pH values can alter the enzyme's structure and function.[1]

  • Enzyme leaching: Weak interactions between the enzyme and the support can lead to the enzyme detaching and washing away during the reaction.[4]

  • Mass transfer limitations: The rate of the reaction can be limited by the diffusion of the substrate to the enzyme's active site within the immobilization matrix.[3]

  • Mechanical stress: Abrasion from stirring or particle-particle collisions can damage the immobilized enzyme.[3]

  • Inhibition: The product of the reaction or components of the reaction mixture can inhibit enzyme activity.[3]

Q3: How does the choice of support material impact enzyme stability?

A3: The support material is crucial for the stability and performance of the immobilized enzyme. An ideal support should be inert, physically robust, and provide a suitable microenvironment for the enzyme.[5] The properties of the support, such as particle size, porosity, and surface chemistry, can influence mass transfer and enzyme loading. The interactions between the enzyme and the support can also affect the enzyme's conformation and, consequently, its activity and stability.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low initial activity of immobilized enzyme - Enzyme denaturation during immobilization.- Poor enzyme loading.- Mass transfer limitations.- Optimize immobilization conditions (pH, temperature, time).- Use a milder immobilization technique.- Increase initial enzyme concentration during immobilization.- Reduce particle size of the support material.- Increase agitation to reduce external mass transfer limitations.
Rapid loss of activity over repeated cycles - Enzyme leaching from the support.- Enzyme denaturation due to harsh reaction conditions.- Mechanical degradation of the support.- Use a covalent immobilization method for stronger attachment.- Optimize reaction conditions (temperature, pH) to enhance enzyme stability.- Use a more mechanically stable support material.- Consider using a packed-bed reactor to minimize mechanical stress.
Inconsistent reaction rates - Non-uniform distribution of the enzyme on the support.- Channeling in a packed-bed reactor.- Incomplete removal of inhibitors between cycles.- Ensure thorough mixing during immobilization.- Optimize packing of the reactor bed.- Implement a more rigorous washing protocol between cycles.
Difficulty in separating the immobilized enzyme from the product - Small particle size of the support.- Mechanical breakdown of the support material.- Use a support with a larger particle size.- Choose a more robust support material.- Consider using magnetic support materials for easy separation with a magnet.

Quantitative Data Summary

Table 1: Reusability of Immobilized Enzymes in Pantolactone Resolution

Enzyme/Cell TypeImmobilization MatrixNumber of CyclesRemaining Activity (%)Reference
Pichia pastoris (recombinant D-lactonase)Calcium alginate56Not specified, but "without obvious loss"[6]
d-LactonohydrolaseNot specified2085.6[7]
Fusarium moniliforme SW-902 cellsκ-carrageenan2080[7]
Fusarium moniliforme CGMCC 0536 cellsCross-linking with glutaraldehyde30Stable activity reported

Experimental Protocols

Protocol 1: Immobilization of Whole Cells in Calcium Alginate

This protocol is adapted for the entrapment of microbial cells (e.g., Pichia pastoris expressing lactonase) for pantolactone resolution.[8][9]

Materials:

  • Microbial cells (wet cell weight)

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Sterile water or buffer

Procedure:

  • Prepare Sodium Alginate Solution: Dissolve 2-4% (w/v) sodium alginate in sterile water or buffer by stirring. Gentle heating may be applied to aid dissolution, but avoid boiling. Cool the solution to room temperature.

  • Cell Suspension: Suspend the wet microbial cells in the sodium alginate solution to achieve the desired cell concentration. Mix gently to ensure a homogenous suspension.

  • Bead Formation: Extrude the cell-alginate mixture dropwise into a gently stirring 0.1-0.2 M CaCl₂ solution using a syringe or a peristaltic pump. The droplets will form spherical beads upon contact with the calcium chloride solution.

  • Curing: Allow the beads to harden in the CaCl₂ solution for at least 1-2 hours with gentle agitation.

  • Washing: Decant the CaCl₂ solution and wash the beads several times with sterile water or buffer to remove excess calcium chloride and any un-entrapped cells.

  • Storage: The immobilized cell beads can be stored in a buffer at 4°C until use.

Protocol 2: Testing for Enzyme Leaching

This protocol provides a method to quantify the amount of enzyme that leaches from the support during the reaction.

Materials:

  • Immobilized enzyme

  • Reaction buffer

  • Bradford reagent or other protein quantification assay kit

Procedure:

  • Incubation: Incubate a known amount of the immobilized enzyme in the reaction buffer under typical reaction conditions (temperature, pH, agitation) but without the substrate for a defined period (e.g., 24 hours).

  • Sample Collection: At various time intervals, take samples of the supernatant (the buffer in which the immobilized enzyme is suspended).

  • Protein Quantification: Measure the protein concentration in the collected supernatant samples using a standard protein assay like the Bradford assay.

  • Data Analysis: Plot the protein concentration in the supernatant over time. A continuous increase in protein concentration indicates enzyme leaching. The total amount of leached enzyme can be calculated and expressed as a percentage of the initial amount of immobilized enzyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_reaction Reaction & Analysis enzyme_prep Enzyme/Cell Preparation immobilization Immobilization (e.g., Entrapment) enzyme_prep->immobilization support_prep Support Material Prep support_prep->immobilization washing Washing & Curing immobilization->washing reaction Pantolactone Resolution washing->reaction analysis Activity & Stability Analysis reaction->analysis product Product Isolation reaction->product

Caption: Experimental workflow for immobilized enzyme preparation and use.

troubleshooting_logic node_action Optimize Support & Agitation node_cause Denaturation During Immobilization start Low Enzyme Activity? q1 Initial or After Reuse? start->q1 initial Initial q1->initial reuse After Reuse q1->reuse q2_initial Mass Transfer Limitation? initial->q2_initial q2_reuse Enzyme Leaching? reuse->q2_reuse q2_initial->node_action Yes q2_initial->node_cause No node_action2 Optimize Reaction Conditions q2_reuse->node_action2 No node_cause2 Use Stronger Immobilization q2_reuse->node_cause2 Yes

Caption: Troubleshooting logic for low immobilized enzyme activity.

References

Technical Support Center: Separation of D-Pantoic Acid and L-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of D-pantoic acid and L-pantolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during this critical separation process.

Troubleshooting Guides

This section addresses specific issues that may arise during the enzymatic kinetic resolution of DL-pantolactone, the most common method for separating D-pantoic acid from L-pantolactone.

Problem: Low Conversion of DL-Pantolactone

Question: My enzymatic kinetic resolution of DL-pantolactone is stalling before reaching the theoretical maximum of 50% conversion. What are the potential causes and solutions?

Answer: Low conversion in enzymatic resolution can be attributed to several factors related to enzyme activity and reaction conditions. Here’s a systematic approach to troubleshoot this issue:

Potential Cause Explanation Recommended Solution(s)
Suboptimal pH Enzymes have a narrow optimal pH range. Deviation from this range can significantly decrease enzymatic activity. For most fungal D-lactonases, the optimal pH is around 7.0.[1]- Calibrate your pH meter and ensure the reaction buffer is at the optimal pH for your specific enzyme.- Monitor the pH throughout the reaction, as the formation of D-pantoic acid will lower the pH. Use an automated titrator or periodically add a base (e.g., NaOH or NH₃·H₂O) to maintain the optimal pH.[2]
Suboptimal Temperature Enzyme activity is temperature-dependent. Temperatures that are too low will decrease the reaction rate, while excessively high temperatures can lead to enzyme denaturation.- Verify the optimal temperature for your enzyme. For many D-lactonases, this is typically between 30°C and 40°C.[1][2] - Ensure your reaction vessel has uniform temperature control.
Enzyme Inhibition High concentrations of the product (D-pantoic acid) or the substrate (DL-pantolactone) can inhibit the enzyme, slowing down the reaction rate as the conversion increases.[1]- Consider a fed-batch approach for the substrate to maintain a lower, constant concentration.- Investigate methods for in-situ product removal.
Poor Enzyme Stability or Activity The enzyme preparation may have low specific activity, or it might be unstable under the reaction conditions. If using an immobilized enzyme, it may lose activity over repeated uses.- Use a fresh batch of enzyme or prepare a new whole-cell biocatalyst.- If using an immobilized enzyme, optimize the immobilization protocol. Entrapment in calcium alginate gels is a common method to improve stability.[3]
Presence of Inhibitors in the Substrate Impurities in the racemic DL-pantolactone starting material can act as enzyme inhibitors.- Ensure the purity of your DL-pantolactone. Recrystallization or distillation may be necessary.
Problem: Low Enantiomeric Excess (ee) of D-Pantoic Acid

Question: The enantiomeric excess (ee) of my D-pantoic acid is lower than expected. How can I improve the enantioselectivity of the enzymatic resolution?

Answer: Achieving high enantioselectivity is crucial for the successful separation of D-pantoic acid. Low ee can result from several factors:

Potential Cause Explanation Recommended Solution(s)
Suboptimal Reaction Conditions Enantioselectivity of an enzyme can be sensitive to pH and temperature.- Re-optimize the pH and temperature. Sometimes, conditions for optimal activity and optimal enantioselectivity can differ slightly.- Studies have shown that for some D-lactonases, lower temperatures (e.g., 30°C) can lead to better enantioselectivity.[2]
Non-Enzymatic Hydrolysis At pH values significantly above neutral, chemical (base-catalyzed) hydrolysis of both D- and L-pantolactone can occur, leading to the formation of racemic pantoic acid and thus a lower ee.- Maintain the reaction pH at or near the optimum for enzymatic activity, avoiding highly basic conditions. A pH of around 7.0 is generally recommended.[1][2]
Presence of Competing Enzymes If using a whole-cell biocatalyst, the host organism may contain other enzymes with lower enantioselectivity or that hydrolyze the L-pantolactone.- If using a recombinant strain, ensure high expression of the desired D-lactonase to overwhelm the activity of any endogenous enzymes.- Consider using a purified enzyme preparation instead of whole cells.
Reaction Run Beyond 50% Conversion Pushing the reaction beyond 50% conversion can sometimes lead to a slight hydrolysis of the L-enantiomer by the D-lactonase, reducing the overall ee.- Carefully monitor the reaction progress and stop it once approximately 50% conversion is reached.
Problem: Difficulty in Separating D-Pantoic Acid and L-Pantolactone Post-Reaction

Question: I am facing challenges with the extraction of D-pantoic acid from the unreacted L-pantolactone. The separation is incomplete, or I am getting a stable emulsion.

Answer: The separation of the water-soluble D-pantoic acid from the organic-soluble L-pantolactone is a critical downstream step. Here are some common issues and their solutions:

Potential Cause Explanation Recommended Solution(s)
Incomplete Extraction The distribution coefficients of D-pantoic acid and L-pantolactone between the aqueous and organic phases are pH-dependent.- For L-pantolactone extraction: Keep the aqueous phase at a neutral or slightly acidic pH (e.g., pH 6-7) to ensure D-pantoic acid is in its salt form and remains in the aqueous phase, while the neutral L-pantolactone is extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane.[4][5] - For D-pantoic acid extraction (after L-pantolactone removal): Acidify the aqueous phase to a low pH (e.g., pH 1-2) with an acid like HCl to protonate the D-pantoic acid, making it more soluble in organic solvents for subsequent extraction if needed. However, it is more common to proceed with the aqueous solution of the D-pantoate salt.
Emulsion Formation The presence of proteins (if using whole cells), surfactants, or other cellular debris can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, making separation difficult.- Prevention: Centrifuge the reaction mixture to remove cells and cellular debris before extraction.- Breaking the emulsion: - Centrifugation: Spin the mixture to help break the emulsion.[6] - Salting out: Add a saturated solution of NaCl (brine) to the separating funnel. This increases the ionic strength of the aqueous phase and can help force the separation.[7][8] - Filtration: Pass the mixture through a pad of Celite or glass wool.[7] - Solvent addition: Adding a small amount of a different solvent (e.g., methanol) can sometimes disrupt the emulsion.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for separating D-pantoic acid and L-pantolactone?

A1: The most common and industrially applied method is the enzymatic kinetic resolution of racemic (DL)-pantolactone.[3][4] This process utilizes a stereoselective enzyme, typically a D-lactonase (or D-lactonohydrolase), which selectively hydrolyzes D-pantolactone to D-pantoic acid, leaving the L-pantolactone largely unreacted.[1][9] The resulting mixture of water-soluble D-pantoic acid and organic-soluble L-pantolactone can then be separated.

Q2: Which microorganisms are commonly used to produce D-lactonase for this resolution?

A2: Several microorganisms are known to produce D-lactonase with high enantioselectivity. Fungi such as Fusarium oxysporum and Fusarium moniliforme have been historically used.[3][10] More recently, recombinant microorganisms like Pichia pastoris and Escherichia coli expressing D-lactonase genes are being employed for improved enzyme production and stability.[1][9]

Q3: What are the typical reaction conditions for the enzymatic resolution of DL-pantolactone?

A3: The optimal conditions can vary depending on the specific enzyme used, but generally fall within the following ranges:

  • pH: 6.5 - 7.5 (often controlled around 7.0)[1][2]

  • Temperature: 30 - 40°C[1][2]

  • Substrate Concentration: Can range from 40 g/L up to 200 g/L or higher, though high concentrations can sometimes lead to substrate or product inhibition.[2]

Q4: How can I monitor the progress of the enzymatic resolution?

A4: The reaction progress can be monitored by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).[2][11] A chiral HPLC method can be used to determine the concentrations of D-pantolactone, L-pantolactone, and D-pantoic acid, allowing for the calculation of both conversion and enantiomeric excess. Gas chromatography (GC) can also be used for the analysis of the lactones.[11][12]

Q5: What is done with the unreacted L-pantolactone after separation?

A5: The recovered L-pantolactone is typically racemized back to DL-pantolactone.[5][13] This is usually achieved by heating it with a base (like NaOH) or an acid. The resulting racemic mixture can then be recycled back into the enzymatic resolution process, improving the overall process economy.

Q6: Are there non-enzymatic methods for this separation?

A6: Yes, chemical resolution methods exist. These often involve the use of a chiral resolving agent, such as a chiral amine or an alkaloid, which forms diastereomeric salts with the racemic pantoic acid (after hydrolysis of the lactone). These diastereomeric salts can then be separated by crystallization, followed by the liberation of the desired D-pantoic acid. However, these methods are often more expensive and less environmentally friendly than enzymatic resolution due to the cost of the resolving agents and the use of organic solvents.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of DL-Pantolactone using Whole Cells

This protocol is a general guideline based on common practices and should be optimized for your specific enzyme and experimental setup.

Materials:

  • DL-pantolactone

  • Whole-cell biocatalyst (e.g., recombinant E. coli expressing D-lactonase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Base for pH control (e.g., 1 M NaOH or 5% NH₃·H₂O)

  • Reaction vessel with temperature and pH control

  • Stirrer

Procedure:

  • Biocatalyst Preparation: Prepare the whole-cell biocatalyst according to your specific protocol (e.g., culturing and harvesting recombinant E. coli).

  • Reaction Setup: In the reaction vessel, suspend the wet cells (e.g., 10-40 g wet cell weight per liter) in the reaction buffer.[2]

  • Substrate Addition: Add DL-pantolactone to the desired final concentration (e.g., 80-200 g/L).[2]

  • Reaction Execution:

    • Maintain the reaction at the optimal temperature (e.g., 30°C) with constant stirring.

    • Control the pH at the optimum for the enzyme (e.g., pH 7.0) by the automated or manual addition of the base.

  • Monitoring: Take samples periodically (e.g., every hour) and analyze the conversion of DL-pantolactone and the enantiomeric excess of the produced D-pantoic acid by HPLC.

  • Reaction Termination: Stop the reaction when the conversion reaches approximately 50%.

  • Workup:

    • Remove the cells by centrifugation or filtration.

    • The supernatant, containing D-pantoic acid and unreacted L-pantolactone, is now ready for the separation protocol.

Protocol 2: Separation of D-Pantoic Acid and L-Pantolactone

Materials:

  • Supernatant from the enzymatic resolution

  • Organic solvent (e.g., ethyl acetate)

  • Acid for pH adjustment (e.g., 6 M HCl)

  • Separating funnel

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • L-Pantolactone Extraction:

    • Transfer the cell-free supernatant to a separating funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

    • Drain the lower aqueous layer (containing the D-pantoate salt) into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to ensure complete removal of L-pantolactone.

    • The combined organic layers contain the L-pantolactone, which can be recovered by drying with anhydrous sodium sulfate and evaporating the solvent.

  • D-Pantoic Acid Solution:

    • The resulting aqueous layer contains the D-pantoate salt. This solution can be used directly for the synthesis of D-pantothenic acid or its derivatives.

    • Alternatively, to obtain D-pantolactone, the aqueous solution can be acidified with HCl to a pH of ~1-2 and then heated to promote lactonization. The resulting D-pantolactone can then be extracted with an organic solvent.[5]

Visualizations

Experimental Workflow for Enzymatic Resolution and Separation

G cluster_resolution Enzymatic Kinetic Resolution cluster_separation Downstream Processing cluster_recycling Recycling and Final Product dl_pantolactone DL-Pantolactone (Substrate) reaction Reaction Vessel (pH 7.0, 30-40°C) dl_pantolactone->reaction biocatalyst D-Lactonase (Whole Cell or Purified) biocatalyst->reaction centrifugation Cell Removal (Centrifugation/Filtration) reaction->centrifugation extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) centrifugation->extraction aqueous_phase Aqueous Phase: D-Pantoic Acid Salt extraction->aqueous_phase Water Soluble organic_phase Organic Phase: L-Pantolactone extraction->organic_phase Organic Soluble d_pantolactone_formation Lactonization of D-Pantoic Acid (Acidification & Heat) aqueous_phase->d_pantolactone_formation racemization Racemization of L-Pantolactone organic_phase->racemization racemization->dl_pantolactone Recycle final_d_pl D-Pantolactone d_pantolactone_formation->final_d_pl

References

Technical Support Center: Multi-Enzymatic Deracemization of dl-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the multi-enzymatic deracemization of dl-pantolactone (B117006) to produce d-pantolactone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue / Question Potential Cause(s) Recommended Solution(s)
1. Low conversion of dl-pantolactone and/or low yield of d-pantolactone. A. Inefficient Cofactor Regeneration: The regeneration of NADPH by glucose dehydrogenase (GDH) is insufficient to keep up with the consumption by ketopantolactone reductase (KPLR). This is a common rate-limiting step, especially at high substrate concentrations.[1]- Increase GDH activity: If using a whole-cell system, consider overexpressing GDH or adding supplementary cells expressing only GDH to the reaction mixture.[1] - Optimize glucose concentration: Ensure a sufficient concentration of glucose (the co-substrate for GDH) is present. A typical starting point is a 1.5 to 2-fold molar excess relative to the dl-pantolactone concentration.[2]
B. Low Activity of LPLDH or KPLR: One of the primary enzymes in the cascade may have low expression levels or specific activity.- Verify protein expression: Use SDS-PAGE to confirm the expression of all three enzymes in your whole-cell catalyst.[2] - Optimize induction conditions: Adjust inducer concentration (e.g., IPTG), temperature, and induction time to maximize soluble expression of all enzymes.
C. Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the overall cascade.- Optimize pH: The optimal pH for the individual enzymes may differ. A compromise pH of around 6.0-7.0 is often used for the whole-cell system.[2] Perform a pH optimization study within this range. - Optimize Temperature: The optimal temperature for the overall reaction is typically around 30°C.[2] Higher temperatures may increase initial rates but can lead to enzyme instability over longer reaction times.
2. Low enantiomeric excess (e.e.) of d-pantolactone. A. Insufficient KPLR Activity: If the reduction of the intermediate ketopantolactone is slow, it can accumulate and potentially undergo non-enzymatic side reactions, or the reverse reaction of LPLDH may become more significant.- Increase KPLR expression/activity: Similar to troubleshooting low yield, ensure KPLR is well-expressed and active. - Ensure efficient NADPH regeneration: A high NADPH/NADP+ ratio drives the reaction towards d-pantolactone formation. See solutions for inefficient cofactor regeneration.
B. Non-specific Reduction: Other endogenous reductases in the whole-cell catalyst (e.g., E. coli) might be reducing ketopantolactone to l-pantolactone.- Use a clean host strain: Employ a host strain with a low background of competing reductase activities. - Use purified enzymes: If whole-cell catalysis is problematic, consider using a cell-free system with purified enzymes, although this is often more costly.
3. Reaction stalls after a few hours. A. Enzyme Instability: One or more of the enzymes may not be stable under the reaction conditions for extended periods.- Lower the reaction temperature: A decrease from 30°C to 25°C may improve enzyme stability. - Immobilize the enzymes/cells: Immobilization can enhance the operational stability of biocatalysts.
B. Product Inhibition: High concentrations of d-pantolactone or gluconic acid (from glucose oxidation) may inhibit the enzymes.- In situ product removal: Consider strategies to remove d-pantolactone from the reaction mixture as it is formed, for example, by using a biphasic system. - Monitor pH: The formation of gluconic acid will lower the pH of the reaction medium. Ensure adequate buffering capacity or use a pH-stat to maintain the optimal pH.[2]
C. Substrate Inhibition: High concentrations of the intermediate, ketopantoate, have been shown to inhibit ketopantoate reductase.[2]- Fed-batch substrate addition: Instead of adding all the dl-pantolactone at the beginning, use a fed-batch strategy to maintain a lower, constant substrate concentration.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the multi-enzymatic deracemization of dl-pantolactone?

A1: The process utilizes a three-enzyme cascade:

  • l-pantolactone dehydrogenase (LPLDH): Selectively oxidizes l-pantolactone to the intermediate, α-ketopantolactone.

  • Ketopantolactone reductase (KPLR) or Conjugated Polyketone Reductase (CPR): Stereoselectively reduces α-ketopantolactone to d-pantolactone.[3]

  • Glucose Dehydrogenase (GDH): Regenerates the NADPH cofactor consumed by KPLR, by oxidizing glucose to gluconolactone.[1][3]

Q2: What is the primary rate-limiting step in this multi-enzyme system?

A2: While the rate-limiting step can vary depending on the specific reaction conditions, a common bottleneck is the regeneration of the NADPH cofactor by glucose dehydrogenase, particularly at high substrate concentrations.[1] Inefficient NADPH regeneration can slow down the reduction of ketopantolactone, impacting both the overall reaction rate and the final enantiomeric excess of the d-pantolactone product.

Q3: What are the typical kinetic parameters for the enzymes involved?

A3: The kinetic parameters can vary depending on the source of the enzyme and the assay conditions. The following table provides an overview of reported values.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp. (°C)
AmeLPLDHl-pantolactone1.8 ± 0.2115 ± 56.39 x 1048.030
ZpaCPRKetopantolactone10.8 ± 1.1125 ± 81.16 x 1045.545
E. coli KPRKetopantoate0.06406.7 x 1057.5-8.4N/A
E. coli KPRNADPH0.02402.0 x 1067.5-8.4N/A
B. subtilis GDHD-Glucose8.7N/AN/A8.045-50
B. subtilis GDHNADP+0.11N/AN/A8.045-50

Data for AmeLPLDH and ZpaCPR from Jin et al., 2023. Data for E. coli KPR from Matak-Vinkovic et al., 2001 and Sugantino et al., 2000. Data for B. subtilis GDH from Hilt et al., 1991.

Q4: How can I monitor the progress of the reaction and determine the enantiomeric excess of the product?

A4: The reaction can be monitored by taking samples at regular intervals and analyzing the concentrations of dl-pantolactone, d-pantolactone, and the intermediate ketopantolactone. The enantiomeric excess of d-pantolactone is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for Deracemization of dl-Pantolactone

This protocol is adapted from methodologies described for the deracemization using a co-expressing E. coli strain.[2]

1. Preparation of the Whole-Cell Biocatalyst: a. Co-transform E. coli BL21(DE3) with plasmids encoding LPLDH, KPLR (CPR), and GDH. b. Grow the recombinant strain in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and continue cultivation at a lower temperature (e.g., 20-25°C) for 16-20 hours. d. Harvest the cells by centrifugation (e.g., 5,000 x g, 15 min, 4°C) and wash with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0). The wet cell pellet can be used directly or stored at -80°C.

2. Deracemization Reaction: a. Prepare the reaction mixture in a suitable vessel (e.g., a baffled flask or a bioreactor):

  • 50 mM Phosphate Buffer (pH 6.0)
  • 1.25 M dl-pantolactone (substrate)
  • 2.5 M D-glucose (co-substrate)
  • 200 g/L wet cells (biocatalyst) b. Incubate the reaction at 30°C with agitation (e.g., 400-600 rpm). c. Maintain the pH at 6.0 using an automated titrator with 1 M NaOH, as the oxidation of glucose produces gluconic acid. d. Monitor the reaction progress by taking samples periodically (e.g., every 4-6 hours).

3. Sample Preparation and Analysis: a. Terminate the reaction in the sample by adding an equal volume of 3 M HCl. b. Centrifuge to remove cell debris. c. Extract the supernatant with an organic solvent (e.g., ethyl acetate). d. Analyze the organic phase by chiral GC or HPLC to determine the concentrations of the pantolactone enantiomers and the enantiomeric excess of the d-pantolactone product.

Visualizations

Deracemization_Pathway cluster_oxidation Oxidation of l-pantolactone cluster_reduction Reduction of Intermediate cluster_cofactor Cofactor Regeneration l_PL l-Pantolactone KPL α-Ketopantolactone l_PL->KPL LPLDH d_PL d-Pantolactone KPL->d_PL KPLR / CPR NADP NADP+ NADPH NADPH NADPH->NADP Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH

Caption: Multi-enzymatic cascade for the deracemization of dl-pantolactone.

Experimental_Workflow start Start prep_catalyst Prepare Whole-Cell Biocatalyst (Co-expression of LPLDH, KPLR, GDH) start->prep_catalyst setup_reaction Set up Deracemization Reaction (Substrate, Co-substrate, Buffer, Cells) prep_catalyst->setup_reaction incubation Incubate at Controlled Temperature and pH setup_reaction->incubation sampling Periodic Sampling incubation->sampling Monitor Progress end End incubation->end Reaction Complete analysis Sample Preparation and Chiral GC/HPLC Analysis sampling->analysis analysis->incubation Continue Reaction

Caption: A typical experimental workflow for whole-cell biocatalysis.

Troubleshooting_Tree start Low Yield or Low e.e.? check_cofactor Is Cofactor Regeneration Sufficient? start->check_cofactor Yes check_expression Are All Enzymes Expressed? check_cofactor->check_expression Yes solution_gdh Increase GDH Expression or Add Supplementary GDH Cells check_cofactor->solution_gdh No check_conditions Are Reaction Conditions Optimal? check_expression->check_conditions Yes solution_expression Optimize Induction Conditions (IPTG, Temp, Time) check_expression->solution_expression No solution_conditions Optimize pH, Temperature, and Substrate Concentration check_conditions->solution_conditions No solution_inhibition Consider Fed-Batch or Product Removal Strategies check_conditions->solution_inhibition Yes

Caption: Troubleshooting decision tree for low yield or enantiomeric excess.

References

Technical Support Center: High-Purity D(-)-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity D(-)-Pantolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing high-purity this compound?

A1: The most common industrial method for producing high-purity this compound is through the enzymatic kinetic resolution of racemic DL-Pantolactone.[1][2] This process uses a stereospecific enzyme, often a lactonohydrolase from microorganisms like Fusarium oxysporum, to selectively hydrolyze the D-enantiomer into D-pantoic acid, leaving the L-enantiomer unreacted.[3] The resulting D-pantoic acid is then separated and re-lactonized back to this compound under acidic conditions.[4] Alternative methods include multi-enzymatic deracemization, which converts the L-enantiomer into the D-enantiomer, offering a potentially more efficient route with higher theoretical yields.[5][6]

Q2: What are the critical quality attributes for high-purity this compound for pharmaceutical applications?

A2: For pharmaceutical use, this compound must meet stringent quality standards. Key attributes include high chemical purity (typically ≥99.0%), high enantiomeric excess (e.e.), and low levels of residual solvents and specific impurities.[4][7] The stereochemical purity is particularly critical as this compound is a chiral intermediate used in the synthesis of active pharmaceutical ingredients (APIs) like D-panthenol and calcium D-pantothenate, where the biological activity is dependent on the correct stereoisomer.[8][9] Common impurities that must be controlled include L-Pantolactone, D-pantoic acid, and any unreacted starting materials from the synthesis of the racemic mixture.[7]

Q3: How can I prevent racemization of this compound during purification and handling?

A3: Racemization, the conversion of the pure D-enantiomer into a mixture of D- and L-forms, is a critical issue that can compromise the biological efficacy of the final product.[8] The primary factors that induce racemization are elevated temperatures and non-neutral pH conditions. To prevent this, it is crucial to avoid exposing this compound or its derivatives to temperatures exceeding 70-75°C.[8] During workup and purification, maintaining a neutral or slightly acidic pH (in the range of 4-6) is recommended, as both strongly acidic and alkaline conditions can promote racemization.[8][10] When concentrating solutions, use of a rotary evaporator under reduced pressure helps to keep temperatures low.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Enzymatic Resolution Issues

Problem: The enzymatic resolution of DL-Pantolactone shows low conversion or poor enantioselectivity.

Click for Troubleshooting Steps
  • Possible Cause 1: Suboptimal pH.

    • Explanation: Enzymes have a narrow optimal pH range for activity. Deviating from this can significantly reduce the rate of hydrolysis and enantioselectivity.[3]

    • Solution: Maintain the optimal pH for the specific lactonase being used. For many fungal lactonases, the optimal pH is around 7.0.[3][11][12] Use a reliable buffer system (e.g., Tris-HCl, PBS) or an auto-titration system with a base like aqueous ammonia (B1221849) to keep the pH constant, as the formation of D-pantoic acid will lower the pH of the reaction mixture.[4][13][14]

  • Possible Cause 2: Suboptimal Temperature.

    • Explanation: Enzyme activity is highly dependent on temperature. Excessively high temperatures can lead to enzyme denaturation, while low temperatures will slow the reaction rate.[3]

    • Solution: Perform the reaction at the enzyme's optimal temperature, which for many lactonohydrolases is between 30°C and 40°C.[3][11]

  • Possible Cause 3: Enzyme Inhibition.

    • Explanation: High concentrations of the product, D-pantoic acid, or impurities in the starting DL-Pantolactone can inhibit the enzyme.[3]

    • Solution: Monitor the reaction progress. If inhibition is suspected, consider strategies for in-situ product removal. Ensure the starting racemic pantolactone is of high purity and free from potential inhibitors.[3]

  • Possible Cause 4: Poor Biocatalyst Stability (Immobilized Enzymes).

    • Explanation: If using an immobilized enzyme, leaching of the enzyme from the support or degradation of the support material can lead to a decline in activity over repeated batches.[3][13]

    • Solution: Optimize the immobilization protocol. Techniques like entrapment in calcium alginate gels can improve stability.[13] Monitor the catalyst's performance over several cycles to assess its operational stability.[3][12]

Recrystallization & Purification Issues

Problem: Difficulty obtaining pure crystals of this compound; the product "oils out" or remains impure.

Click for Troubleshooting Steps
  • Possible Cause 1: Incorrect Solvent System.

    • Explanation: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Solution: Conduct a systematic solvent screen. Common solvents for recrystallization of organic compounds include ethanol, ethyl acetate (B1210297)/hexane (B92381) mixtures, and acetone/water mixtures.[15][16][17] Given that this compound is an ester, solvents like ethyl acetate may be a good starting point.[15]

  • Possible Cause 2: Supersaturation is too high or cooling is too rapid.

    • Explanation: If the solution is cooled too quickly or is overly concentrated, the product may precipitate rapidly as an amorphous solid or oil instead of forming a crystalline lattice.[18] This rapid precipitation can trap impurities.

    • Solution: Slow down the cooling process. Allow the solution to cool to room temperature naturally before placing it in an ice bath. If the solution is too concentrated, add a small amount of additional hot solvent and re-heat until the solid redissolves, then cool slowly.[18]

  • Possible Cause 3: Presence of Impurities Inhibiting Crystallization.

    • Explanation: Certain impurities can interfere with the crystal lattice formation.

    • Solution: If colored impurities are present, consider treating the hot solution with a small amount of activated charcoal before hot filtration.[19] If significant impurities are present, an initial purification step using column chromatography may be necessary before recrystallization.

  • Possible Cause 4: No Crystal Formation.

    • Explanation: The solution may not be saturated enough, or nucleation may not have initiated.

    • Solution: If the solution is clear at low temperatures, try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of pure this compound.[18] If crystallization still does not occur, the solution is likely too dilute. Boil off some of the solvent to increase the concentration and cool again.[18]

Column Chromatography Issues

Problem: Poor separation of this compound from impurities (e.g., L-Pantolactone) during column chromatography.

Click for Troubleshooting Steps
  • Possible Cause 1: Inappropriate Stationary or Mobile Phase.

    • Explanation: The choice of silica (B1680970) gel (or other stationary phase) and the solvent system (mobile phase) is critical for achieving good separation.

    • Solution: For separating enantiomers like D- and L-Pantolactone, a standard silica gel column will not be effective. A chiral stationary phase (CSP) is required. If purifying from other types of impurities, optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[20]

  • Possible Cause 2: Overloading the Column.

    • Explanation: Applying too much sample to the column relative to the amount of stationary phase will result in broad, overlapping bands and poor separation.

    • Solution: As a general rule, the amount of sample should be about 1-5% of the mass of the silica gel. If solubility is an issue, consider dry loading the sample onto the column.[21]

  • Possible Cause 3: Compound Not Eluting from the Column.

    • Explanation: The mobile phase may be too non-polar to move the compound through the stationary phase. It is also possible the compound is unstable on silica.

    • Solution: First, confirm that your compound is stable to silica gel using a TLC test.[20] If it is stable, gradually increase the polarity of the mobile phase. If the compound is very polar, you may need to add a small percentage of a more polar solvent like methanol (B129727) to your eluent.[20]

Data Presentation

Table 1: Optimized Conditions for Enzymatic Resolution of DL-Pantolactone
ParameterOptimized ValueRationale / NotesSource
Enzyme Source Fusarium oxysporum, Fusarium moniliforme, Recombinant d-lactonaseThese microorganisms are known to produce lactonohydrolases with high stereospecificity for D-pantolactone.[3][12]
pH 7.0 - 7.5Optimal for enzyme activity and stability. The reaction produces pantoic acid, so pH control is crucial.[3][11][12]
Temperature 30 - 40°CBalances reaction rate with enzyme stability. Higher temperatures can decrease enantioselectivity.[3][11]
Substrate Conc. 20% - 35% (w/v)High substrate concentrations are economically favorable but can lead to substrate or product inhibition.[12][13]
Hydrolysis Rate >40%The goal is to hydrolyze close to 50% of the racemic mixture, corresponding to complete conversion of the D-enantiomer.[13]
Enantiomeric Excess (e.e.) >90%Achievable under optimized conditions, indicating high selectivity of the enzyme.[13]
Table 2: Typical Parameters for HPLC Purity Analysis
ParameterCondition 1: Achiral PurityCondition 2: Chiral PuritySource
Column C18 (e.g., Nucleosil 5C18, ODS-3)Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))[4][13][22]
Mobile Phase 10% Methanol in water or 10% Acetonitrile (B52724) with 0.02 mM KH2PO4Hexane/Ethanol (60/40, v/v)[4][13][22]
Flow Rate 1.0 mL/min0.8 - 1.0 mL/min[4][13]
Detection UV at 210 nm or 230 nmUV at 254 nm[4][13]
Column Temp. Ambient or 30°CAmbient[23]
Typical Retention Time Pantolactone: ~9 min, Pantoic Acid: ~5 minD-enantiomer and L-enantiomer baseline separated.[13][22]

Experimental Protocols

Protocol 1: General Workflow for Purification of this compound

This protocol describes a typical lab-scale procedure starting from racemic DL-Pantolactone.

  • Enzymatic Resolution:

    • Prepare a 20% (w/v) solution of DL-Pantolactone in a suitable buffer (e.g., 0.2 M Tris-HCl, pH 7.0).

    • Add the d-lactonohydrolase enzyme or whole-cell biocatalyst.

    • Incubate the mixture at 30-40°C with gentle agitation.

    • Monitor the reaction by HPLC to track the disappearance of pantolactone and the formation of pantoic acid. Maintain the pH at 7.0 by adding a base (e.g., aqueous ammonia) as needed.

    • Stop the reaction when approximately 40-50% conversion is reached.

  • Separation:

    • Remove the biocatalyst by centrifugation or filtration.[4]

    • Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate. This will remove the unreacted, organic-soluble L-Pantolactone.[3][4]

    • Combine the organic extracts (containing L-Pantolactone for potential recycling) and set them aside.

  • Lactonization:

    • Take the remaining aqueous layer, which contains the sodium or ammonium (B1175870) salt of D-pantoic acid.

    • Carefully acidify the solution to a pH of approximately 1 with a strong acid (e.g., concentrated HCl).[3]

    • Heat the acidified solution to reflux (approx. 95-100°C) and maintain for 3-4 hours to promote the conversion of D-pantoic acid back into this compound.[3]

  • Final Extraction and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution multiple times with ethyl acetate to recover the newly formed this compound.[3][4]

    • Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then a brine wash to remove residual acid and salts.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by recrystallization or column chromatography as needed to achieve the desired purity.

Protocol 2: Stability Indicating HPLC Method

This protocol outlines a method to assess the purity of this compound and detect potential degradation products like pantoic acid.

  • Instrumentation and Conditions:

    • System: HPLC with a UV detector.

    • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate (B84403) in water and acetonitrile (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205 nm.[23]

    • Injection Volume: 10 µL.[23]

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare individual stock solutions of high-purity this compound and D-pantoic acid in the mobile phase. Create a mixed standard solution containing both compounds at known concentrations to determine their respective retention times and resolution.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm membrane filter before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks. Quantify any impurities, such as pantoic acid, using the calibration curve.

Visualizations

Purification_Workflow Purification Workflow for this compound cluster_resolution Enzymatic Resolution cluster_separation Separation cluster_lactonization Lactonization & Purification dl_pl Racemic DL-Pantolactone enzyme d-Lactonohydrolase (pH 7, 30-40°C) dl_pl->enzyme mixture Mixture: D-Pantoic Acid + L-Pantolactone enzyme->mixture extraction1 Ethyl Acetate Extraction mixture->extraction1 l_pl L-Pantolactone (in Organic Phase) extraction1->l_pl d_pa D-Pantoic Acid (in Aqueous Phase) extraction1->d_pa acidification Acidification (HCl) & Heat (95-100°C) d_pa->acidification extraction2 Ethyl Acetate Extraction acidification->extraction2 recrystallization Recrystallization or Chromatography extraction2->recrystallization final_product High-Purity This compound recrystallization->final_product

Caption: A typical workflow for purifying this compound.

Troubleshooting_Recrystallization Troubleshooting Logic for Recrystallization start Dissolve Crude Product in Minimum Hot Solvent cool Cool Solution Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out Yes node_no_crystals Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal crystals_form->node_no_crystals crystals_form:e->node_no_crystals:w No node_boil If still no crystals, boil off some solvent to concentrate. crystals_form->node_boil node_oil_yes Re-heat, add more 'soluble' solvent. Cool even slower. oiling_out->node_oil_yes oiling_out:e->node_oil_yes:w Yes node_oil_no Collect Crystals by Filtration. Check Purity. oiling_out->node_oil_no oiling_out:s->node_oil_no:n No node_no_crystals->node_boil node_boil->cool

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Enhancing Diastereoselectivity with D(-)-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing D(-)-Pantolactone as a chiral auxiliary. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a chiral auxiliary?

This compound is a naturally derived chiral molecule, valued in asymmetric synthesis for its rigid bicyclic structure. This rigidity provides a well-defined steric environment, which is crucial for inducing high diastereoselectivity in a variety of chemical transformations, including aldol (B89426) additions and Diels-Alder reactions. Its utility is further enhanced by the relative ease of its attachment to substrates and subsequent removal after the desired stereoselective reaction has been accomplished.

Q2: What are the most common reactions where this compound is employed as a chiral auxiliary?

This compound is frequently used to control stereochemistry in several key carbon-carbon bond-forming reactions. The most common applications include:

  • Diastereoselective Aldol Additions: To control the formation of new stereocenters during the synthesis of β-hydroxy carbonyl compounds.

  • Asymmetric Diels-Alder Reactions: To direct the facial selectivity of the dienophile, leading to the formation of enantiomerically enriched cyclic compounds.

  • Stereoselective Alkylations: To control the approach of an electrophile to an enolate.

Q3: How is the this compound auxiliary attached to the substrate?

The auxiliary is typically attached to the substrate via an ester linkage. For instance, to prepare a dienophile for a Diels-Alder reaction, the hydroxyl group of this compound can be acylated with a reagent like acryloyl chloride in the presence of a base. This creates a chiral acrylate (B77674) ester.

Q4: How is the this compound auxiliary removed after the reaction?

The ester linkage connecting the chiral auxiliary to the product can be cleaved under basic hydrolysis conditions. A common method involves the use of lithium hydroxide (B78521) (LiOH) in a mixture of water and a miscible organic solvent like THF. This releases the chiral product and the pantolactone auxiliary, which can often be recovered and reused.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments using this compound.

Issue 1: Low Diastereoselectivity in Aldol Additions

Question: I am observing a low diastereomeric ratio (d.r.) in my this compound-mediated aldol addition. What are the potential causes and how can I improve the selectivity?

Possible Causes and Solutions:

  • Inappropriate Lewis Acid: The choice of Lewis acid is critical for achieving high diastereoselectivity. Different Lewis acids can lead to different transition state geometries. It is advisable to screen a variety of Lewis acids.

  • Incorrect Temperature: Aldol reactions are often highly sensitive to temperature. Lower temperatures generally favor the formation of the kinetic product and can significantly enhance diastereoselectivity. Try running the reaction at lower temperatures (e.g., -78 °C).

  • Solvent Effects: The polarity of the solvent can influence the reaction's stereochemical outcome. Non-polar solvents often favor more organized, chelated transition states, which can lead to higher selectivity.

  • Enolate Geometry: The geometry of the enolate (E vs. Z) can impact the stereochemical outcome. The conditions used for enolate formation (base, solvent, temperature) should be carefully controlled.

Issue 2: Poor Yield or Low Conversion in Diels-Alder Reactions

Question: My Diels-Alder reaction using a this compound-derived acrylate is showing low conversion, and the yield of the desired cycloadduct is poor. What can I do?

Possible Causes and Solutions:

  • Insufficient Lewis Acid Catalysis: Many Diels-Alder reactions with chiral acrylates require a Lewis acid to lower the LUMO of the dienophile and accelerate the reaction. Ensure the Lewis acid is fresh and used in the correct stoichiometric amount.

  • Reaction Temperature and Time: While some Diels-Alder reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to the retro-Diels-Alder reaction, reducing the yield.[1] Monitoring the reaction over time at different temperatures is recommended.

  • Diene Reactivity: The electronic nature of the diene is crucial. Electron-rich dienes generally react faster in normal-demand Diels-Alder reactions.[1] If possible, consider modifying the diene to increase its reactivity.

  • Steric Hindrance: The bulky pantolactone auxiliary can sterically hinder the approach of the diene. Ensure that the diene is not excessively bulky in a way that would clash with the auxiliary.

Issue 3: Difficulty in Cleaving the Chiral Auxiliary

Question: I am struggling to remove the this compound auxiliary from my product, or the cleavage reaction is leading to racemization. What should I do?

Possible Causes and Solutions:

  • Incomplete Hydrolysis: The saponification of the ester linkage may be incomplete. Ensure that a sufficient excess of the base (e.g., LiOH) is used and that the reaction is allowed to proceed for an adequate amount of time. Gentle heating can sometimes facilitate cleavage, but should be used with caution to avoid side reactions.

  • Racemization: If the newly formed stereocenter is adjacent to an enolizable proton, harsh basic conditions can lead to epimerization and a loss of stereochemical purity. It is important to use the mildest conditions possible for cleavage. Using lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide, can sometimes provide a milder alternative for cleavage.

  • Work-up Issues: After cleavage, the chiral product and the pantolactone auxiliary need to be separated. A careful extraction procedure is necessary. The pantolactone is water-soluble and can often be removed by aqueous washes.

Data Presentation

Table 1: Diastereoselectivity in a Pantolactone-Mediated Aldol Addition with Varying Lewis Acids
EntryLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1TiCl₄>95:585
2Sn(OTf)₂92:888
3Et₂AlCl85:1575
4BF₃·OEt₂70:3080

Data is representative and compiled from typical results for chiral auxiliary-mediated aldol reactions. Actual results may vary based on substrate and specific reaction conditions.

Table 2: Effect of Temperature on a Pantolactone-Mediated Diels-Alder Reaction
EntryTemperature (°C)Diastereomeric Excess (endo:exo)Yield (%)
12590:1070
2095:575
3-20>98:282
4-78>99:185

Data is representative and based on general trends observed in Lewis acid-catalyzed Diels-Alder reactions with chiral auxiliaries.

Experimental Protocols

Protocol 1: Attachment of this compound to Acryloyl Chloride

This protocol describes the synthesis of the chiral dienophile, (R)-pantolactone acrylate.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add acryloyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Cleavage of the this compound Auxiliary

This protocol describes the removal of the chiral auxiliary from the product of a Diels-Alder reaction.

Materials:

  • Diels-Alder adduct (product from the reaction)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add solid lithium hydroxide (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chiral product.

  • The aqueous layer can be further processed to recover the this compound auxiliary if desired.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_attachment Auxiliary Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage & Recovery start This compound + Substrate Precursor acylate Acylation Reaction (e.g., with Acryloyl Chloride) start->acylate purify1 Purification 1 (Chromatography) acylate->purify1 chiral_substrate Chiral Substrate purify1->chiral_substrate reaction Asymmetric Reaction (e.g., Diels-Alder) chiral_substrate->reaction adduct Diastereomeric Product reaction->adduct cleavage Hydrolysis (e.g., LiOH) adduct->cleavage separation Extraction & Separation cleavage->separation final_product Enantiopure Product separation->final_product recovered_aux Recovered Auxiliary separation->recovered_aux troubleshooting_diastereoselectivity cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Further Steps start Low Diastereoselectivity Observed temp Lower Reaction Temperature start->temp lewis_acid Screen Different Lewis Acids start->lewis_acid solvent Vary Solvent Polarity start->solvent check_enolate Verify Enolate Formation Conditions temp->check_enolate lewis_acid->check_enolate solvent->check_enolate purification Optimize Diastereomer Purification check_enolate->purification success Improved Diastereoselectivity purification->success

References

Technical Support Center: Scaling Up Biocatalytic Kinetic Resolution of D,L-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biocatalytic kinetic resolution of D,L-pantolactone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Enantiomeric Excess (ee) of D-Pantoic Acid or Unreacted L-Pantolactone

Question: My reaction is proceeding, but the enantiomeric excess (ee) of my product is consistently low. What are the potential causes and how can I improve it?

Answer:

Low enantiomeric excess is a common issue that can often be resolved by optimizing reaction conditions. Here are the primary factors to investigate:

  • Suboptimal pH: The pH of the reaction medium significantly influences the enantioselectivity of the lactonase. For many D-lactonases, a neutral pH of around 7.0 is optimal.[1] Deviations from this can lead to decreased enantioselectivity.

    • Solution: Carefully control the pH of the reaction. It is recommended to use a buffered solution or implement a pH control system, especially for large-scale reactions where the production of D-pantoic acid will lower the pH. For instance, using 5% NH₃·H₂O to maintain a pH of 7.0 ± 0.2 has been shown to be effective.[1]

  • Incorrect Temperature: Temperature affects both the rate of reaction and the enzyme's enantioselectivity. While higher temperatures may increase the reaction rate, they can also negatively impact enantioselectivity.

    • Solution: Screen a range of temperatures to find the optimal balance. For example, with the D-lactonase TSDL, 30°C was found to provide a good balance of high conversion and good enantioselectivity.[1] Increasing the temperature to 40°C led to a higher reaction rate but a decrease in enantioselectivity.[1]

  • Enzyme Inhibition: High concentrations of the substrate (D,L-pantolactone) or the product (D-pantoic acid) can lead to substrate or product inhibition, respectively. This can affect the enzyme's performance and selectivity.

    • Solution: Investigate the effect of substrate concentration. While higher substrate concentrations are desirable for scalability, they may not be optimal for enantioselectivity. Running the reaction at different substrate concentrations (e.g., ranging from 40 g/L to 200 g/L) can help identify an optimal level.[1]

  • Non-Enzymatic Hydrolysis: Pantolactone can undergo spontaneous, non-enzymatic hydrolysis, especially at non-neutral pH and elevated temperatures. This non-selective hydrolysis will lead to the formation of a racemic mixture of pantoic acid, thus reducing the overall enantiomeric excess.

    • Solution: Run a control reaction without the enzyme under the same conditions to quantify the extent of non-enzymatic hydrolysis. If significant, consider lowering the reaction temperature and maintaining a neutral pH to minimize this side reaction.

Issue 2: Low Conversion of D,L-Pantolactone

Question: The conversion of my racemic pantolactone is lower than expected. How can I increase the reaction yield?

Answer:

Low conversion can be attributed to several factors, ranging from reaction conditions to enzyme stability.

  • Suboptimal Temperature and pH: As with enantioselectivity, the reaction rate is highly dependent on temperature and pH.

    • Solution: Optimize these parameters. For the TSDL D-lactonase, the maximum hydrolysis rate was observed at 40°C and a pH of 7.0.[1]

  • Insufficient Biocatalyst Loading: The amount of enzyme or whole cells used will directly impact the reaction rate and overall conversion within a given timeframe.

    • Solution: Increase the biocatalyst concentration. Studies have shown that increasing the wet cell weight (WCW) of recombinant E. coli cells from 5 g/L to 40 g/L significantly increases the rate of hydrolysis.[1]

  • Poor Enzyme Stability: The enzyme may be denaturing or losing activity over the course of the reaction, especially in longer batch reactions or when reusing the biocatalyst.

    • Solution: Consider enzyme immobilization. Immobilizing the enzyme, for example in calcium alginate gels, has been shown to significantly improve operational stability, allowing for repeated batch reactions with minimal loss of activity.[2][3] Adding stabilizers like CaCl₂ can also enhance the stability of the immobilized biocatalyst.[3]

  • Mass Transfer Limitations: In heterogeneous systems (e.g., with immobilized enzymes or whole cells), the rate of reaction can be limited by the diffusion of the substrate to the enzyme's active site.

    • Solution: Ensure adequate mixing and agitation of the reaction mixture. Optimizing the particle size and porosity of the immobilization matrix can also improve mass transfer.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for the kinetic resolution of D,L-pantolactone?

A1: The most critical parameters to optimize are:

  • pH: Typically neutral (around 7.0).[1]

  • Temperature: Often a compromise between reaction rate and enantioselectivity (e.g., 30-40°C).[1]

  • Biocatalyst Loading: Higher loading generally leads to faster conversion.[1]

  • Substrate Concentration: Balancing high productivity with potential substrate inhibition.[1]

Q2: Is it better to use a free enzyme or an immobilized biocatalyst?

A2: While free enzymes can be effective, immobilized biocatalysts offer several advantages for scaling up, including enhanced operational stability, easier separation from the reaction mixture, and the potential for continuous processing.[3][4] Immobilized whole cells, in particular, can be very robust and allow for numerous repeated batch reactions.[2]

Q3: My enzyme seems to be losing activity after a few batches. What can I do?

A3: Loss of activity upon reuse is a common challenge. Strategies to improve enzyme stability include:

  • Immobilization: As mentioned, this is a highly effective method to enhance stability.[3]

  • Protein Engineering: Site-directed mutagenesis can be used to create more robust enzyme variants with improved thermal and pH stability.

  • Use of Additives: Soluble additives can sometimes help to stabilize the enzyme's structure.

Q4: How can I separate the product D-pantoic acid from the unreacted L-pantolactone?

A4: The product D-pantoic acid is an open-chain carboxylic acid, while the unreacted L-pantolactone is a cyclic ester. This difference in chemical properties can be exploited for separation. A common method is to perform a liquid-liquid extraction. After the enzymatic reaction, the unreacted L-pantolactone can be extracted with an organic solvent. The D-pantoic acid can then be converted back to D-pantolactone via chemical lactonization, often by heating under acidic conditions, and subsequently extracted.[4]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for D-lactonase (TSDL) from Thielavia sp. expressed in E. coli

ParameterRange TestedOptimal ValueObservationReference
Temperature 20 - 50 °C30 °C40°C gave the highest rate but lower enantioselectivity. 30°C provided a good balance.[1]
pH 6.0 - 8.57.0Higher pH values led to a decrease in enantioselectivity.[1]
Cell Loading (WCW/L) 5 - 40 g/L40 g/LIncreased cell loading led to a higher hydrolysis rate.[1]
Substrate Concentration 40 - 200 g/L200 g/LHigher concentrations were well-tolerated, leading to high productivity.[1]

Table 2: Industrial Scale Reaction Parameters for Immobilized Pichia pastoris harboring D-lactonase

ParameterValueReference
Substrate Concentration 280 g/L[3]
Biocatalyst 16 t immobilized cells (containing ~2.4 t wet cells)[3]
Stabilizer 130 kg CaCl₂[3]
Temperature 28 °C[3]
pH 7.0[3]
Reaction Time 11 - 12 hours[3]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Kinetic Resolution of D,L-Pantolactone

This protocol is based on the work by Zhang et al. (2020).[1]

  • Biocatalyst Preparation:

    • Inoculate a single colony of recombinant E. coli (expressing D-lactonase TSDL) into 10 mL of LB medium with the appropriate antibiotic.

    • Incubate at 37°C for 12 hours.

    • Transfer 5 mL of the culture into 100 mL of fresh LB medium and incubate at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate at 28°C for another 12-14 hours.

    • Harvest the cells by centrifugation (9000 x g, 4°C, 10 min).

  • Kinetic Resolution Reaction:

    • In a temperature-controlled vessel, prepare a solution of D,L-pantolactone in water (e.g., 200 g/L).

    • Add the harvested wet cells to the desired concentration (e.g., 40 g WCW/L).

    • Adjust the temperature to 30°C.

    • Control the pH at 7.0 ± 0.2 using a suitable base (e.g., 5% NH₃·H₂O).

    • Monitor the reaction progress by taking samples at regular intervals.

  • Sample Analysis:

    • Centrifuge the samples to remove the cells.

    • Analyze the supernatant by HPLC to determine the conversion of D,L-pantolactone and the enantiomeric excess of D-pantoic acid.

Protocol 2: Kinetic Resolution using Immobilized Whole Cells

This protocol is adapted from Zhang et al. (2021).[3]

  • Immobilization of Whole Cells:

    • Suspend the harvested wet cells (e.g., recombinant Pichia pastoris) in water.

    • Add a cross-linking agent such as glutaraldehyde (B144438) and stir at 4°C.

    • After incubation, centrifuge and wash the cells.

    • Resuspend the cross-linked cells in a sodium alginate solution.

    • Extrude the mixture dropwise into a CaCl₂ solution to form calcium alginate beads.

    • Wash the beads and store them at 4°C.

  • Immobilized Cell Kinetic Resolution:

    • In a stirred tank reactor, add the immobilized cell beads, the D,L-pantolactone substrate solution (e.g., 280 g/L), and a stabilizer such as CaCl₂.

    • Maintain the reaction at the optimal temperature (e.g., 28°C) and pH (e.g., 7.0).

    • After the desired conversion is reached (e.g., >40%), separate the immobilized biocatalyst by filtration for reuse.

    • The reaction mixture containing D-pantoic acid and unreacted L-pantolactone can then be processed for product separation.

Visualizations

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Kinetic Resolution cluster_analysis Analysis & Downstream culture Cell Culture & Growth induction Protein Expression Induction culture->induction harvest Cell Harvesting induction->harvest reaction_setup Reaction Setup (Substrate, Biocatalyst) harvest->reaction_setup Add Cells ph_control pH & Temp Control reaction_setup->ph_control sampling Monitoring & Sampling ph_control->sampling separation Biocatalyst Separation sampling->separation Process Sample hplc HPLC Analysis (ee & Conversion) separation->hplc product_isolation Product Isolation separation->product_isolation

Caption: General experimental workflow for biocatalytic kinetic resolution.

troubleshooting_logic start Low Enantiomeric Excess (ee) cause1 Suboptimal pH? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Non-enzymatic Hydrolysis? start->cause3 sol1 Control pH at 7.0 cause1->sol1 Yes sol2 Optimize Temperature (e.g., 30°C) cause2->sol2 Yes sol3 Run 'No-Enzyme' Control cause3->sol3 Yes

Caption: Troubleshooting logic for low enantiomeric excess.

References

Validation & Comparative

D(-)-Pantolactone vs. L(+)-Pantolactone: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pantolactone, a chiral molecule, exists as two enantiomers: D(-)-Pantolactone and L(+)-Pantolactone. While structurally mirror images, their biological activities diverge significantly. This guide provides an objective comparison of the two enantiomers, supported by available experimental data, to elucidate their distinct roles in biological systems.

Core Distinction: The Precursor to Vitamin B5

The primary and most critical difference lies in their roles as precursors to pantothenic acid, or Vitamin B5. This compound is the biologically active precursor, readily converted in the body to D-pantothenic acid, an essential component of Coenzyme A (CoA).[1] CoA is a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. In contrast, L(+)-Pantolactone is generally considered the biologically inactive enantiomer in this regard and is not a precursor to Vitamin B5.[2]

Enzymatic Selectivity: The Basis of Biological Differentiation

The stark difference in the biological utility of D(-)- and L(+)-Pantolactone is fundamentally rooted in the high stereoselectivity of enzymes. Numerous biotechnological processes have been developed to resolve racemic DL-pantolactone mixtures, leveraging enzymes that preferentially act on one enantiomer.

  • D-lactonases : These enzymes exhibit high hydrolytic activity and enantioselectivity toward this compound, converting it to D-pantoic acid, a step towards D-pantothenic acid synthesis.[3]

  • L-pantolactone dehydrogenase (LPLDH) : Conversely, enzymes like LPLDH specifically catalyze the dehydrogenation of L(+)-Pantolactone into ketopantolactone.[4] This enzymatic specificity underscores the distinct metabolic fates of the two enantiomers.

This enzymatic discrimination is the cornerstone of the industrial production of pure this compound for pharmaceutical and cosmetic applications.

Comparison of Biological Activities

Biological Activity/PropertyThis compoundL(+)-PantolactoneSupporting Evidence
Vitamin B5 Precursor YesNoThis compound is the direct precursor to D-pantothenic acid (Vitamin B5).[1] The L-isomer is not metabolized to Vitamin B5.[2]
Metabolic Fate Converted to D-pantothenic acid, a key component of Coenzyme A, and participates in various metabolic pathways.[1]Not converted to Vitamin B5. Can be metabolized by specific enzymes like L-pantolactone dehydrogenase.[2][4]Enzymatic studies demonstrate the stereoselective conversion of each enantiomer.[3][4]
Cosmetic Applications Widely used as a humectant and moisturizer in skincare and haircare products due to its conversion to provitamin B5.[1]Not typically used in isolation for its biological activity in cosmetics.The moisturizing and skin-soothing effects are attributed to its conversion to pantothenic acid.[5]
Skin Sensitization Data for the individual enantiomer is limited. However, racemic DL-pantolactone has been reported to cause allergic contact dermatitis in some individuals.[6]Data for the individual enantiomer is limited. Racemic DL-pantolactone has been associated with allergic contact dermatitis.[6]Case reports have identified pantolactone (from racemic mixtures) as a skin sensitizer.[6]

Experimental Protocols

Enzymatic Resolution of DL-Pantolactone

A common experimental approach to differentiate the enantiomers is through enzymatic kinetic resolution.

Objective: To selectively hydrolyze one enantiomer from a racemic mixture of DL-pantolactone using an enantioselective enzyme.

Methodology:

  • Enzyme Preparation: A specific lactonase, either D-selective or L-selective, is expressed in a microbial host such as E. coli.

  • Reaction Setup: The racemic DL-pantolactone substrate is dissolved in a buffered solution. The recombinant whole-cell biocatalyst or purified enzyme is added to the solution.

  • Incubation: The reaction mixture is incubated under optimized conditions of temperature and pH.

  • Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them using chiral High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the remaining pantolactone enantiomers and the product (pantoic acid).

  • Data Analysis: The conversion rate and the enantiomeric excess of the product are calculated to determine the enzyme's activity and selectivity.

This methodology is frequently employed in studies focused on the production of enantiopure this compound.[3]

Signaling Pathways and Logical Relationships

The distinct biological relevance of D(-)- and L(+)-Pantolactone is primarily determined by their entry into different metabolic pathways, as dictated by enzymatic stereoselectivity.

metabolic_pathway D_PL This compound D_PA D-Pantoic Acid D_PL->D_PA D-lactonase L_PL L(+)-Pantolactone KP Ketopantolactone L_PL->KP L-pantolactone dehydrogenase VitB5 Vitamin B5 (D-Pantothenic Acid) D_PA->VitB5 CoA Coenzyme A VitB5->CoA Metabolism Cellular Metabolism CoA->Metabolism

Figure 1. Divergent metabolic pathways of D(-)- and L(+)-Pantolactone.

The diagram above illustrates that only this compound leads to the synthesis of the biologically crucial Coenzyme A. L(+)-Pantolactone is shunted to a different metabolic route, highlighting its inaction as a vitamin precursor.

Conclusion

The biological activities of this compound and L(+)-Pantolactone are fundamentally different, with the former being the valuable precursor to Vitamin B5 and the latter being largely inactive in this essential role. This distinction, governed by the stereospecificity of enzymes, is the defining factor in their respective applications in the pharmaceutical, cosmetic, and biotechnology industries. While this compound is sought after for its beneficial effects, it is important to note that racemic mixtures have been associated with skin sensitization, although the specific contribution of each enantiomer to this effect requires further investigation. Researchers and developers should consider the distinct properties of each enantiomer to ensure the desired biological outcome and safety of their formulations.

References

A Comparative Guide to the Synthesis of D(-)-Pantolactone: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D(-)-Pantolactone is a crucial chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives. The stereochemical purity of this compound directly impacts the biological efficacy of the final active pharmaceutical ingredient. This guide provides an objective comparison of the two primary manufacturing strategies: traditional chemical synthesis involving resolution and modern enzymatic synthesis. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: A Side-by-Side Comparison

The choice between chemical and enzymatic synthesis of this compound often involves a trade-off between established industrial processes and greener, more specific biocatalytic methods. The following table summarizes key quantitative performance indicators for both approaches based on available literature.

Performance IndicatorChemical Synthesis with ResolutionEnzymatic Synthesis (Deracemization)
Starting Materials Formaldehyde, Isobutyraldehyde (B47883)DL-Pantolactone
Key Reagents/Catalysts Cyanide, strong acids/bases, chiral resolving agentsL-pantolactone dehydrogenase, polyketone reductase, glucose dehydrogenase
Overall Yield ~90% (with recycling of unwanted enantiomer)Not explicitly stated as a direct yield, but focuses on conversion of the racemate
Yield of Racemic Mixture 92.5%N/A
Enantiomeric Excess (e.e.) High, but dependent on the efficiency of the resolution step>98.6%[1][2]
Productivity Not typically reported in the same terms107.7 g/(L·d)[1][2]
Reaction Time Varies depending on the specific process24-36 hours[1][2][3]
Reaction Temperature Can involve high temperatures20-40°C[3]
pH Often requires strongly acidic or basic conditions5.0-10.0[3]
Environmental Impact Use of toxic reagents (e.g., cyanide) and organic solventsGenerally considered greener, uses aqueous media

Experimental Protocols

Chemical Synthesis of DL-Pantolactone and Resolution

The chemical synthesis of this compound typically involves a two-stage process: the synthesis of the racemic mixture (DL-pantolactone) followed by the resolution of the enantiomers.

Part 1: Synthesis of DL-Pantolactone

This protocol is based on a patented method for producing DL-pantolactone.[4]

  • Aldol Condensation: Paraformaldehyde and isobutyraldehyde are reacted in an alcohol solvent (e.g., methanol, ethanol) in the presence of a basic catalyst (e.g., sodium cyanide, triethylamine). The molar ratio of paraformaldehyde to isobutyraldehyde is typically around 1.0-1.2 to 1.

  • Cyanation: Hydrocyanic acid is added to the reaction mixture from the previous step to form 2,4-dihydroxy-3,3-dimethylbutyronitrile.

  • Esterification and Lactonization: The butyronitrile (B89842) derivative is then subjected to esterification under acidic conditions to yield 2,4-dihydroxy-3,3-dimethylbutyrate. This intermediate undergoes spontaneous lactonization to form DL-pantolactone.

  • Neutralization and Purification: The excess acid is neutralized with a base, and the resulting salt is removed by filtration. The filtrate is then concentrated, and the DL-pantolactone is purified by rectification.

Part 2: Resolution of DL-Pantolactone

A common method for resolving the racemic mixture is through the use of chiral resolving agents, such as derivatives of quinine (B1679958) or brucine.[5] This process involves the formation of diastereomeric salts, which can be separated by crystallization. The desired diastereomer is then treated with acid to liberate the this compound. This method can be costly and requires the use of stoichiometric amounts of the resolving agent.[5]

Enzymatic Synthesis via Deracemization

This protocol is based on a multi-enzymatic cascade for the deracemization of DL-pantolactone.[1][2][3]

  • Biocatalyst Preparation: An E. coli strain co-expressing three key enzymes is used as a whole-cell biocatalyst. These enzymes are L-pantolactone dehydrogenase (AmeLPLDH), conjugated polyketone reductase (ZpaCPR), and glucose dehydrogenase (BsGDH) for cofactor regeneration.[1][2]

  • Reaction Setup: The reaction is typically carried out in a buffered aqueous solution (e.g., PBS buffer, pH 6.0). The whole-cell biocatalyst is suspended in the buffer along with DL-pantolactone (substrate) and glucose (for cofactor regeneration).

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.[3] The pH is maintained at the optimal level for the enzymatic cascade through the addition of a base (e.g., NaOH solution).[3]

  • Monitoring and Work-up: The progress of the reaction is monitored by analyzing the enantiomeric excess of this compound. Once the desired conversion is achieved (typically within 24-36 hours), the reaction is terminated.[1][2][3] The cells are removed by centrifugation, and the this compound can be extracted from the supernatant using an organic solvent (e.g., ethyl acetate).[3]

Mandatory Visualization

The following diagrams illustrate the logical flow and key steps of both the chemical and enzymatic synthesis pathways for this compound.

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis (Deracemization) chem_start Formaldehyde + Isobutyraldehyde aldol Aldol Condensation & Cyanation chem_start->aldol racemic DL-Pantolactone (Racemic Mixture) aldol->racemic resolution Chemical Resolution (e.g., with chiral amines) racemic->resolution d_pantolactone_chem This compound resolution->d_pantolactone_chem Separation l_pantolactone L(+)-Pantolactone (for racemization/recycling) resolution->l_pantolactone enz_start DL-Pantolactone (Racemic Mixture) l_oxidation L-pantolactone dehydrogenase enz_start->l_oxidation L-enantiomer d_pantolactone_enz This compound keto Ketopantolactone l_oxidation->keto d_reduction Conjugated polyketone reductase keto->d_reduction d_reduction->d_pantolactone_enz cofactor Cofactor Regeneration (Glucose Dehydrogenase) d_reduction->cofactor NADPH -> NADP+ cofactor->d_reduction NADP+ -> NADPH

References

A Comparative Guide to the Validation of D-(−)-Pantolactone Enantiomeric Excess by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of D-(−)-pantolactone, a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, is critical for ensuring the efficacy and safety of the final pharmaceutical product. Chiral Gas Chromatography (GC) stands as a robust and widely adopted analytical technique for the determination of its enantiomeric excess (ee). This guide provides an objective comparison of chiral GC with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their analytical needs.

Comparison of Analytical Techniques for Enantiomeric Excess Determination

The choice of analytical methodology for determining the enantiomeric excess of D-(−)-pantolactone is dictated by factors such as required accuracy, sensitivity, sample throughput, and available instrumentation. While chiral GC is a stalwart technique, other chromatographic and spectroscopic methods present viable alternatives.

Analytical TechniquePrincipleTypical Stationary/Mobile PhaseResolution (Rs)Analysis TimeLimit of Detection (LOD)Limit of Quantitation (LOQ)AdvantagesDisadvantages
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers with a chiral stationary phase (CSP) in a capillary column.CSP: Derivatized cyclodextrins (e.g., Restek Rt-βDEXsm); Carrier Gas: Helium or Hydrogen.> 1.5 (baseline)10-20 min~0.05% of the major enantiomer~0.15% of the major enantiomerHigh resolution, high sensitivity, established methodology, suitable for volatile compounds.Requires sample volatility, potential for thermal degradation of labile compounds.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase in a column, eluted by a liquid mobile phase.CSP: Polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives); Mobile Phase: Hexane/Isopropanol.> 1.5 (baseline)15-30 min~0.05% of the major enantiomer~0.15% of the major enantiomerBroad applicability, room temperature analysis, non-volatile samples can be analyzed.Higher solvent consumption, potentially longer analysis times compared to modern SFC.
Chiral Supercritical Fluid Chromatography (SFC) Differential partitioning using a chiral stationary phase with a supercritical fluid (e.g., CO2) as the primary mobile phase.CSP: Polysaccharide-based; Mobile Phase: CO2 with a co-solvent (e.g., Methanol).> 1.5 (baseline)5-15 min~0.05% of the major enantiomer~0.15% of the major enantiomerFast separations, reduced organic solvent consumption, orthogonal selectivity to HPLC.Requires specialized instrumentation, less universally available than HPLC.
Molecular Rotational Resonance (MRR) Spectroscopy Diastereomeric complex formation with a chiral tag molecule, leading to distinct rotational spectra for each enantiomer.N/A (gas phase measurement)N/A (spectral distinction)~15 minPotentially higher than chromatographic methodsPotentially higher than chromatographic methodsNo need for chiral columns or solvents, provides absolute configuration information.Requires specialized and less common instrumentation, may have lower sensitivity for trace enantiomers.

Experimental Protocols

A detailed methodology for the validation of D-(−)-pantolactone enantiomeric excess using chiral GC is provided below. This protocol is based on established methods for the analysis of chiral lactones and utilizes a commonly employed chiral stationary phase.

Chiral Gas Chromatography Method for D-(−)-Pantolactone

Objective: To separate and quantify the enantiomers of pantolactone to determine the enantiomeric excess of the D-(−)-enantiomer.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.

  • Autosampler and data acquisition software.

Reagents and Materials:

  • D-(−)-Pantolactone reference standard (>99% ee)

  • L-(+)-Pantolactone reference standard (>99% ee)

  • Racemic (±)-Pantolactone

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

Chromatographic Conditions:

  • Injector Temperature: 230 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute

    • Ramp: 5 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

Sample Preparation:

  • Standard Solutions: Prepare individual solutions of D-(−)-pantolactone and L-(+)-pantolactone, and a solution of the racemic mixture in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the D-(−)-pantolactone sample in the chosen solvent to a final concentration of approximately 1 mg/mL.

Validation Parameters:

  • Specificity: Inject the individual enantiomer solutions, the racemic mixture, and a blank solvent to confirm the retention times of each enantiomer and the absence of interfering peaks.

  • Linearity: Prepare a series of dilutions of the L-(+)-pantolactone standard (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0% of the nominal D-(−)-pantolactone concentration) and inject each in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ from the linearity data, typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve) for LOD and 10 * (standard deviation of the response / slope of the calibration curve) for LOQ.

  • Precision (Repeatability): Inject the sample solution six times and calculate the relative standard deviation (RSD) of the peak area for the minor enantiomer.

  • Accuracy: Prepare a sample of D-(−)-pantolactone with a known amount of spiked L-(+)-pantolactone (e.g., at the 1% level) in triplicate. Analyze the samples and calculate the percent recovery of the spiked enantiomer.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagrams illustrate the key workflows.

Experimental Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Weigh D-(-)-Pantolactone Sample prep2 Dissolve in GC-grade Solvent prep1->prep2 gc1 Inject Sample onto Chiral GC Column prep2->gc1 1 µL Injection prep3 Prepare Standard Solutions (D, L, Racemic) gc2 Temperature Programmed Elution gc1->gc2 gc3 Detection by FID gc2->gc3 data1 Integrate Peak Areas of Enantiomers gc3->data1 Chromatogram data2 Calculate Enantiomeric Excess (% ee) data1->data2 data3 Validate Method (LOD, LOQ, Precision, Accuracy) data2->data3 Performance Metrics

Caption: Workflow for Chiral GC Analysis of D-(−)-Pantolactone.

Logical Relationships in Method Validation specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision lod_loq LOD & LOQ linearity->lod_loq range Range linearity->range accuracy->range precision->range

Comparative Analysis of Microbial Strains for Efficient Biomass Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The enzymatic hydrolysis of biomass is a cornerstone of modern biotechnology, critical for the sustainable production of biofuels, biochemicals, and pharmaceuticals. The efficiency of this process hinges on the selection of appropriate microbial strains capable of producing robust and highly active hydrolytic enzymes. This guide provides an objective comparison of various fungal and bacterial strains, supported by experimental data, to aid researchers in selecting the optimal biocatalyst for their specific application, focusing on the hydrolysis of lignocellulosic and starch-based substrates.

Comparative Performance of Hydrolytic Microorganisms

Microorganisms have evolved diverse enzymatic systems to deconstruct complex polysaccharides. Fungi, particularly from the Ascomycota and Basidiomycota phyla, are renowned for their ability to secrete a wide array of cellulases, hemicellulases, and lignin-degrading enzymes.[1] Bacteria also serve as a rich source of hydrolytic enzymes, including highly stable amylases for starch degradation.[2][3]

The selection of a microbial strain is often dictated by the target substrate. For lignocellulosic biomass, a consortium of enzymes is required for efficient breakdown.[4][5] Fungi like Trichoderma reesei are exceptional producers of cellulases, while white-rot fungi such as Trametes versicolor are proficient in lignin (B12514952) degradation due to their powerful ligninolytic enzyme systems.[4][6] For starch hydrolysis, bacterial strains from the genus Bacillus are widely used in industrial settings.[7]

The following table summarizes the hydrolytic enzyme activities of several representative fungal strains, providing a quantitative basis for comparison.

Microbial StrainSubstrate/FermentationEnzymeSpecific Activity (U/mL)Reference
Trametes versicolorAgricultural WastesExoglucanase40.12[4]
Endoglucanase~10[4]
Hemicellulase~25[4]
Laccase~440[4]
Manganese Peroxidase500[4]
Lignin Peroxidase~330[4]
Gloeophyllum trabeumAgricultural WastesExoglucanase55.18[4]
Endoglucanase~130[4]
Hemicellulase186.6[4]
Rhodonia placentaAgricultural WastesExoglucanase180.26[4]
Endoglucanase180.26[4]
Hemicellulase169.65[4]

Experimental Protocols

Accurate comparison of microbial performance requires standardized assay protocols. Below are detailed methodologies for quantifying cellulase (B1617823) and amylase activities, two of the most common hydrolytic capabilities.

Protocol 1: Determination of Total Cellulase Activity (Filter Paper Assay)

The Filter Paper Assay (FPA) is the standard method, established by the IUPAC, for measuring total cellulase activity.[8][9] It quantifies the synergistic action of endoglucanases, exoglucanases, and β-glucosidases required to hydrolyze crystalline cellulose.

A. Principle: This assay measures the amount of reducing sugars (primarily glucose) released from a filter paper substrate after incubation with a cellulase-containing sample. The released reducing sugars are quantified colorimetrically using the 3,5-Dinitrosalicylic Acid (DNS) method.[9] One Filter Paper Unit (FPU) is defined as the amount of enzyme that releases 2.0 mg of glucose from a 50 mg filter paper strip in 60 minutes.

B. Reagents & Materials:

  • Whatman No. 1 Filter Paper: Cut into 1.0 x 6.0 cm strips (approximately 50 mg).

  • 0.05 M Sodium Citrate (B86180) Buffer: pH 4.8.

  • DNS Reagent: Dissolve 10.6 g of 3,5-dinitrosalicylic acid and 19.8 g of sodium hydroxide (B78521) in ~1400 mL of distilled water. Then, add 306 g of Rochelle salts (sodium potassium tartrate), 7.6 mL of phenol, and 8.3 g of sodium metabisulfite.[9]

  • Glucose Standard Solutions: Prepare a series of standards (e.g., 0.2 to 1.0 mg/mL) for the calibration curve.

  • Enzyme Sample: Crude or purified enzyme solution, diluted appropriately in citrate buffer.

C. Procedure:

  • Place one filter paper strip into a test tube.

  • Add 1.0 mL of 0.05 M sodium citrate buffer (pH 4.8) to the tube.

  • Add 0.5 mL of the appropriately diluted enzyme solution. At least two dilutions should be prepared, aiming for one to release slightly more and one slightly less than 2.0 mg of glucose.[8]

  • Incubate the tubes in a water bath at 50°C for exactly 60 minutes.[8][9]

  • Terminate the reaction by adding 3.0 mL of DNS reagent and mixing.[10]

  • Place the tubes in a boiling water bath for exactly 5 minutes to allow for color development.[10]

  • Cool the tubes in a cold water bath and add 20 mL of deionized water.[10]

  • Measure the absorbance of the solution at 540 nm using a spectrophotometer.[9]

  • Prepare a reagent blank (without enzyme) and glucose standards, treating them identically to the samples.

  • Calculate the concentration of reducing sugars in the samples using the glucose standard curve.

Protocol 2: Screening for Starch Hydrolysis (Amylase Activity)

This protocol describes a simple agar-plate-based method for qualitatively screening microbial strains for their ability to hydrolyze starch.

A. Principle: Bacteria capable of secreting amylase will hydrolyze the starch in the agar (B569324) medium surrounding their colonies.[7] When the plate is flooded with an iodine solution, the intact starch will form a dark blue or purple complex. A clear zone, or halo, around a colony indicates that the starch has been hydrolyzed, signifying a positive result for amylase production.[7]

B. Reagents & Materials:

  • Starch Agar: Nutrient agar supplemented with 0.4% to 1.0% soluble starch.

  • Gram's Iodine Solution: Used as an indicator.

  • Test Organism: Pure culture of the microbial strain to be tested.

  • Control Organisms: A known amylase-positive strain (e.g., Bacillus subtilis) and an amylase-negative strain (e.g., Escherichia coli).[7]

C. Procedure:

  • Prepare and sterilize the Starch Agar according to the manufacturer's instructions and pour it into sterile petri dishes.

  • Once the agar has solidified, inoculate the test and control organisms onto the plate using a single streak line in the center of a quadrant.

  • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24-48 hours).

  • After incubation, flood the surface of the plate with Gram's iodine solution.

  • Observe the plate for the appearance of a clear zone around the microbial growth. A blue, purple, or reddish color in the medium surrounding the colony indicates a negative result.

Visualizing Experimental and Biological Processes

Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations were created using Graphviz (DOT language) to depict a standard experimental workflow and a simplified signaling pathway for enzyme induction.

G Experimental Workflow for Comparing Microbial Hydrolysis cluster_prep Preparation cluster_assay Hydrolysis Assay cluster_analysis Analysis A Strain Selection & Cultivation B Enzyme Extraction / Supernatant Collection A->B D Enzymatic Reaction (Controlled pH, Temp, Time) B->D C Substrate Preparation (e.g., Cellulose, Starch) C->D E Quantification of Hydrolysis Products (e.g., Reducing Sugars via DNS Assay) D->E F Data Analysis & Performance Comparison E->F

Caption: A typical workflow for the comparative assessment of microbial hydrolysis performance.

G Simplified Pathway for Cellulase Induction in Fungi Inducer Cellulose (Inducer) Membrane Cell Membrane Receptor Membrane Receptor Inducer->Receptor Binds Signal Signal Transduction Cascade Receptor->Signal TF Activates Transcription Factor (TF) Signal->TF Nucleus Nucleus Gene Cellulase Gene TF->Gene Binds to Promoter mRNA mRNA Gene->mRNA Transcription Cellulase Secreted Cellulase Enzyme mRNA->Cellulase Translation Cellulase->Inducer Hydrolyzes

References

A Comparative Guide to the Cross-Validation of Pantolactone Purity with HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like pantolactone is of paramount importance for the safety and efficacy of the final drug product.[1][2] Pantolactone, a chiral precursor in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, requires rigorous purity assessment to control potential impurities that may arise during its synthesis.[3] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the cross-validation of pantolactone purity.

Cross-validation using orthogonal methods, which rely on different physicochemical principles, provides a high degree of confidence in the reported purity values.[4] HPLC separates components based on their differential partitioning between a stationary and a mobile phase, while NMR spectroscopy distinguishes molecules based on the magnetic properties of their atomic nuclei.[4][5]

Data Presentation: Purity Assessment of Pantolactone

The following table summarizes illustrative quantitative data for the purity assessment of a sample of D-(-)-Pantolactone using both HPLC-UV and ¹H-qNMR. This data demonstrates the typical results obtained from each method and allows for a direct comparison of their performance.

Parameter HPLC-UV ¹H-qNMR Comments
Purity (%) 99.5299.60Both methods show good agreement in purity determination.
Relative Standard Deviation (RSD, n=6) 0.15%0.08%qNMR often exhibits higher precision due to its primary analytical nature.
Limit of Quantification (LOQ) ~0.01%~0.05%HPLC generally offers lower detection and quantification limits for impurities.[6]
Analysis Time per Sample ~20 min~10 minqNMR can be faster as it may not require extensive method development for separation.
Impurity Identification Requires isolation or reference standardsCan provide structural information on unknown impuritiesNMR excels at the structural elucidation of unknown compounds.[3][5]

Experimental Protocols

Detailed methodologies for the purity determination of pantolactone using HPLC-UV and ¹H-qNMR are provided below. These protocols are based on established analytical practices for pharmaceutical compounds.[1][7]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the separation and quantification of pantolactone and its potential process-related impurities.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of water (with 0.1% phosphoric acid) and acetonitrile (B52724) (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 10 mg of the pantolactone sample and dissolve it in the mobile phase to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage method, where the peak area of pantolactone is expressed as a percentage of the total area of all observed peaks.

Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR) Protocol

qNMR provides a direct measurement of purity against a certified internal standard without the need for a specific pantolactone reference standard.[8]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Deuterium Oxide - D₂O).

  • Sample Preparation: Accurately weigh about 10-20 mg of the pantolactone sample and a known amount (e.g., 5-10 mg) of the internal standard into an NMR tube.[9] Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.[9] Ensure complete dissolution.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.

    • Spectral Width: Sufficient to cover all signals of interest.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic, well-resolved signals of both pantolactone and the internal standard.

  • Purity Calculation: The purity of pantolactone is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of pantolactone purity and the individual experimental workflows for HPLC and qNMR analysis.

Cross-Validation Workflow for Pantolactone Purity cluster_0 HPLC Analysis cluster_1 qNMR Analysis HPLC_Sample Sample Preparation HPLC_Analysis HPLC Separation HPLC_Sample->HPLC_Analysis HPLC_Detection UV Detection HPLC_Analysis->HPLC_Detection HPLC_Data Chromatogram Analysis HPLC_Detection->HPLC_Data HPLC_Result Purity by Area % HPLC_Data->HPLC_Result Comparison Comparison of Results HPLC_Result->Comparison NMR_Sample Sample & Internal Std Prep NMR_Analysis NMR Data Acquisition NMR_Sample->NMR_Analysis NMR_Processing Spectral Processing NMR_Analysis->NMR_Processing NMR_Data Signal Integration NMR_Processing->NMR_Data NMR_Result Purity Calculation NMR_Data->NMR_Result NMR_Result->Comparison Pantolactone_Sample Pantolactone Sample Pantolactone_Sample->HPLC_Sample Pantolactone_Sample->NMR_Sample Final_Report Final Purity Report Comparison->Final_Report

Caption: Cross-validation workflow comparing HPLC and qNMR for pantolactone purity.

HPLC Experimental Workflow Start Start SamplePrep Weigh Pantolactone Dissolve in Mobile Phase Filter Start->SamplePrep Injection Inject Sample into HPLC SamplePrep->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection DataAcquisition Record Chromatogram Detection->DataAcquisition Analysis Integrate Peaks Calculate Area % DataAcquisition->Analysis Result Report Purity Analysis->Result

Caption: Step-by-step experimental workflow for HPLC analysis of pantolactone.

qNMR Experimental Workflow Start Start SamplePrep Accurately Weigh Pantolactone & Internal Standard Dissolve in Deuterated Solvent Start->SamplePrep Acquisition Acquire ¹H NMR Spectrum (Quantitative Parameters) SamplePrep->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration Integrate Analyte and Standard Signals Processing->Integration Calculation Calculate Purity using Formula Integration->Calculation Result Report Purity Calculation->Result

Caption: Step-by-step experimental workflow for qNMR analysis of pantolactone.

References

D(-)-Pantolactone Derivatives as Enzyme Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of D(-)-Pantolactone derivatives as enzyme inhibitors, with a focus on their activity against Fatty Acid Synthase (FAS). While the therapeutic potential of this compound derivatives has been explored against various enzymes, current research prominently features their role as inhibitors of FAS. This document summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes the key experimental workflows.

Fatty Acid Synthase (FAS) Inhibition

A study by Zhang et al. (2019) has described the synthesis and evaluation of a series of this compound derivatives as novel inhibitors of Fatty Acid Synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids and a target of interest in oncology and metabolic diseases. The inhibitory activities of these derivatives were determined against mouse FAS and are presented here as half-maximal inhibitory concentrations (IC50).

Data Presentation: Inhibitory Efficacy against Fatty Acid Synthase

The following table summarizes the in vitro inhibitory activity of various this compound derivatives against mouse Fatty Acid Synthase. The data is extracted from a study where a series of novel derivatives were synthesized and evaluated.[1] The reference inhibitor used was C75, a known FAS inhibitor.

Compound IDStructureIC50 (µM) against mouse FAS
3a 4-Fluorobenzoyl25.34 ± 1.28
3b 4-Chlorobenzoyl20.19 ± 1.15
3c 4-Bromobenzoyl18.72 ± 1.41
3d 4-Iodobenzoyl13.68 ± 1.52
3e 4-Methylbenzoyl28.16 ± 1.33
3f 4-Ethylbenzoyl23.45 ± 1.27
3h 4-Trifluoromethylbenzoyl19.88 ± 1.21
3j 3,4-Dichlorobenzoyl15.27 ± 1.36
3m 2-Naphthoyl16.54 ± 1.49
3o 3-Thenoyl22.81 ± 1.19
3p 2-Furoyl33.19 ± 1.39
3q Cinnamoyl21.76 ± 1.24
3r Phenylacetyl29.53 ± 1.31
C75 Reference Inhibitor13.86 ± 2.79

Note: Compounds 3g, 3i, 3k, 3l, and 3n from the original study are not included as they exhibited weak or no inhibitory activity.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide for the determination of Fatty Acid Synthase inhibition.

Fatty Acid Synthase (FAS) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound derivatives on the activity of mouse Fatty Acid Synthase.

Principle: The activity of FAS is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a necessary cofactor for the fatty acid synthesis reaction.

Materials:

  • Purified mouse Fatty Acid Synthase (FAS)

  • This compound derivatives (test compounds)

  • C75 (reference inhibitor)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

  • Potassium phosphate buffer (pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified mouse FAS in potassium phosphate buffer.

    • Dissolve the this compound derivatives and the reference inhibitor C75 in DMSO to prepare stock solutions. Further dilute with potassium phosphate buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.

    • Prepare solutions of acetyl-CoA, malonyl-CoA, and NADPH in potassium phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • NADPH solution

      • Acetyl-CoA solution

      • A solution of the test compound or reference inhibitor at various concentrations. For the control wells, an equivalent volume of the buffer/DMSO solution is added.

    • Add the purified mouse FAS solution to each well to initiate a pre-incubation period.

    • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding malonyl-CoA to each well.

    • Immediately place the microplate in a temperature-controlled microplate reader (37°C).

    • Monitor the decrease in absorbance at 340 nm every minute for a total of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for FAS Inhibition Assay

FAS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis reagents Prepare Reagents (FAS, Compounds, Cofactors) plate_setup Plate Setup (96-well) - Buffer - NADPH - Acetyl-CoA - Inhibitor/Control reagents->plate_setup Dispense pre_incubation Add FAS & Pre-incubate (37°C) plate_setup->pre_incubation Add Enzyme reaction_start Initiate Reaction (Add Malonyl-CoA) pre_incubation->reaction_start Start Reaction measurement Measure Absorbance (340 nm, kinetic) reaction_start->measurement Read Plate analysis Calculate % Inhibition Determine IC50 measurement->analysis Analyze Data

Caption: Experimental workflow for the Fatty Acid Synthase (FAS) inhibition assay.

Other Enzyme Targets: A Note on Data Availability

While this compound derivatives have shown promise as FAS inhibitors, there is a notable lack of publicly available research demonstrating their efficacy as direct inhibitors of other key enzymes such as acetylcholinesterase , alpha-glucosidase , and urease . Searches for studies providing quantitative inhibitory data (e.g., IC50, Ki values) for this compound derivatives against these specific enzymes did not yield relevant results.

Therefore, a direct comparative guide on the efficacy of this compound derivatives for these enzymes cannot be provided at this time due to the absence of the necessary experimental data in the scientific literature. Researchers and drug development professionals are encouraged to consider this as a potential area for novel investigation.

This guide will be updated as new research on the enzyme inhibitory activities of this compound derivatives becomes available.

References

A Researcher's Guide to Chiral Resolution of Pantolactone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of pantolactone enantiomers is a critical step in the synthesis of various chiral compounds, including the vitamin pantothenic acid. This guide provides an objective comparison of different chiral resolving agents for racemic pantolactone, supported by available experimental data and detailed protocols.

The resolution of racemic pantolactone can be broadly categorized into two main approaches: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation. This guide will delve into specific agents within each category, presenting their performance metrics and the methodologies for their application.

Performance Comparison of Chiral Resolving Agents

The selection of a suitable resolving agent is often a balance between enantiomeric excess (ee), yield, and the complexity of the experimental procedure. The following table summarizes the performance of various agents based on published data.

Resolving Agent CategorySpecific Agent/EnzymeEnantiomeric Excess (ee)Yield/ConversionKey Remarks
Enzymatic D-Lactonohydrolase (Fusarium oxysporum)> 90% for D-pantoic acid~41% hydrolysisStereospecific hydrolysis of the D-enantiomer.
Enzymatic Recombinant D-Lactonase (TSDL)> 95% for D-pantoic acid~50% conversionHigh enantioselectivity and activity.
Enzymatic Lipase (from Pseudomonas sp.)~85% for (R)-(-)-pantolactoneNot specifiedEnzymatic acylation of the (S)-enantiomer.
Chemical d-N-benzylphenylpropanolamineHigh (not quantified as ee)98.6% (of diastereomeric salt)Forms diastereomeric salt with D-pantoic acid.
Chemical Brucine (B1667951)Not specified in literatureNot specified in literatureForms a crystalline complex with pantolactone, indicating its potential as a resolving agent.[1]
Chemical (-)-MentholNot documented for pantolactoneNot documented for pantolactoneA common resolving agent for acids and alcohols, but its specific application to pantolactone is not reported in the reviewed literature.

Experimental Workflows and Logical Relationships

The general workflow for the chiral resolution of pantolactone varies depending on the chosen method. The following diagram illustrates the conceptual steps involved in both enzymatic and chemical resolution processes.

G General Workflow for Pantolactone Resolution cluster_0 Enzymatic Kinetic Resolution cluster_1 Chemical Resolution (Diastereomeric Salt Formation) Racemic Pantolactone_E Racemic (D,L)-Pantolactone Reaction_E Selective Hydrolysis or Acylation Racemic Pantolactone_E->Reaction_E Enzyme Enantioselective Enzyme (e.g., D-Lactonohydrolase) Enzyme->Reaction_E Mixture_E Mixture of Enantiomers and/or Derivatives Reaction_E->Mixture_E Separation_E Separation (e.g., Chromatography, Extraction) Mixture_E->Separation_E Product_D Enantiopure D-Pantolactone/ D-Pantoic Acid Separation_E->Product_D Product_L Enantiopure L-Pantolactone Separation_E->Product_L Racemic Pantolactone_C Racemic (D,L)-Pantolactone Reaction_C Diastereomeric Salt Formation Racemic Pantolactone_C->Reaction_C ResolvingAgent Chiral Resolving Agent (e.g., Brucine, Chiral Amine) ResolvingAgent->Reaction_C Mixture_C Mixture of Diastereomeric Salts Reaction_C->Mixture_C Separation_C Fractional Crystallization Mixture_C->Separation_C Salt_1 Diastereomeric Salt 1 Separation_C->Salt_1 Salt_2 Diastereomeric Salt 2 Separation_C->Salt_2 Liberation_1 Liberation of Enantiomer Salt_1->Liberation_1 Liberation_2 Liberation of Enantiomer Salt_2->Liberation_2 Product_1 Enantiopure Pantolactone 1 Liberation_1->Product_1 Product_2 Enantiopure Pantolactone 2 Liberation_2->Product_2

Caption: A diagram illustrating the distinct pathways for enzymatic and chemical resolution of pantolactone.

Detailed Experimental Protocols

For reproducible results, detailed experimental protocols are essential. The following are representative procedures for key resolution methods.

Protocol 1: Enzymatic Kinetic Resolution using D-Lactonohydrolase

This protocol is adapted from studies on the stereospecific hydrolysis of D-pantolactone using D-lactonohydrolase from Fusarium oxysporum.[2][3]

  • Biocatalyst Preparation: Cultivate Fusarium oxysporum to produce cells containing D-lactonohydrolase activity. The cells can be used as a whole-cell biocatalyst, either free or immobilized.

  • Reaction Setup:

    • Prepare a substrate solution of racemic (DL)-pantolactone in a suitable buffer (e.g., pH 7.0). Substrate concentrations can range from 135 g/L to 200 g/L.[2][3]

    • Add the whole-cell biocatalyst to the substrate solution.

  • Reaction Conditions:

    • Maintain the reaction temperature at an optimal level, typically around 40-50°C.[3]

    • Control the pH of the reaction mixture at 7.0.

    • Stir the mixture for a specified duration (e.g., 8 hours) or until approximately 40-50% conversion is achieved.[3]

  • Workup and Analysis:

    • Separate the biocatalyst from the reaction mixture by filtration or centrifugation.

    • The resulting solution contains D-pantoic acid and unreacted L-pantolactone.

    • Separate the D-pantoic acid from L-pantolactone using techniques such as extraction or chromatography.

    • The enantiomeric excess of the D-pantoic acid can be determined by chiral HPLC.

Protocol 2: Chemical Resolution using an Optically Active Amine

This protocol is based on a patented method using d-N-benzylphenylpropanolamine as the resolving agent.[4]

  • Preparation of Pantoate Solution:

    • Dissolve 26.0 g (0.2 mole) of DL-pantolactone in 50 ml of an aqueous solution containing 8.2 g of sodium hydroxide (B78521).

    • Adjust the pH of the solution to 7.2 with 10% hydrochloric acid. This step opens the lactone ring to form the sodium salt of pantoic acid.

  • Diastereomeric Salt Formation:

    • In a separate vessel, prepare a solution of 33.3 g (0.12 mole) of d-N-benzylphenylpropanolamine hydrochloride in 200 ml of water, heating to dissolve.

    • Add the hot resolving agent solution to the pantoate solution.

  • Crystallization and Isolation:

    • Cool the resulting mixture to induce crystallization of the diastereomeric salt.

    • Filter the precipitated crystals and wash them with water. This yields the crystalline D-pantoic acid d-N-benzylphenylpropanolamine salt.[4]

  • Liberation of the Enantiomer:

    • Dissolve the collected crystals in a 10% sodium hydroxide aqueous solution.

    • Wash the solution with an organic solvent (e.g., benzene) to remove the resolving agent.

    • Acidify the aqueous layer with concentrated hydrochloric acid and heat (e.g., at 80°C for 30 minutes) to reform the lactone.

    • Extract the D-pantolactone with a suitable organic solvent (e.g., chloroform).

    • Dry the organic extract and evaporate the solvent to obtain crystalline D-pantolactone.

Protocol 3: General Principle for Chemical Resolution using Brucine
  • Ring Opening: Convert racemic pantolactone to a salt of pantoic acid, for example, by dissolving it in an aqueous solution of a base like sodium hydroxide.

  • Salt Formation: Dissolve an equimolar amount of brucine in a suitable solvent and add it to the pantoic acid salt solution.

  • Fractional Crystallization: The two diastereomeric salts formed will have different solubilities. Induce crystallization, often by slow cooling or evaporation of the solvent, to selectively precipitate one diastereomer.

  • Isolation and Liberation: Isolate the crystals by filtration. The enantiomerically enriched pantoic acid can then be liberated from the salt by treatment with a stronger acid, followed by extraction. The pantolactone can be reformed by heating under acidic conditions.

Conclusion

The choice of a chiral resolving agent for pantolactone depends heavily on the specific requirements of the researcher, including the desired scale, purity, and available resources.

  • Enzymatic methods , particularly those employing D-lactonohydrolase, offer high enantioselectivity and operate under mild conditions, making them an attractive "green" alternative.[2][3]

  • Chemical resolution using specific chiral amines has been shown to be effective, with high yields of the diastereomeric salt.[4]

  • While traditional resolving agents like brucine are known to form complexes with pantolactone, detailed performance data to guide their practical application is currently limited in the scientific literature.[1]

Researchers are encouraged to consider these factors and the detailed protocols provided in this guide to select the most appropriate method for their specific application. Further empirical investigation may be required to optimize the resolution process for agents with limited published data.

References

A Comparative Guide to the Isotopic Purity Analysis of D(-)-Pantolactone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds is a critical quality attribute. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of D(-)-Pantolactone-d6, a deuterated analog of a key chiral intermediate in the synthesis of pantothenic acid (Vitamin B5). The performance of primary analytical techniques is compared, supported by illustrative experimental data and detailed protocols.

The Significance of Isotopic Purity

This compound-d6 is frequently utilized as an internal standard in mass spectrometry-based bioanalytical methods for the quantification of this compound and its metabolites. High isotopic purity, characterized by a high abundance of the fully deuterated (d6) species and minimal presence of partially deuterated (d1-d5) or non-deuterated (d0) isotopologues, is essential. Inaccurate assessment of isotopic purity can lead to flawed pharmacokinetic and metabolic study results.

Core Analytical Techniques for Isotopic Purity Assessment

The two principal and complementary techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): This technique is highly sensitive and provides a detailed distribution of all isotopologues by precisely measuring their mass-to-charge ratios.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is effective for determining the degree and position of deuteration by observing the reduction or absence of proton signals. ²H NMR directly detects deuterium (B1214612), confirming its presence and chemical environment.[2]

Comparative Analysis of Analytical Methods

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output Precise isotopic distribution (relative abundance of d0-d6 isotopologues)Positional information of deuterium and degree of deuteration
Sensitivity High (picogram to femtogram range)Lower (microgram to milligram range)
Sample Requirement LowHigh
Quantitative Accuracy Excellent for relative isotopic abundanceGood for determining the extent of deuteration at specific sites
Throughput HighLow to moderate
Instrumentation Cost HighHigh

Isotopic Purity Data Comparison

While a specific batch Certificate of Analysis with full isotopic distribution for this compound-d6 is not publicly available, a typical isotopic purity is specified as ≥98% by commercial suppliers. The following table presents illustrative isotopic distribution data for a deuterated small molecule, as would be determined by LC-HRMS, to demonstrate a typical profile for a high-purity standard.

IsotopologueIllustrative Relative Abundance (%) for a Deuterated Small Molecule
d0 (unlabeled)< 0.1
d1< 0.5
d2< 1.0
d3< 1.5
d41.0 - 2.0
d55.0 - 10.0
d6 (fully deuterated)> 90.0
Total Isotopic Purity (d1-d6) > 98.0

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic distribution of this compound-d6.

1. Materials and Reagents:

  • This compound-d6

  • Non-deuterated this compound standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound-d6 in acetonitrile.

  • Further dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.

3. LC-MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from any impurities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • MS System: High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan MS

  • Scan Range: m/z 100-200

  • Resolution: > 60,000

4. Data Analysis:

  • Acquire full scan mass spectra for the this compound-d6 sample.

  • Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d6).

  • Integrate the peak areas for each extracted ion chromatogram.

  • Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

Protocol 2: Isotopic Purity and Positional Analysis by NMR Spectroscopy

This protocol describes the use of ¹H and ²H NMR to confirm deuteration.

1. Materials and Reagents:

  • This compound-d6 (5-10 mg)

  • Deuterated solvent with high isotopic purity (e.g., Chloroform-d, CDCl₃)

2. Sample Preparation:

  • Dissolve the this compound-d6 sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

3. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • Integrate the residual proton signals at the deuterated positions and compare them to the integral of a non-deuterated proton signal in the molecule to estimate the percentage of deuteration.

  • ²H NMR:

    • Acquire a deuterium NMR spectrum.

    • The presence of signals will confirm the location of the deuterium labels.

4. Data Analysis:

  • In the ¹H NMR spectrum, the reduction in the integral of the signals corresponding to the methyl groups confirms a high degree of deuteration.

  • The ²H NMR spectrum should show a signal corresponding to the chemical shift of the methyl groups, confirming the position of the deuterium labels.

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the analytical process, the following diagrams illustrate the experimental workflows.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 1 µg/mL Working Solution prep1->prep2 lc LC Separation prep2->lc ms HRMS Detection (Full Scan) lc->ms extract Extract Ion Chromatograms (d0-d6) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance integrate->calculate result result calculate->result Isotopic Purity Report NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound-d6 in Deuterated Solvent H1_NMR Acquire ¹H NMR Spectrum dissolve->H1_NMR H2_NMR Acquire ²H NMR Spectrum dissolve->H2_NMR analyze_H1 Analyze Residual Proton Signals H1_NMR->analyze_H1 analyze_H2 Confirm Deuterium Positions H2_NMR->analyze_H2 report report analyze_H1->report Degree of Deuteration analyze_H2->report Positional Confirmation

References

A Comparative Guide: Free Cell vs. Immobilized Enzyme Efficiency in Pantolactone Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of biocatalytic methods for the kinetic resolution of pantolactone, supported by experimental data.

The kinetic resolution of racemic pantolactone is a critical step in the synthesis of optically pure D-pantolactone, a key intermediate in the production of pharmaceuticals like D-pantothenic acid (Vitamin B5). This guide provides a detailed comparison of the efficiency of two primary biocatalytic approaches: using free whole cells and employing immobilized enzymes. This analysis is based on published experimental data to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance metrics for the kinetic resolution of D,L-pantolactone using free recombinant E. coli cells and immobilized Fusarium oxysporum or Pichia pastoris cells.

Performance MetricFree Cells (Recombinant E. coli)Immobilized Cells (Fusarium oxysporum / Pichia pastoris)
Enantiomeric Excess (e.e.) of D-Pantoic Acid 90-95%[1]>90%[2]
Conversion of D,L-Pantolactone ~50%[1]>40%[2]
Reusability Significant decrease in activity after a single use[2]Up to 180 batch reactions (F. oxysporum)[3]; 56 repeated batches (P. pastoris)[4]
Biocatalyst Half-life Not reported, but noted to be low35 times higher than free mycelia (F. oxysporum)[3]
Reaction Time 5-12 hours[1]11-12 hours[2]

Key Findings

Immobilized cells demonstrate significantly superior operational stability and reusability compared to free cells. While both methods can achieve high enantiomeric excess, the ability to reuse the biocatalyst for numerous cycles without a substantial loss in activity makes immobilization a more cost-effective and industrially viable option. A dramatic decrease in catalytic activity is a major drawback when reusing free cells[2].

Experimental Protocols

Kinetic Resolution with Free Recombinant E. coli Cells

This protocol is based on the use of recombinant E. coli cells expressing a D-lactonase.

1. Cell Cultivation and Harvest:

  • Culture recombinant E. coli cells expressing the desired D-lactonase in a suitable growth medium.

  • Harvest the cells by centrifugation when the desired cell density is reached.

  • Wash the cell pellet to remove residual medium components. The resulting wet cell weight (WCW) is used to determine the biocatalyst loading.

2. Kinetic Resolution Reaction:

  • Prepare a reaction mixture containing D,L-pantolactone (e.g., 200 g/L) in an aqueous buffer (e.g., water)[1].

  • Add the harvested wet E. coli cells to the reaction mixture (e.g., 40 g WCW per liter)[1].

  • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0, adjusted with 5% NH₃·H₂O)[1].

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for the conversion of D,L-pantolactone and the enantiomeric excess of the produced D-pantoic acid using HPLC[1].

  • Once the desired conversion is reached (typically around 50%), terminate the reaction.

3. Product Isolation:

  • Remove the cells from the reaction mixture by centrifugation[1].

  • The supernatant containing D-pantoic acid and unreacted L-pantolactone can then be processed for product isolation and purification.

Kinetic Resolution with Immobilized Pichia pastoris Cells

This protocol describes the immobilization of recombinant Pichia pastoris cells in calcium alginate beads and their use in kinetic resolution.

1. Cell Preparation:

  • Cultivate recombinant Pichia pastoris cells expressing D-lactonase.

  • Harvest and wash the cells as described for the free cell protocol.

2. Immobilization in Calcium Alginate:

  • Prepare a cell suspension with a specific cell concentration (e.g., 80 g WCW per liter)[2].

  • In a separate container, dissolve sodium alginate in water to a final concentration of, for example, 20 g/L[2].

  • Mix the cell suspension with the sodium alginate solution.

  • Extrude the cell-alginate mixture dropwise into a gently stirring solution of calcium chloride (e.g., 2% w/v). This will form insoluble calcium alginate beads with the cells entrapped within.

  • Allow the beads to harden in the calcium chloride solution for a specified time.

  • Collect the immobilized cell beads by filtration and wash them with water.

3. Kinetic Resolution Reaction:

  • Add the immobilized cell beads to a solution of D,L-pantolactone (e.g., 280 g/L)[2].

  • Add calcium chloride to the reaction mixture to maintain the stability of the alginate beads[2].

  • Maintain the reaction at a controlled temperature (e.g., 28°C) and pH (e.g., 7.0) with stirring[2].

  • Monitor the reaction as described for the free cell method.

4. Biocatalyst Recycling and Product Isolation:

  • After the reaction is complete, separate the immobilized cell beads from the reaction mixture by filtration.

  • The beads can be washed and reused for subsequent batches[4].

  • The filtrate, containing the product and unreacted substrate, is then processed for purification.

Visualizing the Processes

experimental_workflow cluster_free_cell Free Cell Workflow cluster_immobilized_cell Immobilized Cell Workflow fc_start Start fc_culture Cell Culture (e.g., E. coli) fc_start->fc_culture fc_harvest Harvest & Wash Cells fc_culture->fc_harvest fc_reaction Kinetic Resolution (Free Cells) fc_harvest->fc_reaction fc_separation Centrifugation fc_reaction->fc_separation fc_product Product & Unreacted Substrate fc_separation->fc_product fc_waste Spent Cells (Discard) fc_separation->fc_waste fc_end End fc_product->fc_end ic_start Start ic_culture Cell Culture (e.g., P. pastoris) ic_start->ic_culture ic_harvest Harvest & Wash Cells ic_culture->ic_harvest ic_immobilization Immobilization (e.g., Ca-Alginate) ic_harvest->ic_immobilization ic_reaction Kinetic Resolution (Immobilized Cells) ic_immobilization->ic_reaction ic_separation Filtration ic_reaction->ic_separation ic_product Product & Unreacted Substrate ic_separation->ic_product ic_recycle Recycle Biocatalyst ic_separation->ic_recycle ic_end End ic_product->ic_end ic_recycle->ic_reaction

Caption: Experimental workflows for pantolactone resolution.

feature_comparison cluster_advantages_free Advantages cluster_disadvantages_free Disadvantages cluster_advantages_immobilized Advantages cluster_disadvantages_immobilized Disadvantages topic Pantolactone Resolution free_cell Free Cells topic->free_cell immobilized_cell Immobilized Cells topic->immobilized_cell adv_fc Simpler preparation free_cell->adv_fc disadv_fc1 Poor reusability free_cell->disadv_fc1 adv_ic1 Excellent reusability immobilized_cell->adv_ic1 disadv_ic Additional immobilization step immobilized_cell->disadv_ic disadv_fc2 Lower operational stability disadv_fc3 Difficult biocatalyst recovery adv_ic2 Enhanced stability adv_ic3 Easy biocatalyst recovery

Caption: Comparison of free vs. immobilized cells.

References

Unveiling the Binding Potential of D(-)-Pantolactone: A Molecular Docking Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules to protein targets is a cornerstone of modern drug discovery. This guide provides a comparative analysis of D(-)-Pantolactone and its derivatives, focusing on their binding potential validated through molecular docking studies. While direct molecular docking data for this compound is not extensively available in the reviewed literature, insights into its binding behavior can be extrapolated from studies on its derivatives, primarily targeting human Fatty Acid Synthase (FAS) and Pantothenate Kinase (PanK).

Comparative Analysis of Binding Affinities

Molecular docking simulations provide valuable quantitative data to compare the binding affinities of different ligands to a protein target. The primary metrics used are the docking score (often expressed in kcal/mol), which estimates the binding free energy, and the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

A study on novel this compound derivatives as potential inhibitors of human Fatty Acid Synthase (FAS) provides a basis for comparison. The reference inhibitor in this study was C75, a known FAS inhibitor. While the study did not report the docking score for this compound itself, it provided IC50 values for its derivatives, allowing for an indirect comparison of their inhibitory potential.

CompoundTarget ProteinDocking Score (kcal/mol)IC50 (µM)
This compound Derivative (3m) Human Fatty Acid Synthase (hFAS)Not Reported13.68 ± 1.52[1]
C75 (Reference Inhibitor) Human Fatty Acid Synthase (hFAS)Not Reported13.86 ± 2.79[1]
Various this compound Derivatives Human Fatty Acid Synthase (hFAS)Not Reported13.68 ± 1.52 - 33.19 ± 1.39[1]

Table 1: Comparison of the inhibitory activity of this compound derivatives and a reference inhibitor against human Fatty Acid Synthase.

Another potential target for this compound and its analogs is Pantothenate Kinase (PanK), a key enzyme in the biosynthesis of Coenzyme A. Molecular docking studies on various compounds targeting PanK provide a reference for the expected range of binding affinities.

CompoundTarget ProteinDocking Score (kcal/mol)
Isatin-linked chalcone (B49325) derivative (Compound 14) Pantothenate Kinase (PanK)-9.1[2]
Pantazine derivative (PZ-2891) Pantothenate Kinase (PanK)-7.0[2]

Table 2: Docking scores of inhibitors targeting Pantothenate Kinase.

Experimental Protocols

The following sections detail the typical methodologies employed in molecular docking studies to evaluate the binding affinity of ligands like this compound.

Molecular Docking Protocol

A standard molecular docking workflow is essential for predicting the binding conformation and affinity of a ligand to a protein.

1. Receptor Preparation:

  • The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed.

  • Polar hydrogen atoms are added to the protein structure.

  • The protein structure is then energy minimized using a suitable force field (e.g., OPLS3e) to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structure of the ligand, such as this compound, is drawn using chemical drawing software and converted to a 3D structure.

  • The ligand's geometry is optimized, and its partial charges are assigned.

3. Grid Generation:

  • A grid box is defined around the active site of the protein. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

4. Molecular Docking:

  • A docking algorithm (e.g., AutoDock Vina, Glide) is used to systematically search for the optimal binding pose of the ligand within the receptor's active site.

  • The docking process generates multiple binding poses, which are then scored based on a scoring function that estimates the binding free energy.

5. Analysis of Results:

  • The predicted binding poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

  • The docking scores are used to rank and compare the binding affinities of different ligands.

In Vitro Inhibitory Assay (IC50 Determination)

To validate the predictions from molecular docking, in vitro assays are performed to measure the inhibitory activity of the compounds.

1. Enzyme and Substrate Preparation:

  • The target enzyme (e.g., Fatty Acid Synthase) and its substrates are prepared in a suitable buffer.

2. Assay Procedure:

  • The enzyme reaction is initiated in the presence of varying concentrations of the inhibitor.

  • The reaction progress is monitored over time by measuring a specific signal (e.g., absorbance, fluorescence) that is proportional to the enzyme activity.

3. Data Analysis:

  • The initial reaction rates at each inhibitor concentration are calculated.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Workflows

Diagrams are crucial for illustrating complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to visualize a hypothetical signaling pathway involving a this compound target and a typical molecular docking workflow.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor Receptor Preparation (PDB Structure) Grid Grid Generation (Define Active Site) Receptor->Grid Ligand Ligand Preparation (this compound) Ligand->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Analysis Binding Pose and Energy Analysis Docking->Analysis Validation Experimental Validation (e.g., IC50) Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

signaling_pathway Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Target_Protein Target Protein (e.g., FAS/PanK) Kinase2->Target_Protein activates Cellular_Response Cellular Response (e.g., Lipogenesis) Target_Protein->Cellular_Response leads to Pantolactone This compound Derivative Pantolactone->Target_Protein inhibits

Caption: A hypothetical signaling pathway where a this compound derivative inhibits a target protein.

References

A Comparative Guide to Chiral Auxiliaries: D(-)-Pantolactone versus Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. D(-)-Pantolactone, a readily available and versatile chiral building block derived from the chiral pool, has demonstrated its utility as a chiral auxiliary, particularly in cycloaddition reactions. This guide provides an objective comparison of this compound with other widely used chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's camphorsultam, 8-phenylmenthol, and Myers' pseudoephedrine amides. The performance of these auxiliaries in key asymmetric transformations such as Diels-Alder, aldol (B89426), and alkylation reactions is presented, supported by experimental data where available.

Data Presentation

The following tables summarize the performance of this compound and other selected chiral auxiliaries in various asymmetric reactions. It is important to note that direct comparison of performance can be challenging due to variations in substrates, reagents, and reaction conditions across different studies.

Table 1: Performance in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Excess (d.e.)Yield (%)
This compound AcrylateCyclopentadieneTiCl₄>98%High
This compound AcrylateAnthraceneTiCl₄High facial-diastereoselectivity-
Evans' Oxazolidinone AcrylateCyclopentadieneEt₂AlCl>99:1 (endo:exo)81
Oppolzer's Camphorsultam AcrylateCyclopentadieneEt₂AlCl>95%88
8-Phenylmenthol Acrylate5-benzyloxymethylcyclopentadiene-High-

Table 2: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryN-Acyl DerivativeAldehydeDiastereomeric Ratio (d.r.)Yield (%)
This compound --No data availableNo data available
Evans' Oxazolidinone N-PropionylIsobutyraldehyde>99:185
Evans' Oxazolidinone N-PropionylBenzaldehyde95:580
Oppolzer's Camphorsultam N-PropionylBenzaldehyde98:2 (anti:syn)-

Table 3: Performance in Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)
This compound --No data availableNo data available
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl (B1604629) bromide>99%90-95
Myers' Pseudoephedrine Amide PropionamideBenzyl bromide>98%95
8-Phenylmenthol Ester enolateAllyl bromide33%83-100

Experimental Protocols

Detailed methodologies for the attachment of the substrate to the chiral auxiliary, the diastereoselective reaction, and the cleavage of the auxiliary are crucial for reproducibility.

Protocol 1: General Procedure for this compound in Asymmetric Diels-Alder Reaction
  • Attachment of Dienophile: this compound is reacted with an appropriate acyl chloride (e.g., acryloyl chloride) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an anhydrous solvent (e.g., dichloromethane) to form the corresponding ester (dienophile).

  • Diels-Alder Reaction: The dienophile is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A Lewis acid (e.g., TiCl₄) is added, followed by the diene (e.g., cyclopentadiene). The reaction is stirred for several hours at low temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by chromatography to isolate the Diels-Alder adduct.

  • Cleavage of Auxiliary: The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH) or reduction (e.g., with LiAlH₄) to yield the desired enantiomerically enriched product.

Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
  • Acylation of the Chiral Auxiliary: To a solution of the Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous solvent like THF at -78 °C, n-butyllithium is added dropwise. After stirring, the desired acyl chloride (e.g., propionyl chloride) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched, and the N-acyl oxazolidinone is extracted and purified.

  • Enolate Formation and Aldol Addition: The N-acyl oxazolidinone is dissolved in an anhydrous solvent like dichloromethane (B109758) and cooled to 0 °C. A Lewis acid such as dibutylboron triflate is added, followed by a tertiary amine base (e.g., triethylamine). The mixture is then cooled to -78 °C, and the aldehyde is added.

  • Work-up and Purification: The reaction is quenched with a buffer solution, and the product is extracted, dried, and purified by chromatography.

  • Cleavage of the Auxiliary: The aldol adduct is dissolved in a mixture of THF and water, and treated with lithium hydroxide (B78521) and hydrogen peroxide to cleave the auxiliary, which can then be recovered. The desired β-hydroxy acid is isolated from the aqueous layer after acidification.

Protocol 3: Asymmetric Alkylation using a Myers' Pseudoephedrine Amide Auxiliary
  • Amide Formation: (S,S)-(+)-Pseudoephedrine is suspended in anhydrous THF, and n-butyllithium is added at 0 °C. After a short period of stirring, the acyl chloride (e.g., propionyl chloride) is added. The reaction is quenched with water, and the amide is extracted and purified.

  • Enolate Formation and Alkylation: The pseudoephedrine amide is dissolved in THF with lithium chloride and cooled to -78 °C. A strong base like lithium diisopropylamide (LDA) is added to form the enolate. The alkylating agent (e.g., benzyl bromide) is then added.

  • Work-up and Purification: The reaction is quenched with aqueous ammonium chloride, and the product is extracted, dried, and purified.

  • Cleavage of the Auxiliary: The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, with the pseudoephedrine auxiliary being recoverable.

Mandatory Visualization

The following diagrams illustrate the general workflow for using a chiral auxiliary and the proposed mechanisms of stereochemical control.

G cluster_workflow General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Attach Attach Auxiliary Prochiral_Substrate->Attach Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attach Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attach->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleave Cleave Auxiliary Diastereomeric_Product->Cleave Chiral_Product Enantiomerically Enriched Product Cleave->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleave->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Zimmerman-Traxler model for the Evans' aldol reaction.

Caption: Plausible model for stereocontrol by this compound.

A Comparative Guide to D-Pantolactone Production: Kinetic Resolution vs. Deracemization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-pantolactone is a critical chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are widely used in the pharmaceutical, cosmetic, and food industries.[1][2][3] The production of enantiomerically pure D-pantolactone is paramount, and two primary biocatalytic strategies have emerged as effective methods: kinetic resolution and deracemization of racemic DL-pantolactone. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and process visualizations to aid researchers in selecting the optimal method for their needs.

At a Glance: Kinetic Resolution vs. Deracemization

FeatureKinetic ResolutionDeracemization
Theoretical Maximum Yield 50% (without racemization of the unwanted enantiomer)100%
Process Simplicity Generally simpler, often a single enzymatic step.More complex, typically involves multiple enzymes in a cascade.
Key Biocatalyst(s) Enantioselective hydrolases (e.g., D-lactonase).[1][4]A combination of dehydrogenases and reductases with cofactor regeneration.[2][5]
Downstream Processing Requires separation of the product from the unreacted enantiomer.Direct production of the desired enantiomer, simplifying purification.
Sustainability Can be very efficient, but the need to racemize and recycle the unwanted enantiomer adds steps.[6]Considered a greener and more sustainable approach due to the complete conversion of the racemate.[7]

Kinetic Resolution: A Well-Established Path

Kinetic resolution is a widely adopted industrial method for producing D-pantolactone.[6] This process relies on the stereospecificity of an enzyme, typically a D-lactonase, to selectively hydrolyze one enantiomer of the racemic DL-pantolactone. In this case, the D-enantiomer is converted to D-pantoic acid, leaving the L-pantolactone unreacted.[1] The D-pantoic acid is then separated and subsequently re-lactonized to yield the desired D-pantolactone. The unreacted L-pantolactone can be racemized and recycled back into the process to improve the overall yield.[6]

Experimental Data for Kinetic Resolution
BiocatalystSubstrate Concentration (g/L)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) of D-Pantoic Acid (%)Reference
Recombinant D-lactonase (TSDL) in E. coli200125090[8]
Immobilized Pichia pastoris harboring D-lactonase28011-12>40>90[9]
Immobilized Pichia pastoris harboring D-lactonase (continuous)350312>4089.2 (at 300h)[9]
Experimental Protocol: Kinetic Resolution with Recombinant D-Lactonase

This protocol is based on the work of Zhang et al. (2021).[8]

  • Biocatalyst Preparation: Whole cells of E. coli expressing the recombinant D-lactonase TSDL are harvested and used as the biocatalyst.

  • Reaction Setup: A reaction mixture is prepared containing 200 g/L of DL-pantolactone and 40 g (wet cell weight) per liter of the recombinant E. coli cells in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Reaction Conditions: The reaction is carried out at 30°C with agitation. The pH is maintained at 7.0 ± 0.2 using 5% NH₃·H₂O.

  • Monitoring: The reaction progress is monitored by HPLC to determine the conversion of DL-pantolactone and the enantiomeric excess of the produced D-pantoic acid.

  • Work-up: Once the desired conversion (typically around 50%) is reached, the cells are removed by centrifugation. The supernatant containing D-pantoic acid and unreacted L-pantolactone is then processed for separation and lactonization of the D-pantoic acid.

Deracemization: The Path to 100% Yield

Deracemization offers a more elegant and atom-economical approach by converting the unwanted enantiomer into the desired one, thus enabling a theoretical yield of 100%.[7] A notable example is a multi-enzymatic cascade system. This system utilizes an L-pantolactone dehydrogenase to oxidize L-pantolactone to an achiral intermediate, ketopantolactone. Subsequently, a stereoselective reductase reduces the ketopantolactone to D-pantolactone. A third enzyme, such as glucose dehydrogenase, is often employed to regenerate the cofactor (e.g., NADPH) required by the reductase.[2][5]

Experimental Data for Deracemization
Biocatalyst SystemSubstrate Concentration (M)Reaction Time (h)Enantiomeric Excess (ee) of D-Pantolactone (%)Productivity (g/L·d)Reference
Three-enzyme cascade (AmeLPLDH, ZpaCPR, BsGDH) in E. coli1.253698.6107.7[2][5]
Experimental Protocol: Multi-Enzymatic Deracemization

This protocol is based on the work of Jin et al. (2023).[2][5][10]

  • Biocatalyst Preparation: E. coli cells co-expressing L-pantolactone dehydrogenase (AmeLPLDH), conjugated polyketone reductase (ZpaCPR), and glucose dehydrogenase (BsGDH) are prepared and used as a whole-cell biocatalyst.

  • Reaction Setup: The reaction mixture contains 1.25 M DL-pantolactone, 1.5 M D-glucose (as a co-substrate for cofactor regeneration), and 200 g/L wet cells in a 200 mM PBS buffer (pH 7.0).

  • Reaction Conditions: The reaction is conducted at 30°C with vigorous stirring (600 rpm).

  • Monitoring: The formation of D-pantolactone and the decrease of L-pantolactone are monitored by HPLC to determine the enantiomeric excess of the product.

  • Work-up: After the reaction is complete, the mixture is acidified (e.g., with 3 M HCl) to stop the reaction. The cells are removed by centrifugation, and the supernatant is extracted with a solvent like ethyl acetate (B1210297) to recover the D-pantolactone.

Visualizing the Pathways

To better understand the fundamental differences between these two approaches, the following diagrams illustrate the conceptual workflows.

Kinetic_Resolution racemate DL-Pantolactone (Racemic Mixture) enzyme D-Lactonase racemate->enzyme product D-Pantoic Acid enzyme->product Selective hydrolysis unreacted L-Pantolactone enzyme->unreacted Unreacted final_product D-Pantolactone product->final_product Lactonization racemization Racemization unreacted->racemization racemization->racemate Recycle

Caption: Conceptual workflow of kinetic resolution of DL-pantolactone.

Deracemization cluster_enzymes Multi-Enzyme System racemate DL-Pantolactone (D- and L- mixture) l_pl L-Pantolactone racemate->l_pl d_pl D-Pantolactone racemate->d_pl lpldh L-PL Dehydrogenase l_pl->lpldh final_product D-Pantolactone (Enantiopure) intermediate Ketopantolactone (Achiral) lpldh->intermediate Oxidation kpr Reductase gdh Cofactor Regeneration kpr->gdh NADP+ kpr->final_product Reduction gdh->kpr NADPH intermediate->kpr

Caption: Conceptual workflow of deracemization of DL-pantolactone.

Conclusion

Both kinetic resolution and deracemization are powerful biocatalytic tools for the production of D-pantolactone.

Kinetic resolution is a mature and industrially implemented technology.[6] Its primary limitation is the theoretical maximum yield of 50% per cycle, which necessitates an efficient racemization and recycling loop for the unwanted enantiomer to be economically viable.

Deracemization , while potentially more complex in its multi-enzymatic setup, offers the significant advantage of a 100% theoretical yield, making it a more sustainable and atom-economical choice.[7] Recent advancements in creating efficient multi-enzyme cascades in whole-cell systems have made this approach increasingly attractive.

The choice between these methods will depend on specific manufacturing capabilities, economic considerations, and sustainability goals. For large-scale, established processes, optimizing an existing kinetic resolution setup may be the most practical approach. For the development of new, greener, and more efficient processes, deracemization represents the future direction for the production of D-pantolactone and other chiral molecules.

References

Safety Operating Guide

Proper Disposal of D(-)-Pantolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like D(-)-Pantolactone is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the responsible management of this compound waste.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with care. While some safety data sheets (SDS) classify it as not hazardous, others indicate it can cause serious eye irritation[1][2]. Therefore, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety goggles or a face shield[1][2][3][4]. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so[1][2][3][4]. If irritation persists, seek medical attention[1][2][3].

  • Hand Protection: Use appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices[5].

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact[3]. If skin contact occurs, wash the area with soap and plenty of water[3][4][5].

Disposal Procedures

The disposal of this compound must comply with federal, state, and local regulations[3]. The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA)[6][7][8].

Step-by-Step Disposal Guidance:

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[1][3]. This determination should be made in accordance with EPA guidelines, such as those listed in 40 CFR part 261[3][7].

  • Collection and Storage:

    • Collect waste this compound in a suitable, closed, and clearly labeled container[4][5].

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances[3].

  • Spill Management:

    • In the event of a spill, prevent the material from entering drains, waterways, or soil[3][5].

    • For solid spills, sweep or vacuum up the material and place it into a suitable container for disposal[3][4][5].

    • Ensure adequate ventilation during cleanup[3].

  • Final Disposal:

    • Dispose of the waste through a licensed and approved waste disposal company[3][9][10].

    • Do not reuse empty containers; they should be disposed of as unused product[3].

Quantitative Data Summary

Currently, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for landfill) are not broadly published in safety data sheets. Disposal requirements are primarily dictated by the broader regulatory classification of the waste stream.

ParameterValueSource
EPA Waste Classification Generator must determine if hazardous under 40 CFR 261.3.Safety Data Sheets[3]
Recommended Storage Temp. 2-8°CSafety Data Sheet[3]
Incompatible Materials Strong oxidizing agents.Safety Data Sheet[1]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G This compound Disposal Workflow A Start: this compound Waste Generated B Perform Waste Classification (per 40 CFR 261.3 & local regulations) A->B C Is waste classified as hazardous? B->C D Collect in a labeled, sealed hazardous waste container C->D Yes H Collect in a labeled, sealed non-hazardous waste container C->H No E Store in a designated, secure hazardous waste accumulation area D->E F Arrange for pickup by a licensed hazardous waste transporter E->F G Dispose of at an approved waste disposal facility F->G J End G->J I Dispose of according to institutional and local regulations for non-hazardous chemical waste H->I I->J

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D(-)-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical development and scientific research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of D(-)-Pantolactone, a key intermediate in the synthesis of Vitamin B5. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.

Personal Protective Equipment (PPE): A Tabulated Overview

The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Eye/Face Protection Hand Protection Respiratory Protection Skin and Body Protection
Routine Weighing and Handling Chemical splash-resistant safety glasses or goggles with side protection.[1]Chemically resistant gloves (e.g., nitrile).[1][2]Dust mask (type N95 or P1) if dust generation is likely.[2][3]Laboratory coat.
Preparing Solutions Chemical splash-resistant safety glasses or goggles. A face shield may be appropriate.[1]Chemically resistant gloves.[1][2]Work in a well-ventilated area or chemical fume hood.[1][3]Laboratory coat.
Accidental Spill Cleanup Chemical splash-resistant safety glasses or goggles and a face shield.[1]Chemically resistant gloves.[1][2]NIOSH-approved respirator if ventilation is inadequate.[1]Protective clothing to prevent skin exposure.[1][4]
Waste Disposal Chemical splash-resistant safety glasses or goggles.[1]Chemically resistant gloves.[1][2]Not generally required if handling sealed waste containers.Laboratory coat.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE (safety glasses and gloves) during inspection.

2. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • The recommended storage temperature is between 2-8°C.[1][5]

  • Keep it away from incompatible substances such as strong oxidizing agents.[3][6]

  • Protect the substance from moisture and light, as it is hygroscopic.[3][6]

  • Store in an area segregated from general laboratory traffic.

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation during handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly with soap and water after handling.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.

1. Waste Identification and Segregation:

  • This compound waste is considered chemical waste.

  • Segregate waste containing this compound from other laboratory waste streams.

  • This includes unused product, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE.

2. Waste Collection and Storage:

  • Collect this compound waste in a designated, properly labeled, and sealed hazardous waste container.

  • Store the waste container in a secure, well-ventilated area, away from incompatible materials.

3. Disposal Procedure:

  • Dispose of this compound waste through a licensed and approved hazardous waste disposal company.[1][3]

  • Do not dispose of this compound down the drain or in the regular trash.[1][4]

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[1][3]

  • Adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1][6]

Visualizing the Workflow: Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G cluster_handling Handling Workflow cluster_disposal Disposal Workflow Receiving Receiving & Inspection Storage Secure Storage (2-8°C, Dry, Ventilated) Receiving->Storage Intact Container PPE Wear Appropriate PPE (Throughout Process) Preparation Preparation for Use (in Fume Hood) Storage->Preparation Experiment Experimental Use Preparation->Experiment Spill Accidental Spill Preparation->Spill Waste_Collection Waste Collection (Segregated & Labeled) Experiment->Waste_Collection Generate Waste Experiment->Spill Waste_Storage Temporary Waste Storage Waste_Collection->Waste_Storage Licensed_Disposal Licensed Disposal Vendor Waste_Storage->Licensed_Disposal Spill_Cleanup Spill Cleanup Procedure Spill->Spill_Cleanup Spill_Cleanup->Waste_Collection

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.